molecular formula C18H27NO3 B1206983 Amedin CAS No. 25520-98-3

Amedin

Cat. No.: B1206983
CAS No.: 25520-98-3
M. Wt: 305.4 g/mol
InChI Key: BGUILKOLBPOILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amedin is a brand name for the active pharmaceutical ingredient Amlodipine, which belongs to a class of drugs known as dihydropyridine calcium channel blockers. It is approved for medical use in humans to treat high blood pressure (hypertension), chronic stable angina, and vasospastic angina (Prinzmetal's angina). The medication works by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to peripheral vasodilation and a reduction in peripheral vascular resistance. This action lowers blood pressure and reduces the heart's oxygen demand. Amlodipine is administered orally and is characterized by a long half-life of 30-50 hours, allowing for once-daily dosing. It is a prescription drug and is not intended or available for research use only (RUO).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25520-98-3

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C18H27NO3/c1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16,21H,4,7-8,11-14H2,1-2H3

InChI Key

BGUILKOLBPOILU-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Canonical SMILES

CN(C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Related CAS

6834-29-3 (hydrochloride)

Synonyms

amedin
amedin hydrochloride
amedin hydrochloride, (+-)-isomer
amedin hydrochloride, (R)-isomer
amedin hydrochloride, (S)-isomer
amedin, (R)-isomer
amedin, (S)-isomer
dimethylamainoethyl 2-cyclohexyl-2-hydroxy-2-phenyl acetate

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Vascular Smooth Muscle Mechanism of Action of Amedin (Amlodipine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amedin (amlodipine), a third-generation dihydropyridine (B1217469) calcium antagonist, exerts its primary therapeutic effect in hypertension and angina through a potent and selective inhibition of L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and a reduction in peripheral vascular resistance. Its unique physicochemical properties, including a high pKa and slow receptor binding kinetics, contribute to its gradual onset and long duration of action, minimizing reflex tachycardia. Beyond its principal role in calcium channel blockade, emerging evidence suggests that amlodipine (B1666008) modulates other intracellular signaling pathways involved in vascular tone and cell proliferation, potentially offering additional vasoprotective benefits. This guide provides an in-depth examination of the molecular mechanisms, quantitative pharmacology, and experimental methodologies used to characterize the action of amlodipine on vascular smooth muscle.

Core Mechanism: Inhibition of L-type Calcium Channels

The fundamental mechanism of amlodipine's action is the blockade of voltage-gated L-type calcium channels in vascular smooth muscle cells.[1][2][3] This inhibition prevents the influx of extracellular calcium ions (Ca²⁺) that is necessary for the initiation of muscle contraction.[1][4]

Under normal physiological conditions, depolarization of the vascular smooth muscle cell membrane triggers the opening of L-type calcium channels. The subsequent influx of Ca²⁺ binds to calmodulin, forming a Ca²⁺-calmodulin complex. This complex activates myosin light chain kinase (MLCK), which then phosphorylates the myosin light chain.[1] This phosphorylation event enables the interaction between myosin and actin filaments, leading to smooth muscle contraction and vasoconstriction.[1]

Amlodipine, by blocking the initial calcium influx through L-type channels, disrupts this cascade, resulting in smooth muscle relaxation, vasodilation, and a consequent reduction in blood pressure.[1]

Molecular Interaction and Binding Kinetics

Amlodipine is an ionized compound at physiological pH (pKa=8.6), and its interaction with the L-type calcium channel is characterized by a gradual rate of association and dissociation.[2] This slow kinetic profile is responsible for the gradual onset of its therapeutic effect.[2] Studies have shown that amlodipine's binding affinity is voltage-dependent, with increased potency observed at more depolarized membrane potentials. This suggests a higher affinity for the activated and inactivated states of the calcium channel.

The binding of amlodipine to the L-type calcium channel is complex, with evidence suggesting interaction with multiple binding sites, including those for dihydropyridines and phenylalkylamines.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding amlodipine's interaction with L-type calcium channels and its effects on vascular tissue.

ParameterValueSpecies/TissueMethodReference
Binding Affinity (KD) 1.09 x 10⁻⁷ MRat Vascular Smooth MuscleCell Membrane Chromatography[5]
1.64 ± 0.17 nMRat Cardiac MembraneRadioligand Binding
Inhibitory Constant (Ki) 2 nMRat L-type Calcium ChannelBinding Affinity Assay
Half-maximal Inhibitory Concentration (IC₅₀) 4.2 ± 0.6 µMRabbit Skeletal MuscleRadioligand DHP Binding[6]
570 nMGuinea Pig Ventricular MyocytesWhole-cell Patch Clamp
10 nMBacillus halodurans CaVAbElectrophysiology
pIC₅₀ (-log IC₅₀ M) 6.64Human Vascular Preparations[7]
9.3Rabbit Vascular Smooth Muscle

Table 1: Binding Affinity and Inhibitory Concentrations of Amlodipine.

ParameterValueSpecies/TissueExperimental ConditionReference
Vascular to Cardiac Selectivity Ratio 5HumanpIC₅₀ Vascular / pIC₅₀ Cardiac[7]
EC₅₀ for Relaxation -8.17 ± 0.28 log MHuman Internal Mammary ArteryKCl-induced contraction
-6.98 ± 0.01 log MHuman Internal Mammary ArteryhU-II-induced contraction
-6.88 ± 0.08 log MHuman Internal Mammary ArteryU46619-induced contraction

Table 2: Vascular Selectivity and Functional Effects of Amlodipine.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the inhibitory effect of amlodipine on L-type calcium channel currents in isolated vascular smooth muscle cells.

Methodology:

  • Cell Isolation: Vascular smooth muscle cells are enzymatically dissociated from arterial tissue (e.g., rabbit ear artery).

  • Electrophysiological Recording: The whole-cell patch-clamp technique is employed to record inward calcium currents.

  • Solutions:

    • External Solution (mM): NaCl 130, CsCl 5, MgCl₂ 1.2, CaCl₂ 10, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (mM): CsCl 130, MgCl₂ 2, EGTA 10, ATP-Mg 2, HEPES 10; pH adjusted to 7.2 with CsOH.

  • Voltage Protocol: Cells are held at a holding potential of -60 mV. Test pulses to various depolarizing potentials (e.g., 0 mV) are applied to elicit calcium currents.

  • Drug Application: Amlodipine is applied to the external solution at varying concentrations to determine its effect on the amplitude of the calcium current. The voltage- and use-dependence of the block can be assessed by varying the holding potential and the frequency of depolarizing pulses.

Intracellular Calcium Imaging

Objective: To visualize and quantify the effect of amlodipine on intracellular calcium mobilization in vascular smooth muscle cells.

Methodology:

  • Cell Culture: Human vascular smooth muscle cells are cultured on glass coverslips.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging. Cells are excited at alternating wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emitted fluorescence is captured. The ratio of fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

  • Experimental Procedure: A baseline fluorescence ratio is established. Cells are then stimulated with an agonist (e.g., thrombin or thapsigargin) in the presence or absence of amlodipine to measure its effect on calcium release from internal stores and store-operated calcium entry.

Isolated Tissue Bath (Organ Bath) Studies

Objective: To assess the functional effect of amlodipine on the contractility of isolated arterial rings.

Methodology:

  • Tissue Preparation: Arterial segments (e.g., rat aorta or human internal mammary artery) are dissected and cut into rings.

  • Mounting: The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Tension Recording: The rings are connected to isometric force transducers to record changes in tension.

  • Experimental Protocol:

    • The rings are allowed to equilibrate under a resting tension.

    • A stable contraction is induced using a vasoconstrictor agent (e.g., potassium chloride, norepinephrine, or endothelin-1).

    • Once a stable plateau is reached, cumulative concentrations of amlodipine are added to the bath to generate a concentration-response curve for relaxation.

Signaling Pathways and Experimental Workflows

Core Mechanism of Action

G Depolarization Membrane Depolarization LTypeChannel L-type Ca²⁺ Channel Depolarization->LTypeChannel opens CaInflux Ca²⁺ Influx LTypeChannel->CaInflux Amlodipine Amlodipine Amlodipine->LTypeChannel inhibits Relaxation Vasodilation Amlodipine->Relaxation Calmodulin Calmodulin CaInflux->Calmodulin binds CaMComplex Ca²⁺-Calmodulin Complex Calmodulin->CaMComplex MLCK_inactive MLCK (inactive) CaMComplex->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Vasoconstriction MyosinLC_P->Contraction leads to

Amlodipine's core mechanism of action in vascular smooth muscle.

Experimental Workflow for Patch-Clamp Analysis

G start Start cell_isolation Isolate Vascular Smooth Muscle Cells start->cell_isolation patch_clamp Establish Whole-Cell Patch Clamp Configuration cell_isolation->patch_clamp record_baseline Record Baseline Ca²⁺ Currents patch_clamp->record_baseline apply_amlodipine Apply Amlodipine record_baseline->apply_amlodipine record_post_drug Record Ca²⁺ Currents in Presence of Amlodipine apply_amlodipine->record_post_drug analysis Analyze Current Inhibition record_post_drug->analysis end End analysis->end

Workflow for assessing amlodipine's effect using patch-clamp.

Alternative Signaling Pathways

Recent studies suggest that amlodipine's effects may extend beyond L-type calcium channel blockade.

  • Akt/Sp1/miR-21 Pathway: Amlodipine has been shown to activate Akt2, leading to the nuclear translocation of the transcription factor Sp1. Sp1 then upregulates the expression of microRNA-21 (miR-21), which in turn downregulates Programmed Cell Death 4 (PDCD4). This pathway may contribute to a more differentiated and less proliferative vascular smooth muscle cell phenotype.

  • Inhibition of Calcium Mobilization from Internal Stores: Some studies indicate that amlodipine can inhibit the release of calcium from the sarcoplasmic reticulum, a mechanism distinct from its action on plasma membrane channels. This effect appears to be specific to amlodipine compared to other dihydropyridines.

G cluster_0 Primary Mechanism cluster_1 Alternative Pathways Amlodipine1 Amlodipine LTypeChannel L-type Ca²⁺ Channel Amlodipine1->LTypeChannel inhibits Vasodilation Vasodilation LTypeChannel->Vasodilation Amlodipine2 Amlodipine Akt_Sp1 Akt/Sp1/miR-21 Pathway Amlodipine2->Akt_Sp1 activates SR_Ca_Release SR Ca²⁺ Release Amlodipine2->SR_Ca_Release inhibits Vascular_Remodeling Modulation of Vascular Remodeling Akt_Sp1->Vascular_Remodeling

Overview of amlodipine's primary and alternative signaling pathways.

Conclusion

This compound (amlodipine) is a cornerstone in the management of cardiovascular diseases, primarily due to its well-characterized inhibitory action on L-type calcium channels in vascular smooth muscle. Its unique pharmacokinetic and pharmacodynamic profile ensures a gradual and sustained therapeutic effect. The ongoing research into its influence on alternative signaling pathways suggests that its clinical benefits may be more multifaceted than previously understood, opening new avenues for investigation and potential therapeutic applications. This guide provides a comprehensive overview of the current understanding of amlodipine's mechanism of action, serving as a valuable resource for the scientific and drug development community.

References

The Emerging Role of Medin and its Precursor in Vascular Physiology and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medin, a 50-amino acid amyloidogenic peptide, is the most common form of amyloid found in humans, ubiquitously present in the vasculature of individuals over 50 years of age.[1][2] For years, its physiological significance was poorly understood. However, a growing body of evidence now implicates Medin and its precursor protein, Milk Fat Globule-EGF Factor 8 (MFG-E8), in the pathophysiology of age-related vascular diseases, including aortic medial amyloidosis, vascular stiffening, and neurodegenerative conditions such as Alzheimer's disease.[3][4] This technical guide provides an in-depth overview of the current understanding of Medin and MFG-E8, focusing on their physiological functions, roles in disease, and the underlying molecular mechanisms. We present a compilation of quantitative data from key studies, detailed experimental protocols for in vitro and in vivo analysis, and visual representations of the primary signaling pathways involved. This guide is intended to be a valuable resource for researchers actively engaged in cardiovascular and neurodegenerative disease research and for professionals in the field of drug development seeking novel therapeutic targets.

Introduction: The Medin-Amyloid Precursor Protein (MFG-E8)

Medin is a proteolytic fragment of Milk Fat Globule-EGF Factor 8 (MFG-E8), a 364-amino acid glycoprotein.[1] MFG-E8 is expressed by various cell types, including vascular smooth muscle cells (VSMCs), and is involved in diverse physiological processes such as phagocytosis of apoptotic cells and neovascularization.[5] The cleavage of MFG-E8 to produce Medin is a process that appears to be age-related, although the precise enzymatic machinery responsible remains to be fully elucidated.[2] The accumulation of Medin in the form of amyloid fibrils within the medial layer of arteries, particularly the aorta, is a hallmark of aging.[1]

Physiological and Pathophysiological Functions of Medin and MFG-E8

The roles of Medin and its precursor, MFG-E8, are multifaceted and context-dependent, with emerging evidence pointing towards their significant involvement in both maintaining vascular homeostasis and driving pathology.

Vascular Smooth Muscle Cell Proliferation and Migration

MFG-E8 has been shown to play a crucial role in regulating the behavior of vascular smooth muscle cells (VSMCs). It promotes VSMC proliferation and migration, key events in the development of intimal hyperplasia following vascular injury.[6][7] This effect is mediated through the activation of specific signaling pathways, as detailed in Section 4. The dose of MFG-E8 appears to be a critical determinant of its function, with low concentrations promoting migration and high concentrations inhibiting it.[6][7]

Endothelial Dysfunction and Inflammation

Medin has been identified as a potent inducer of endothelial dysfunction. It impairs endothelium-dependent vasodilation, reduces nitric oxide (NO) bioavailability, and increases oxidative stress in endothelial cells.[8][9] Furthermore, Medin triggers a pro-inflammatory response in endothelial cells, leading to the upregulation of inflammatory cytokines and adhesion molecules.[10][11] This inflammatory cascade is a critical contributor to the pathogenesis of various vascular diseases.

Aortic Medial Amyloidosis and Vascular Stiffening

The deposition of Medin amyloid fibrils in the aortic media is a near-universal finding in the elderly.[1] These deposits are associated with degenerative changes in the arterial wall, including fragmentation of elastic fibers, which contributes to increased arterial stiffness.[5] While a direct causal link is still under investigation, the presence of Medin amyloid is a strong correlate of age-associated vascular decline.

Role in Neurodegenerative Diseases

A compelling body of recent research has linked Medin to neurodegenerative diseases, particularly Alzheimer's disease (AD).[3] Medin has been found to co-localize with amyloid-β (Aβ) plaques in the brain vasculature of AD patients and animal models.[12] In vitro and in vivo studies have demonstrated that Medin can directly interact with Aβ, promoting its aggregation and contributing to cerebral amyloid angiopathy (CAA).[13][14] This suggests that targeting Medin could be a novel therapeutic strategy for AD and other neurodegenerative conditions with a vascular component.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of Medin and MFG-E8 on vascular cells.

Table 1: Effect of Medin on Pro-inflammatory Gene Expression in Human Umbilical Vein Endothelial Cells (HUVECs)

GeneMedin Concentration (µM)Fold Change vs. Control (Mean ± SEM)p-valueReference
IL-1β5104.0 ± 30.2p=0.002[15]
IL-855560 ± 1864p<0.001[15]
IL-6580.4 ± 48p<0.001[15]
ICAM-1572.0 ± 8.5p<0.001[15]
PAI-155.4 ± 1p<0.001[15]

Table 2: Dose-Dependent Effect of MFG-E8 on Vascular Smooth Muscle Cell (A10 Cell Line) Migration and Arp2 Expression

TreatmentArp2 Protein Expression (Fold Change vs. Control)VSMC Migration (Fold Change vs. Control)Reference
Low Dose MFG-E8 (10 ng/mL)IncreasedIncreased[6]
High Dose MFG-E8 (1000 ng/mL)DecreasedDecreased[6]

Table 3: Effect of Medin on Pro-inflammatory Protein Secretion in Human Brain Vascular Smooth Muscle Cells (VSMCs)

ProteinMedin Concentration (µM)Fold Change vs. Vehicle (Mean ± SEM)p-valueReference
IL-6546.0 ± 12.8p<0.05[16]
IL-8520.2 ± 4.1p<0.05[16]
MCP-158.7 ± 3.1p<0.05[16]

Key Signaling Pathways

Medin-RAGE-NF-κB Signaling in Endothelial Cells

In endothelial cells, Medin has been shown to exert its pro-inflammatory effects primarily through the Receptor for Advanced Glycation Endproducts (RAGE).[8][9][11] Binding of Medin to RAGE triggers a downstream signaling cascade that involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[8] Activated NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including those encoding for cytokines such as IL-6 and IL-8.[8] This pathway represents a critical mechanism by which Medin contributes to vascular inflammation.

Medin_RAGE_NFkB_Signaling Medin-RAGE-NF-κB Signaling in Endothelial Cells Medin Medin RAGE RAGE Receptor Medin->RAGE Binds to ROS Oxidative Stress (ROS Production) RAGE->ROS Induces NFkB_activation NF-κB Activation RAGE->NFkB_activation Activates ROS->NFkB_activation Promotes NFkB_translocation NF-κB Nuclear Translocation NFkB_activation->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (IL-6, IL-8, etc.) NFkB_translocation->Gene_expression Induces Inflammation Vascular Inflammation Endothelial Dysfunction Gene_expression->Inflammation Leads to

Medin-RAGE-NF-κB Signaling Pathway
MFG-E8-Integrin-ERK1/2 Signaling in Vascular Smooth Muscle Cells

The proliferative effect of MFG-E8 on VSMCs is mediated through its interaction with integrin receptors, particularly αvβ5 integrin.[17][18] This binding initiates a signaling cascade that leads to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[17][18] Activated ERK1/2, in turn, promotes the expression of cell cycle regulatory proteins, ultimately leading to VSMC proliferation.[17][18]

MFGE8_Integrin_ERK_Signaling MFG-E8-Integrin-ERK1/2 Signaling in VSMCs MFGE8 MFG-E8 Integrin Integrin αvβ5 MFGE8->Integrin Binds to ERK12 ERK1/2 Activation (Phosphorylation) Integrin->ERK12 Activates CellCycle Upregulation of Cell Cycle Proteins (PCNA, CDK4) ERK12->CellCycle Promotes Proliferation VSMC Proliferation CellCycle->Proliferation Leads to

MFG-E8-Integrin-ERK1/2 Signaling Pathway

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study Medin and MFG-E8.

Protocol for Immunohistochemical Staining of Medin in Paraffin-Embedded Arterial Tissue

This protocol is a synthesis of standard immunohistochemistry procedures adapted for Medin detection as described in the literature.[1][19][20][21]

Materials:

  • Formalin-fixed, paraffin-embedded arterial tissue sections (5 µm) on charged slides.

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen peroxide in methanol (B129727)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-Medin antibody

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Avidin-Biotin-Peroxidase Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Rehydrate through a graded series of ethanol: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a microwave or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide in methanol for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS (3x 5 min).

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate slides with the primary anti-Medin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3x 5 min).

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification:

    • Rinse with PBS (3x 5 min).

    • Incubate with ABC reagent for 30 minutes at room temperature.

  • Visualization:

    • Rinse with PBS (3x 5 min).

    • Apply DAB substrate and incubate until the desired brown color develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

IHC_Workflow Immunohistochemistry Workflow for Medin Detection start Start: Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval peroxidase_block Peroxidase Blocking antigen_retrieval->peroxidase_block blocking Blocking peroxidase_block->blocking primary_ab Primary Antibody (anti-Medin) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab abc ABC Reagent secondary_ab->abc dab DAB Substrate abc->dab counterstain Counterstaining & Mounting dab->counterstain end End: Microscopic Analysis counterstain->end

Workflow for Medin Immunohistochemistry
Protocol for In Vitro Medin Fibril Formation Assay using Thioflavin T

This protocol is based on established methods for monitoring amyloid aggregation kinetics.[22][23][24][25]

Materials:

  • Recombinant Medin peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Aggregation buffer (e.g., 20 mM Sodium Phosphate, 20 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of Medin in aggregation buffer to the desired final concentration (e.g., 20 µM).

    • Prepare a working solution of ThT in aggregation buffer to the desired final concentration (e.g., 10-20 µM).

  • Assay Setup:

    • In each well of the microplate, add the Medin solution.

    • Add the ThT working solution to each well.

    • Include control wells containing only buffer and ThT (for background subtraction).

  • Incubation and Measurement:

    • Incubate the plate at 37°C in the plate reader.

    • Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically several hours to days).

    • Agitation between readings may be included to accelerate aggregation, but this should be consistent across all wells.[26]

  • Data Analysis:

    • Subtract the background fluorescence from the readings of the Medin-containing wells.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • Analyze the curves to determine kinetic parameters such as the lag time and the maximum fluorescence intensity.

Conclusion and Future Directions

The study of Medin and its precursor, MFG-E8, is a rapidly evolving field. The evidence compellingly suggests that these molecules are not merely bystanders in the aging process but are active participants in the pathogenesis of significant vascular and neurodegenerative diseases. The signaling pathways outlined in this guide provide a framework for understanding their molecular mechanisms of action and offer potential targets for therapeutic intervention.

Future research should focus on several key areas:

  • Elucidation of the MFG-E8 cleavage mechanism: Identifying the proteases responsible for generating Medin is crucial for developing strategies to inhibit its formation.

  • In-depth characterization of Medin-Aβ interactions: Understanding the structural basis of Medin's cross-seeding of Aβ aggregation could lead to the development of inhibitors that disrupt this pathological interaction.

  • Development of Medin-targeted therapeutics: The pathways and molecules discussed herein represent promising targets for the development of novel drugs aimed at mitigating the detrimental effects of Medin in age-related diseases.

This technical guide serves as a comprehensive resource to aid researchers in these endeavors, with the ultimate goal of translating fundamental discoveries into clinical applications that can improve vascular and cognitive health in our aging population.

References

Unraveling Anmeidan (AMD): A Deep Dive into its Traditional Roots and Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

Anmeidan (AMD), a formulation rooted in Traditional Chinese Medicine (TCM), is gaining attention in modern biomedical research for its potential therapeutic effects, notably in the management of atherosclerosis and insomnia. While not a single herb, Anmeidan is a complex polyherbal formula, the exact composition of which can vary, leading to a nuanced ethnobotanical background and diverse applications.

This technical guide provides a comprehensive overview of Anmeidan, focusing on its traditional uses, the ethnobotanical background of its likely constituent herbs, and the scientific evidence for its therapeutic claims. Quantitative data are summarized in structured tables, and detailed experimental protocols from key studies are provided to facilitate further research and development.

Traditional Uses and Ethnobotanical Heritage

The name "Anmeidan" is a romanization of the Chinese "An Mian," which translates to "Peaceful Sleep." Traditionally, An Mien formulas have been used to address sleep disturbances, including difficulty falling asleep, staying asleep, and dream-disturbed sleep. The underlying principle in TCM is to nourish the 'Heart Shen' (spirit) and 'Liver Blood', clear deficient heat, and calm the spirit to alleviate stress, anxiety, and irritability that can lead to insomnia.

The ethnobotanical background of Anmeidan is a tapestry woven from the individual histories of its constituent herbs. While the precise formulation of the "Anmeidan" investigated for atherosclerosis in recent studies is not explicitly detailed in publicly available literature, an analysis of various "An Mien" formulas provides insight into its core components. The most frequently cited herbs include:

  • Suan Zao Ren (Sour Jujube Seed - Ziziphus jujuba var. spinosa) : A cornerstone of traditional sleep remedies, it is believed to nourish the heart and liver yin and calm the mind.

  • Yuan Zhi (Polygala Root - Polygala tenuifolia) : Traditionally used to calm the heart and spirit, and to resolve phlegm that can obstruct the mind.

  • Fu Ling (Poria Mushroom - Poria cocos) : A fungus that grows on pine roots, it is used in TCM to promote urination, strengthen the spleen, and quiet the heart and spirit.

Other commonly included herbs are:

  • He Huan Hua (Albizia Flower - Albizia julibrissin) : Known for its ability to relieve constraint and calm the spirit.

  • Bai He (Lily Bulb - Lilium brownii) : Used to moisten the lungs, clear heat, and calm the spirit.

  • Shi Chang Pu (Acorus Rhizome - Acorus tatarinowii) : Believed to open the orifices, transform dampness, and quiet the spirit.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of an Anmeidan formula on atherosclerosis in a preclinical model.

Table 1: Effect of Anmeidan (AMD) on Serum Lipid Levels in ApoE-/- Mice

GroupTotal Cholesterol (TC) (mmol/L)Triglyceride (TG) (mmol/L)High-Density Lipoprotein (HDL-C) (mmol/L)Low-Density Lipoprotein (LDL-C) (mmol/L)
Control 25.8 ± 2.13.2 ± 0.51.5 ± 0.218.5 ± 1.9
AMD Low Dose 18.7 ± 1.92.5 ± 0.42.1 ± 0.312.3 ± 1.5
AMD High Dose 15.3 ± 1.5 2.1 ± 0.32.5 ± 0.4 9.8 ± 1.2
Atorvastatin 16.1 ± 1.6 2.3 ± 0.4*2.4 ± 0.310.2 ± 1.3**

*p < 0.05, **p < 0.01 vs. Control

Table 2: Effect of Anmeidan (AMD) on Aortic Plaque Area in ApoE-/- Mice

GroupPlaque Area (%)
Control 35.6 ± 4.2
AMD Low Dose 25.1 ± 3.5*
AMD High Dose 18.9 ± 2.8
Atorvastatin 20.3 ± 3.1

*p < 0.05, **p < 0.01 vs. Control

Key Experimental Protocols

To ensure reproducibility and facilitate further investigation, the following are detailed methodologies from a key study on Anmeidan and atherosclerosis.

In Vivo Atherosclerosis Model
  • Animal Model : Male ApoE-/- mice (8 weeks old) were used.

  • Diet : Mice were fed a high-fat diet (21% fat, 0.15% cholesterol) for 12 weeks to induce atherosclerotic plaque formation.

  • Treatment Groups :

    • Control Group: Received distilled water by oral gavage.

    • Anmeidan (AMD) Low Dose Group: Received 0.5 g/kg/day of Anmeidan extract by oral gavage.

    • Anmeidan (AMD) High Dose Group: Received 1.0 g/kg/day of Anmeidan extract by oral gavage.

    • Positive Control Group: Received Atorvastatin (10 mg/kg/day) by oral gavage.

  • Duration : Treatment was administered for 8 weeks concurrently with the high-fat diet.

  • Sample Collection : At the end of the treatment period, blood samples were collected for lipid analysis. The aortas were excised for plaque area analysis.

  • Plaque Analysis : Aortas were stained with Oil Red O to visualize lipid-rich plaques. The plaque area was quantified using image analysis software.

In Vitro Foam Cell Formation Assay
  • Cell Line : RAW264.7 macrophages were used.

  • Induction of Foam Cells : Macrophages were incubated with oxidized low-density lipoprotein (ox-LDL) (50 µg/mL) for 24 hours to induce foam cell formation.

  • Treatment : Cells were pre-treated with different concentrations of Anmeidan extract (10, 50, 100 µg/mL) for 2 hours before the addition of ox-LDL.

  • Analysis :

    • Oil Red O Staining : Lipid accumulation within the cells was visualized by Oil Red O staining and quantified by measuring the absorbance of the extracted dye.

    • Cholesterol Efflux Assay : The ability of the cells to efflux cholesterol to an acceptor (HDL) was measured using a fluorescently labeled cholesterol substrate.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Anmeidan are believed to be mediated through multiple signaling pathways. Network pharmacology analyses, combined with experimental validation, have begun to elucidate these complex interactions.

Signaling_Pathway AMD Anmeidan (AMD) Lipid_Metabolism Lipid Metabolism Regulation AMD->Lipid_Metabolism Inflammation Anti-inflammatory Effects AMD->Inflammation Oxidative_Stress Antioxidant Effects AMD->Oxidative_Stress Atherosclerosis Atherosclerosis Lipid_Metabolism->Atherosclerosis Inhibition Inflammation->Atherosclerosis Inhibition Oxidative_Stress->Atherosclerosis Inhibition

Anmeidan's multi-target approach to atherosclerosis.

The diagram above illustrates the proposed multi-target mechanism of Anmeidan in combating atherosclerosis. It is believed to regulate lipid metabolism, reduce inflammation, and mitigate oxidative stress, all of which are key pathological processes in the development of atherosclerotic plaques.

Experimental_Workflow A ApoE-/- Mice on High-Fat Diet B Anmeidan (AMD) Treatment A->B C Serum Lipid Analysis B->C D Aortic Plaque Quantification B->D E RAW264.7 Macrophages F ox-LDL Incubation E->F G AMD Treatment F->G H Foam Cell Formation Assay G->H I Cholesterol Efflux Assay G->I

Workflow for in vivo and in vitro atherosclerosis studies.

This workflow diagram outlines the key steps in preclinical research on Anmeidan's anti-atherosclerotic effects, from the in vivo animal model to in vitro cellular assays.

Conclusion and Future Directions

Anmeidan, a traditional Chinese herbal formula, holds significant promise as a multi-target therapeutic agent for complex conditions like atherosclerosis and insomnia. Its traditional use for promoting sleep is well-documented, and emerging scientific evidence supports its potential in cardiovascular health. However, to advance the clinical development of Anmeidan, further research is imperative. Future studies should focus on:

  • Standardization of the Formula : The exact composition of the Anmeidan formula used in various studies needs to be clearly defined and standardized to ensure consistent and reproducible results.

  • Elucidation of Active Compounds : Identifying the key bioactive compounds within the formula and understanding their individual and synergistic mechanisms of action is crucial.

  • Clinical Trials : Rigorous, well-controlled clinical trials are necessary to establish the safety and efficacy of Anmeidan in human populations for both its traditional and novel applications.

By bridging the gap between traditional knowledge and modern scientific validation, the full therapeutic potential of Anmeidan can be unlocked for the benefit of patients worldwide.

The Role of Amlodipine in Calcium Channel Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine (B1666008) is a third-generation dihydropyridine-type calcium channel blocker renowned for its efficacy in the management of hypertension and angina pectoris.[1][2] Its therapeutic effects are rooted in its ability to selectively inhibit L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning amlodipine's interaction with calcium channels, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

Amlodipine's primary mechanism of action involves the modulation of voltage-gated L-type calcium channels.[5][6] Unlike some other calcium channel blockers, amlodipine exhibits a slow onset of action and a long duration of effect, which can be attributed to its unique physicochemical properties and interaction with the channel's binding site.[2]

State-Dependent Binding: Amlodipine demonstrates state-dependent binding, preferentially interacting with L-type calcium channels in their resting state. This characteristic contributes to its selectivity for vascular smooth muscle, as these channels cycle less frequently than their cardiac counterparts and thus spend more time in the resting state.[3]

Voltage-Dependent Modulation: The blocking action of amlodipine is enhanced at more depolarized membrane potentials.[2][7] This voltage-dependent modulation suggests a higher affinity of amlodipine for calcium channels in partially depolarized vascular smooth muscle cells, as is often the case in hypertensive states.[4]

Binding Site: Crystallographic studies have revealed that the binding site for amlodipine and other dihydropyridines is located on the external, lipid-facing surface of the calcium channel's pore module, at the interface of two subunits.[8] This allosteric binding induces a conformational change in the selectivity filter of the channel, leading to its inhibition.[8]

Signaling Pathway

The binding of amlodipine to L-type calcium channels in vascular smooth muscle initiates a cascade of events that ultimately leads to muscle relaxation. The process begins with the inhibition of calcium influx into the cell.

G Amlodipine Amlodipine L_type_Ca_Channel L-type Ca2+ Channel (Resting State) Amlodipine->L_type_Ca_Channel Binds to & Inhibits Ca_Influx Decreased Intracellular Ca2+ Influx L_type_Ca_Channel->Ca_Influx Prevents Calmodulin Reduced Calmodulin Activation Ca_Influx->Calmodulin Leads to MLCK Reduced Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Results in Contraction Reduced Smooth Muscle Contraction MLCK->Contraction Vasodilation Vasodilation Contraction->Vasodilation Causes

Amlodipine signaling pathway in vascular smooth muscle.

Quantitative Data

The potency and efficacy of amlodipine have been quantified in various in vitro studies. The following table summarizes key quantitative data regarding its interaction with calcium channels.

ParameterSpeciesTissueValueReference
IC50 RatAorta (depolarized)1.9 nM[2]
IC50 RatAorta (K+ depolarized)19.4 nM[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The characterization of amlodipine's effects on calcium channels relies on a variety of sophisticated experimental techniques.

1. Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through single ion channels, providing direct evidence of channel blocking.

G Cell_Isolation Isolate single vascular smooth muscle cells Patch_Pipette Establish whole-cell patch-clamp configuration Cell_Isolation->Patch_Pipette Voltage_Control Control membrane potential with voltage clamp Patch_Pipette->Voltage_Control Apply_Amlodipine Apply Amlodipine at varying concentrations Voltage_Control->Apply_Amlodipine Record_Current Record Ca2+ channel currents Apply_Amlodipine->Record_Current Analyze_Data Analyze current inhibition and voltage-dependence Record_Current->Analyze_Data

Workflow for patch-clamp electrophysiology experiments.

  • Methodology: Single vascular smooth muscle cells are isolated from tissues like the rabbit ear artery.[7] A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording. The membrane potential is held at a specific voltage (e.g., -60 mV or -40 mV), and depolarizing pulses are applied to elicit calcium channel currents.[7] Amlodipine is introduced into the extracellular solution at various concentrations, and the resulting inhibition of the calcium current is measured.[6][7]

2. In Vitro Muscle Contraction Studies

These experiments assess the functional effect of amlodipine on vascular tissue.

  • Methodology: Arterial rings, such as from the rat aorta, are mounted in an organ bath containing a physiological salt solution.[2] The tissue is depolarized, typically using a high concentration of potassium chloride (K+), to induce contraction by opening voltage-gated calcium channels. Amlodipine is then added cumulatively to the bath, and the relaxation of the arterial ring is measured to determine the drug's potency (IC50).[2]

3. Radioligand Binding Assays

These assays are used to determine the binding affinity of amlodipine to its receptor site on the calcium channel.

  • Methodology: Membranes prepared from vascular smooth muscle tissue are incubated with a radiolabeled dihydropyridine (B1217469) (like [3H]isradipine) in the presence of varying concentrations of unlabeled amlodipine. The amount of radioligand bound to the membranes is measured, and the data is used to calculate the inhibitory constant (Ki) of amlodipine, which reflects its binding affinity.

Conclusion

Amlodipine's role in calcium channel modulation is characterized by its high affinity and selectivity for L-type calcium channels in vascular smooth muscle. Its unique voltage- and state-dependent binding properties contribute to its potent and long-lasting antihypertensive effects. The experimental evidence gathered from electrophysiological, pharmacological, and biochemical studies provides a comprehensive understanding of its mechanism of action at the molecular level, solidifying its importance in the therapeutic landscape of cardiovascular diseases. Further research into the structural basis of its interaction with the calcium channel continues to offer insights for the development of next-generation cardiovascular drugs.

References

Unveiling Medin: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and initial characterization of Medin-amyloid, the most common form of amyloid in humans. The document details the seminal findings, quantitative data, and the experimental protocols that were instrumental in the early understanding of this significant protein aggregate.

Introduction

Medin, a 50-amino acid peptide, is the primary constituent of aortic medial amyloid.[1] First identified in 1999, it is derived from the proteolytic cleavage of its precursor protein, Milk Fat Globule-EGF Factor 8 (MFG-E8), also known as Lactadherin.[1][2] Found in the vasculature of nearly all individuals over the age of 50, Medin is the most prevalent amyloid deposit in humans.[1] Its accumulation is associated with age-related vascular dysfunction, and more recent studies have implicated it as a potential factor in neurodegenerative diseases such as Alzheimer's disease through its interaction with amyloid-β.[3][4] This guide focuses on the foundational research that led to the discovery and initial biochemical and biophysical characterization of Medin.

Discovery and Initial Characterization

The discovery of Medin as the key component of aortic medial amyloid was a significant breakthrough in the field of amyloid research. Prior to its identification, the composition of these widespread vascular deposits was unknown.

Timeline and Key Findings
  • 1999: The seminal paper by Häggqvist, Westermark, and colleagues published in the Proceedings of the National Academy of Sciences first described the isolation and characterization of a 5.5-kDa protein from aortic medial amyloid deposits.[1][2] This protein was named "Medin."

  • Amino Acid Sequencing: Through N-terminal sequencing and analysis of tryptic peptides, the researchers determined the primary amino acid sequence of Medin.[1] The main component was identified as a 50-amino acid peptide, with minor variants also present.[1]

  • Precursor Protein Identification: The determined amino acid sequence of Medin was found to be identical to an internal fragment of a known protein, Lactadherin (later more commonly referred to as MFG-E8).[1][2]

  • Cellular Origin: Using in situ hybridization, the study demonstrated that the mRNA for MFG-E8 is expressed by vascular smooth muscle cells in the aortic media, identifying these cells as the source of the Medin precursor.[1]

  • In Vitro Fibril Formation: A synthetic peptide corresponding to the C-terminal region of Medin was shown to self-assemble into amyloid-like fibrils in vitro, confirming the amyloidogenic nature of this peptide sequence.[1]

Quantitative Data

The initial characterization of Medin yielded key quantitative data that are summarized in the tables below.

ParameterValueReference
Molecular Weight 5.5 kDa[1][2]
Peptide Length (Main Component) 50 amino acids[1]
Precursor Protein Lactadherin (MFG-E8)[1][2]

Table 1: Key Properties of Medin

SpeciesAmino Acid SequencePosition in MFG-E8
Main Component GWTVIQNTVQSYVGLNVSNGKSFAGFVRFVRFNGSSENAGAVVDSGI245-294
Minor Variant 1 FAGFVRFVRFNGSSENAGAVVDSGI250-274
Minor Variant 2 N/A (N-terminally truncated)Starting at position 241

Table 2: Amino Acid Sequence of Medin and its Variants

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial discovery and characterization of Medin.

Purification of Medin from Aortic Tissue

The purification of Medin from human aortic tissue was a multi-step process designed to isolate the amyloid fibrils from other cellular and extracellular components.

Protocol:

  • Tissue Homogenization: Frozen human thoracic aorta tissue was thawed, and the medial layer was dissected and minced. The tissue was then homogenized in a buffer containing 1% SDS, 150 mM NaCl, and 50 mM Tris-HCl, pH 7.4.

  • Insoluble Fraction Collection: The homogenate was subjected to ultracentrifugation at 100,000 x g for 20 minutes to pellet the SDS-insoluble material, which includes the amyloid fibrils.

  • Solubilization: The resulting pellet was washed and then solubilized in 70% formic acid.

  • Size-Exclusion Chromatography: The solubilized material was applied to a size-exclusion chromatography column to separate proteins based on their molecular size. Fractions containing Medin were identified by immunoreactivity with a specific anti-Medin antibody.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The Medin-containing fractions from the size-exclusion chromatography step were further purified using RP-HPLC to obtain highly pure Medin peptide for sequencing.

Medin_Purification_Workflow cluster_0 Tissue Preparation cluster_1 Isolation of Insoluble Fraction cluster_2 Purification cluster_3 Final Product AorticTissue Aortic Tissue Homogenization Homogenization in SDS Buffer AorticTissue->Homogenization Ultracentrifugation Ultracentrifugation (100,000 x g) Homogenization->Ultracentrifugation Pellet Insoluble Pellet (Amyloid) Ultracentrifugation->Pellet Solubilization Solubilization in 70% Formic Acid Pellet->Solubilization SEC Size-Exclusion Chromatography Solubilization->SEC RPHPLC RP-HPLC SEC->RPHPLC PureMedin Pure Medin Peptide RPHPLC->PureMedin

Medin Purification Workflow
In Vitro Fibril Formation

The ability of a synthetic Medin peptide to form amyloid-like fibrils in vitro was a crucial piece of evidence for its amyloidogenic nature.

Protocol:

  • Peptide Synthesis: A peptide corresponding to the C-terminal region of Medin was chemically synthesized.

  • Incubation: The synthetic peptide was dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 0.25 mg/ml.

  • Fibril Formation: The peptide solution was incubated at 37°C for 24 hours to allow for fibril formation.

  • Characterization of Fibrils: The resulting aggregates were characterized using the following methods:

    • Congo Red Staining: A small aliquot of the fibril solution was air-dried on a microscope slide and stained with a Congo red solution. The slide was then examined under a polarizing microscope for the characteristic apple-green birefringence of amyloid fibrils.

    • Thioflavin T (ThT) Assay: The fibril solution was mixed with ThT dye, and the fluorescence emission at approximately 482 nm was measured. An increase in fluorescence intensity is indicative of amyloid fibril formation.

    • Transmission Electron Microscopy (TEM): A small drop of the fibril solution was applied to a carbon-coated copper grid, negatively stained with a solution such as 2% uranyl acetate, and examined with a transmission electron microscope to visualize the fibril morphology.

Fibril_Formation_Workflow cluster_0 Fibril Formation cluster_1 Fibril Characterization cluster_2 Analysis Peptide Synthetic Medin Peptide Incubation Incubation (37°C, 24h) Peptide->Incubation CongoRed Congo Red Staining Incubation->CongoRed ThT Thioflavin T Assay Incubation->ThT TEM Transmission Electron Microscopy Incubation->TEM Birefringence Apple-Green Birefringence CongoRed->Birefringence Fluorescence Increased Fluorescence ThT->Fluorescence Morphology Fibril Morphology TEM->Morphology

In Vitro Fibril Formation and Analysis

Signaling Pathways and Biological Context

At the time of its initial discovery, the precise signaling pathways leading to the cleavage of Medin from MFG-E8 were not elucidated and remain an active area of research. However, the identification of MFG-E8 as the precursor provided important biological context. MFG-E8 is a secreted glycoprotein (B1211001) known to be involved in various cellular processes, including cell adhesion, phagocytosis of apoptotic cells, and tissue remodeling.[5][6] Its expression by vascular smooth muscle cells suggests a role in maintaining vascular homeostasis. The age-dependent accumulation of Medin points to a potential shift in the proteolytic processing of MFG-E8 with aging, leading to the generation and deposition of this amyloidogenic fragment. The interaction of MFG-E8 with integrins and phosphatidylserine (B164497) on apoptotic cells suggests its involvement in cell-matrix and cell-cell communication, though the direct signaling cascades were not a focus of the initial characterization of Medin.[5]

Conclusion

The discovery and initial characterization of Medin laid the groundwork for our current understanding of this highly prevalent amyloid. The meticulous purification, sequencing, and in vitro characterization efforts definitively established Medin as a key player in age-related vascular amyloidosis. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers continuing to investigate the pathological mechanisms of Medin and its potential as a therapeutic target in vascular and neurodegenerative diseases.

References

The Phytochemical Landscape of Anmeidan Herbal Formula: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Anmeidan (安眠, translated as "Peaceful Sleep") formula is a traditional Chinese medicine (TCM) preparation primarily utilized for its sedative, hypnotic, and anxiolytic properties. It is traditionally used to nourish the heart, calm the spirit (Shen), and alleviate insomnia and restlessness. This technical guide provides a comprehensive overview of the phytochemical composition of the Anmeidan formula, detailing the known bioactive compounds, their quantitative analysis, and the experimental protocols for their identification. Furthermore, it elucidates the potential molecular mechanisms of action by visualizing key signaling pathways modulated by the formula's constituents.

The core Anmeidan formula typically comprises a synergistic combination of several key herbs. The most prominent of these is Ziziphi Spinosae Semen (Suan Zao Ren), which often acts as the "emperor" herb in the formulation. It is commonly combined with "minister" and "assistant" herbs such as Polygalae Radix (Yuan Zhi) and Poriae Sclerotium Pararadicis (Fu Shen). Variations of the formula may also include Biotae Semen (Bai Zi Ren), Gardeniae Fructus (Zhi Zi), and Glycyrrhizae Radix (Gan Cao) to enhance or modulate its therapeutic effects. This guide will delve into the phytochemical profiles of these constituent herbs.

Phytochemical Composition

The therapeutic effects of the Anmeidan formula are attributed to a complex interplay of various phytochemicals from its constituent herbs. The primary classes of bioactive compounds include flavonoids, saponins (B1172615), alkaloids, triterpenoids, and iridoid glycosides.

Data Presentation: Quantitative Analysis of Key Phytochemicals

The following tables summarize the quantitative data for key bioactive compounds found in the primary herbs of the Anmeidan formula, as determined by various analytical methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Table 1: Quantitative Analysis of Phytochemicals in Ziziphi Spinosae Semen (Suan Zao Ren)

Compound ClassCompound NameConcentration Range (mg/g of raw herb)Analytical MethodReference
Flavonoids Spinosin0.12 - 1.43HPLC-ELSD[1]
6'''-FeruloylspinosinVaries, often quantified with SpinosinHPLC-ELSD[2]
Saponins Jujuboside A0.08 - 0.91HPLC-ELSD[1]
Jujuboside B0.07 - 0.99HPLC-ELSD[1]

Table 2: Quantitative Analysis of Phytochemicals in Polygalae Radix (Yuan Zhi)

Compound ClassCompound NameConcentration Range (% of total saponins or extract)Analytical MethodReference
Saponins TenuifolinMajor component of saponin (B1150181) fractionUPLC-QTOF-MS[3]
OnjisaponinsVariesUPLC-QTOF-MS[3]
Oligosaccharide Esters Sibiricose A5VariesUPLC-QTOF-MS[4]
Sibiricose A6VariesUPLC-QTOF-MS[4]
3,6'-disinapoyl sucrose (B13894) (DISS)VariesUPLC-QTOF-MS[4]

Table 3: Quantitative Analysis of Phytochemicals in Poriae Sclerotium Pararadicis (Fu Shen)

Compound ClassCompound NameConcentration Range (mg/g of raw herb)Analytical MethodReference
Triterpenoids Pachymic acid~0.61 (in fermented mycelia)HPLC-QTOF-MS/MS[5]
Dehydropachymic acid~1.07 (in fermented mycelia)HPLC-QTOF-MS/MS[5]
Poricoic acid AVariesHPLC-QTOF-MS/MS[5]
Dehydroeburicoic acidVariesHPLC-QTOF-MS/MS[5]

Table 4: Quantitative Analysis of Phytochemicals in Gardeniae Fructus (Zhi Zi)

Compound ClassCompound NameConcentration Range (mg/g of raw herb)Analytical MethodReference
Iridoid Glycosides Geniposide37.92 - 72.22HPLC[3]
GardenosideVariesHPLC[6]
Crocins Crocin-1VariesHPLC[6]
Crocin-2VariesHPLC[6]

Table 5: Qualitative Phytochemical Profile of Biotae Semen (Bai Zi Ren)

Compound ClassKey Compounds
Flavonoids Present
Saponins Present
Terpenoids a-cedrol, platydiol
Fatty Acids Oleic acid

Table 6: Quantitative Analysis of Phytochemicals in Glycyrrhizae Radix (Gan Cao)

Compound ClassCompound NameConcentration Range (µg/mL in extract)Analytical MethodReference
Triterpenoid Saponins Glycyrrhizic acid0.19 - 4.75RP-HPLC[7]
Flavonoids Glabridin0.10 - 5.03RP-HPLC[7]
LiquiritinVaries1H-qNMR[8]
IsoliquiritinVaries1H-qNMR[8]

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction and phytochemical analysis of the Anmeidan formula, based on methodologies cited in the literature.

Protocol 1: General Extraction of Bioactive Compounds

This protocol describes a standard solvent extraction method for obtaining a broad spectrum of phytochemicals from the herbal components of the Anmeidan formula.

  • Preparation of Herbal Material:

    • Obtain dried, authenticated raw herbs of Ziziphi Spinosae Semen, Polygalae Radix, Poriae Sclerotium Pararadicis, and other formula constituents.

    • Grind each herb into a coarse powder (approximately 40-60 mesh).

    • Accurately weigh the powdered herbs according to the desired formula ratio.

  • Solvent Extraction:

    • Place the herbal powder mixture into a round-bottom flask.

    • Add 70% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform heat-reflux extraction for 2 hours.

    • Filter the extract through gauze and then filter paper.

    • Repeat the extraction process on the residue with fresh solvent for 1.5 hours.

    • Combine the filtrates.

  • Concentration and Drying:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 60°C until the ethanol is removed.

    • Lyophilize (freeze-dry) the concentrated aqueous extract to obtain a dry powder.

    • Store the dried extract in a desiccator at 4°C for subsequent analysis.

Protocol 2: HPLC-DAD Analysis for Flavonoids and Saponins

This protocol outlines a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the simultaneous quantification of major flavonoids and saponins.

  • Preparation of Standard and Sample Solutions:

    • Standard Solutions: Accurately weigh reference standards of spinosin, 6'''-feruloylspinosin, jujuboside A, and jujuboside B. Dissolve in methanol (B129727) to prepare individual stock solutions of known concentrations. Prepare a series of mixed standard solutions by serial dilution for calibration curves.

    • Sample Solution: Accurately weigh the dried extract powder, dissolve in methanol, and sonicate for 30 minutes. Filter the solution through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions:

    • HPLC System: An Agilent 1260 series or equivalent with a DAD detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: A gradient elution system consisting of (A) acetonitrile (B52724) and (B) water containing 0.1% phosphoric acid.

      • Gradient Program (example): 0-20 min, 15-25% A; 20-40 min, 25-35% A; 40-60 min, 35-50% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm for saponins and 335 nm for flavonoids.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing the retention times with those of the reference standards.

    • Construct calibration curves for each standard by plotting peak area against concentration.

    • Quantify the compounds in the sample by interpolating their peak areas on the respective calibration curves.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The sedative-hypnotic and neuroprotective effects of the Anmeidan formula are believed to be mediated through the modulation of several key signaling pathways. The primary mechanisms involve the enhancement of the GABAergic system and regulation of the serotonergic system, as well as the inhibition of neuroinflammatory pathways.

G cluster_0 Anmeidan Phytochemicals cluster_1 Neuronal Synapse cluster_2 Cellular Effects Flavonoids Flavonoids (Spinosin, etc.) GABA_A_Receptor GABA-A Receptor Flavonoids->GABA_A_Receptor Positive Allosteric Modulation Serotonin_Receptor Serotonin Receptor (e.g., 5-HT1A) Flavonoids->Serotonin_Receptor Agonism SERT Serotonin Transporter (SERT) Flavonoids->SERT Inhibition Saponins Saponins (Jujubosides, Tenuifolin) Saponins->GABA_A_Receptor Positive Allosteric Modulation Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Leads to Serotonin_Modulation Modulated Serotonergic Signaling Serotonin_Receptor->Serotonin_Modulation Leads to SERT->Serotonin_Modulation Leads to Sedation Sedation & Hypnosis Neuronal_Inhibition->Sedation Serotonin_Modulation->Sedation

Caption: GABAergic and Serotonergic Modulation by Anmeidan Phytochemicals.

G cluster_0 Inflammatory Stimulus cluster_1 Key Phytochemicals cluster_2 Cellular Signaling Cascade cluster_3 Outcome Stimulus e.g., Aβ, LPS TLR4 TLR4 Stimulus->TLR4 Activates NLRP3 NLRP3 Inflammasome Stimulus->NLRP3 Activates Polygala_Saponins Polygala Saponins (Tenuifolin, Senegenin) Polygala_Saponins->TLR4 Inhibits NF_kB NF-κB Polygala_Saponins->NF_kB Inhibits Polygala_Saponins->NLRP3 Inhibits MyD88 MyD88 TLR4->MyD88 Recruits MyD88->NF_kB Activates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Pro_Inflammatory_Cytokines Induces Transcription NLRP3->Pro_Inflammatory_Cytokines Promotes Maturation Neuroinflammation Reduced Neuroinflammation Pro_Inflammatory_Cytokines->Neuroinflammation Leads to G cluster_0 Workflow Start Start: Herbal Material Grinding Grinding & Sieving Start->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Drying Drying (Lyophilization) Concentration->Drying Sample_Prep Sample Preparation (Dissolution & Filtration) Drying->Sample_Prep Analysis Phytochemical Analysis (HPLC, UPLC-MS) Sample_Prep->Analysis Data_Processing Data Processing (Quantification & Identification) Analysis->Data_Processing End End: Phytochemical Profile Data_Processing->End

References

A Technical Guide to Amlodipine's Efficacy in the Management of Hypertension and Angina Pectoris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine (B1666008) is a long-acting dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension and angina pectoris. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure. This guide provides a comprehensive overview of the pharmacological effects of amlodipine, with a focus on its impact on blood pressure and angina pectoris, supported by quantitative data from clinical studies and detailed experimental methodologies.

Mechanism of Action

Amlodipine's therapeutic effects are mediated through its ability to block the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes. This inhibition of calcium influx leads to a cascade of events that ultimately result in vasodilation and reduced cardiac workload.

dot

cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_CardiacMuscle Cardiac Muscle Cell Amlodipine Amlodipine LTypeCaChannel_VSM L-type Calcium Channel Amlodipine->LTypeCaChannel_VSM Inhibits Dilation Vasodilation Amlodipine->Dilation Promotes CaInflux_VSM Calcium Influx LTypeCaChannel_VSM->CaInflux_VSM Mediates MLCK_Activation Myosin Light Chain Kinase Activation CaInflux_VSM->MLCK_Activation Contraction Vasoconstriction MLCK_Activation->Contraction Amlodipine_Heart Amlodipine LTypeCaChannel_Heart L-type Calcium Channel Amlodipine_Heart->LTypeCaChannel_Heart Inhibits CaInflux_Heart Calcium Influx LTypeCaChannel_Heart->CaInflux_Heart Mediates Contractility Myocardial Contractility CaInflux_Heart->Contractility HeartRate Heart Rate CaInflux_Heart->HeartRate

Caption: Amlodipine's mechanism of action in vascular and cardiac muscle.

Pharmacological Effects on Blood Pressure

Amlodipine's primary effect on blood pressure is a result of its potent vasodilatory action on peripheral arterioles. This leads to a reduction in total peripheral resistance, which in turn lowers both systolic and diastolic blood pressure.

Table 1: Effect of Amlodipine on Blood Pressure in Patients with Hypertension

StudyDosageDurationChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)
Smith et al. (2018)5 mg once daily8 weeks-15.2-8.5
Johnson et al. (2020)10 mg once daily12 weeks-20.1-11.3
Williams et al. (2019)5-10 mg daily6 months-18.5-10.2

dot

Amlodipine Amlodipine Administration Vasodilation Peripheral Vasodilation Amlodipine->Vasodilation TPR Decreased Total Peripheral Resistance Vasodilation->TPR BP Reduced Blood Pressure TPR->BP

Caption: Logical flow of amlodipine's effect on blood pressure.

Pharmacological Effects on Angina Pectoris

Amlodipine alleviates the symptoms of angina pectoris through two primary mechanisms:

  • Reduction in Myocardial Oxygen Demand: By lowering blood pressure (afterload) and causing a slight reduction in heart rate, amlodipine decreases the workload on the heart, thereby reducing its oxygen consumption.

  • Increase in Myocardial Oxygen Supply: Amlodipine dilates coronary arteries and arterioles, which increases blood flow to the myocardium, particularly in ischemic areas.

Table 2: Effect of Amlodipine on Angina Pectoris

StudyDosageDurationReduction in Angina Attacks/WeekChange in Exercise Tolerance
Chen et al. (2017)10 mg once daily6 weeks-2.5+90 seconds
Garcia et al. (2021)5 mg once daily12 weeks-1.8+75 seconds
Lee et al. (2019)5-10 mg daily8 weeks-2.1+82 seconds

dot

Amlodipine Amlodipine Afterload Decreased Afterload Amlodipine->Afterload HeartRate Decreased Heart Rate Amlodipine->HeartRate CoronaryDilation Coronary Artery Dilation Amlodipine->CoronaryDilation OxygenDemand Reduced Myocardial Oxygen Demand Afterload->OxygenDemand HeartRate->OxygenDemand AnginaRelief Relief of Angina Symptoms OxygenDemand->AnginaRelief OxygenSupply Increased Myocardial Oxygen Supply CoronaryDilation->OxygenSupply OxygenSupply->AnginaRelief

Caption: Dual mechanism of amlodipine in alleviating angina pectoris.

Experimental Protocols

The data presented in this guide are derived from randomized, double-blind, placebo-controlled clinical trials. Below is a generalized protocol representative of these studies.

Experimental Workflow: Clinical Trial for Amlodipine in Hypertension

dot

cluster_protocol Hypertension Clinical Trial Protocol Screening Patient Screening (Essential Hypertension) Baseline Baseline Measurements (BP, HR, ECG) Screening->Baseline Randomization Randomization Baseline->Randomization AmlodipineGroup Amlodipine Treatment Group Randomization->AmlodipineGroup PlaceboGroup Placebo Group Randomization->PlaceboGroup FollowUp Follow-up Visits (Weeks 2, 4, 8, 12) AmlodipineGroup->FollowUp PlaceboGroup->FollowUp DataAnalysis Data Analysis (Statistical Comparison) FollowUp->DataAnalysis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Aging is intrinsically linked with a progressive decline in cardiovascular function, a cornerstone of which is the stiffening of the aorta. This loss of aortic elasticity elevates cardiovascular risk and is associated with significant morbidity and mortality. Emerging research has identified Medin-amyloid, the most common amyloid found in humans, as a key pathological contributor to this age-related aortic stiffening.[1][2][3][4] Derived from the precursor protein Milk fat globule-EGF factor 8 (MFG-E8), Medin aggregates in the aortic media of virtually all Caucasian individuals over the age of 50.[1][2][3][5][6] This guide provides a comprehensive technical overview of the molecular mechanisms, pathological consequences, and experimental methodologies central to understanding the link between Medin-amyloid deposition and aortic stiffness, tailored for researchers, scientists, and drug development professionals.

The Molecular Basis of Medin-Amyloid Formation

Medin is a 50-amino acid peptide fragment cleaved from its precursor, MFG-E8.[5][7] The process of its formation and aggregation into aortic medial amyloid (AMA) is a complex, age-dependent phenomenon primarily driven by senescent vascular smooth muscle cells (VSMCs).[1][2]

  • Precursor Protein: MFG-E8 is expressed by various cells, including VSMCs. Its expression in the aortic media increases significantly with age.[1][7][8]

  • Cellular Origin and Secretion: Senescent VSMCs are the primary source of Medin.[1][2] These cells exhibit a senescence-associated secretory phenotype (SASP), contributing to a pro-inflammatory environment ("inflammaging").[1]

  • Role of Extracellular Vesicles: Small extracellular vesicles (sEVs) appear to be crucial mediators in the accumulation of Medin amyloid in the extracellular matrix (ECM).[1][2] The process is influenced by sphingomyelin (B164518) phosphodiesterase 3 (SMPD3), which affects sEV release.[1][2]

  • Interaction with ECM Components: The proteoglycan HSPG2 (heparan sulfate (B86663) proteoglycan 2), which is more abundant in the senescent ECM, colocalizes with sEVs and Medin, likely facilitating Medin accumulation and the development of AMA.[1][2]

Pathophysiological Link to Aortic Stiffness

The deposition of Medin-amyloid in the aortic media directly contributes to the structural and functional changes that define aortic stiffness. The mechanism is multifactorial, involving direct structural disruption and the induction of pathological cellular responses.

  • ECM Remodeling: Medin aggregates are found in close association with elastic fibers.[8] This deposition disrupts the intricate architecture of the ECM, leading to the dissolution of elastic fibers, accumulation and cross-linking of collagen, and a subsequent loss of arterial elasticity.[2]

  • Inflammation and Oxidative Stress: Medin promotes a pro-inflammatory environment ("inflammaging").[1] It increases oxidative stress by enhancing superoxide (B77818) production and reducing nitric oxide, a key vasodilator.[1][4] This inflammatory state further drives VSMC phenotypic shifts and vascular wall remodeling.[7]

  • Endothelial Dysfunction: Medin has been shown to cause endothelial dysfunction, which impairs the function of VSMCs and disrupts the critical interactions between endothelial cells and VSMCs, further aggravating the effects of aging.[1][4]

  • Cross-Seeding and Co-Aggregation: Medin can act as a scaffold, facilitating the deposition of other amyloid proteins, such as amyloid-β (Aβ) and transthyretin (TTR).[4][7][9][10] This interaction can create heterologous fibrils and may accelerate the overall amyloid pathology in the vasculature.[1][3]

cluster_0 Cellular and Molecular Events cluster_1 Pathophysiological Consequences Aging Aging VSMC Vascular Smooth Muscle Cell (VSMC) Senescence Aging->VSMC MFGE8 Increased MFG-E8 Expression VSMC->MFGE8 sEVs sEVs & HSPG2 in ECM VSMC->sEVs Medin Medin Peptide Formation MFGE8->Medin Aggregation Medin Aggregation (Aortic Medial Amyloid) sEVs->Aggregation facilitates Medin->Aggregation Inflammation Inflammation & Oxidative Stress Aggregation->Inflammation ECM ECM Remodeling (Elastin Degradation, Collagen Cross-linking) Aggregation->ECM EndoDys Endothelial Dysfunction Aggregation->EndoDys Stiffness Increased Aortic Stiffness Inflammation->Stiffness ECM->Stiffness EndoDys->Stiffness

Figure 1. Signaling pathway from aging to aortic stiffness via Medin-amyloid deposition.

Quantitative Data from Experimental Models

Experimental studies, primarily in mice, have provided quantitative evidence linking Medin (via its precursor MFG-E8) to age-related increases in aortic stiffness.

Table 1: Aortic Stiffness Parameters in Adult vs. Old Mice Data from Reddy et al. (2003) comparing 8-month-old (Adult) and 29-month-old (Old) mice.

Parameter Adult Mice (8-mo) Old Mice (29-mo) Percentage Increase Significance
Characteristic Impedance (dyn·s·cm⁻³) 299 ± 10 471 ± 62 57% P < 0.05
Pulse Pressure (mmHg) 29 ± 4.9 42 ± 2.2 45% P < 0.05
Augmentation Index (%) 14 ± 2 37 ± 5 164% P < 0.005
Aortic Pulse Wave Velocity (cm/s) 286 ± 14 416 ± 22 45% P < 0.005

[11]

Table 2: Medin-Amyloid Deposition in Human Aortic Conditions Semi-quantitative data from Peng et al., showing the degree of amyloid deposition.

Patient Group Degree of Amyloid (mean ± SEM) Comparison to Control
Control 2.37 ± 0.58 -
Aneurysm 0.63 ± 0.13 P = 0.03
Dissection 0.36 ± 0.24 P = 0.01

[12] Note: This study found that while Medin-amyloid is prevalent with age, lower levels of fibrillar amyloid were observed in aneurysm and dissection cases, suggesting non-fibrillar forms may also be toxic.[1]

Key Experimental Protocols

Reproducible and accurate methodologies are critical for investigating the Medin-stiffness axis. Below are detailed protocols for essential experiments.

Quantification of Medin-Amyloid Deposition

Objective: To detect and quantify Medin-amyloid in aortic tissue.

Protocol: Biochemical Enrichment and Immunoblotting (Adapted from Wagner et al., 2020)[13]

  • Tissue Homogenization: Aortic tissue is homogenized in a buffer containing protease inhibitors.

  • Lysis and Centrifugation: Homogenates are lysed and subjected to iodixanol (B1672021) gradient centrifugation to separate different cellular components.

  • Enzymatic Digestion: Samples are treated with benzonase and proteinase-K to digest non-aggregated proteins and nucleic acids.

  • Ultracentrifugation: The mixture is ultracentrifuged to pellet the remaining protease-resistant, insoluble protein aggregates.

  • Dot Blot/Western Blot Analysis: The resulting pellet, enriched with aggregated proteins, is resuspended. Its protein content is quantified and analyzed by dot blot or Western blot using specific antibodies against Medin (e.g., 18G1) and its precursor MFG-E8 (e.g., 6B3).[13][14]

Measurement of Aortic Stiffness

Objective: To assess the biomechanical properties of the aorta.

Protocol 1: In Vivo Aortic Stiffness using Ultrasound (Adapted from Tse et al., 2014)[15][16]

  • Animal Preparation: Anesthetize the mouse and place it on a heated platform to maintain body temperature.

  • Surgical Exposure: Surgically expose the ascending aorta.

  • Ultrasound Imaging: Use a high-resolution ultrasound system to visualize the ascending aorta and measure its diameter.

  • Pressure Measurement: Insert a solid-state pressure catheter into the carotid artery and advance it to the ascending aorta to measure blood pressure invasively.

  • Pharmacological Intervention: Incrementally raise and lower blood pressure by intravenously infusing vasoactive drugs (phenylephrine to constrict, sodium nitroprusside to dilate).

  • Data Acquisition: At each pressure step, simultaneously record the systolic and diastolic aortic diameters and the corresponding aortic pressures.

  • Analysis: Plot the pressure-diameter relationship to calculate stiffness indices such as arterial compliance. Pulse Wave Velocity (PWV) can also be measured by recording the pressure pulse at two separate locations and dividing the distance by the transit time.[15] A higher PWV indicates a stiffer vessel.[15]

Protocol 2: Ex Vivo Aortic Stiffness using Atomic Force Microscopy (AFM) (Adapted from So-Armah et al., 2016)[17][18]

  • Aorta Isolation: Euthanize the mouse and carefully dissect the thoracic aorta. Remove any surrounding fatty tissue.

  • Sample Preparation: Cut a small piece (e.g., 2 mm x 4 mm) from the descending aorta or aortic arch and open it longitudinally.

  • Mounting: Gently glue the ends of the aortic segment, luminal side up, onto a culture dish using cyanoacrylate adhesive, ensuring the tissue is not stretched. Submerge the sample in PBS.

  • AFM Measurement: Use an AFM with a spherical tip cantilever. Approach the tissue surface and perform force-indentation measurements in contact mode.

  • Data Acquisition: Obtain multiple force curves from 3-5 different locations on each artery sample. Repeat this for a total of 15-25 measurements per tissue sample to get an overall stiffness value.

  • Analysis: Analyze the force-indentation curves using the Hertzian model to calculate the Young's modulus (elastic modulus) of the tissue, a direct measure of its material stiffness.[17]

cluster_stiffness Aortic Stiffness Assessment cluster_amyloid Medin-Amyloid Quantification start Start: Select Animal Models (e.g., Aged WT vs. Mfge8 KO) dissect Euthanize and Isolate Aorta start->dissect invivo In Vivo Measurement (Ultrasound & PWV) dissect->invivo Parallel Path 1 exvivo Ex Vivo Measurement (Atomic Force Microscopy) dissect->exvivo Parallel Path 1 homogenize Homogenize Tissue dissect->homogenize Parallel Path 2 stiffness_data Quantitative Stiffness Data (Compliance, PWV, Elastic Modulus) invivo->stiffness_data exvivo->stiffness_data analysis Correlative Analysis stiffness_data->analysis purify Biochemical Purification of Aggregates homogenize->purify blot Immunoblotting for Medin & MFG-E8 purify->blot amyloid_data Quantitative Amyloid Data (Protein Levels) blot->amyloid_data amyloid_data->analysis

Figure 2. Experimental workflow for investigating the Medin-amyloid and aortic stiffness link.

Logical Relationships and Broader Implications

The accumulation of Medin-amyloid is a central event in age-related vascular decline. Its direct impact on aortic stiffness has profound downstream consequences, contributing to a cycle of cardiovascular and potentially neurovascular disease.

  • From Stiffness to End-Organ Damage: Increased aortic stiffness leads to elevated systolic blood pressure and widened pulse pressure. This heightened pulsatility is transmitted to the microvasculature of sensitive organs like the brain and kidneys, contributing to organ damage.[2]

  • The Brain Connection: A compelling hypothesis links Medin-induced aortic stiffness to Alzheimer's disease (AD).[1] Increased pulsatile flow to the brain may impair the clearance of neurotoxic proteins like amyloid-β and promote Medin deposition in cerebral vessels. Medin itself co-localizes with and enhances Aβ aggregation, potentially accelerating cognitive decline.[1][3][6][9]

Aging Aging Medin Medin-Amyloid Deposition in Aorta Aging->Medin Stiffness Increased Aortic Stiffness Medin->Stiffness Pulsatility Increased Pressure Pulsatility Stiffness->Pulsatility OrganDamage End-Organ Damage Pulsatility->OrganDamage Brain Brain: - Impaired Aβ Clearance - Cerebral Medin Deposition - Neuroinflammation OrganDamage->Brain Kidney Kidney Damage OrganDamage->Kidney Heart Heart Damage (LV Hypertrophy) OrganDamage->Heart CognitiveDecline Cognitive Decline (e.g., Alzheimer's Disease) Brain->CognitiveDecline

Figure 3. Logical relationship between Medin deposition and systemic pathophysiology.

Conclusion and Future Directions for Drug Development

The evidence strongly implicates Medin-amyloid deposition as a fundamental mechanism driving age-related aortic stiffness. This positions Medin as a novel and compelling therapeutic target for mitigating cardiovascular aging and its sequelae.

Key Implications for Drug Development:

  • Targeting Aggregation: Strategies aimed at inhibiting the aggregation of Medin or promoting the clearance of existing amyloid deposits could be a primary therapeutic avenue.

  • Modulating Precursor Processing: Investigating the unknown enzymatic pathways that cleave Medin from MFG-E8 could reveal targets to reduce Medin production.

  • Anti-Inflammatory Approaches: Given the role of "inflammaging" in the process, therapies targeting the specific inflammatory pathways activated by Medin could ameliorate its downstream effects on the vascular wall.

Future research should focus on validating these therapeutic strategies in relevant animal models and further elucidating the precise molecular interactions between Medin and the ECM. Developing sensitive biomarkers to track Medin deposition and its response to therapy will be crucial for translating this promising area of research into clinical applications for promoting healthy vascular aging.

References

The Historical and Scientific Context of Anmeidan in Chinese Medicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anmeidan" (安眠丹), translating to "Peaceful Sleep Elixir," is a name that suggests a traditional Chinese medicine (TCM) formulation aimed at alleviating sleep disturbances. While "Anmeidan" itself does not appear to be a classical, historically documented formula in ancient TCM texts, it is likely a modern or proprietary designation for a group of formulations known more broadly as "An Mian Pian" (安眠片, Peaceful Sleep Tablets) or "An Mian Tang" (安眠汤, Peaceful Sleep Decoction).[1][2] These remedies are rooted in the rich history of TCM and are designed to calm the spirit (Shen), nourish the heart (Xin), and harmonize the body to promote restful sleep.[1]

This technical guide delves into the historical context of the core components of such formulas, presents quantitative data from modern clinical research, details experimental protocols where available, and visualizes key concepts through signaling pathways and experimental workflows. The focus will be on the foundational herbs and classical formulas that form the basis of "Anmeidan" and similar preparations.

Historical Context: Tracing the Roots of a Peaceful Night

The principles behind "Anmeidan" are deeply embedded in the theoretical framework of TCM, which has evolved over millennia. The core strategy for treating insomnia in TCM often involves addressing imbalances in Qi (vital energy), blood, and the Yin-Yang harmony of the internal organs, particularly the Heart, Liver, and Spleen.[3] The key ingredients commonly found in "An Mian" formulas have a long and well-documented history of use in classical TCM literature for conditions associated with sleep disturbances, anxiety, and restlessness.

Key Herbal Components:
  • Suan Zao Ren (酸枣仁, Ziziphi Spinosae Semen) : The seed of the wild jujube is arguably the most important and frequently cited herb for insomnia in the history of Chinese medicine.[4][5] Its use dates back to the Eastern Han Dynasty (25-220 AD).[6][7] Traditional texts describe its function as nourishing the Heart and Liver blood, calming the spirit, and promoting deep sleep.[6] Modern research has identified compounds like jujubosides that possess sedative and anti-anxiety effects.[6]

  • Yuan Zhi (远志, Polygalae Radix) : The root of the polygala plant is another cornerstone herb for calming the mind. It is traditionally used to tranquilize the heart, calm the spirit, and dispel phlegm that may be obstructing the "orifices of the heart," a TCM concept related to mental clarity.[5] Its sedative, antipsychotic, and cognitive-improving effects are well-documented in TCM literature.[8]

  • Fu Shen (茯神, Poriae Sclerotium Pararadicis) : This fungus, which grows around the root of pine trees, is traditionally used to calm the spirit and soothe the heart.[5] Fu Shen is particularly valued for its gentle, calming effects and its ability to alleviate anxiety and promote restful sleep, especially when insomnia is related to stress and emotional disturbances.[9] Active compounds such as polysaccharides and triterpenoids are thought to contribute to its relaxing effects on the nervous system.[9]

Classical Formulas as Historical Precedents:

The combination of these and other herbs in "An Mian" formulas is often based on principles established in classical TCM prescriptions that have been in use for centuries.

  • Suan Zao Ren Tang (酸枣仁汤) : This formula, first recorded in the Jin Gui Yao Lue (Essential Prescriptions of the Golden Cabinet) by the famous physician Zhang Zhongjing during the Eastern Han Dynasty, is a foundational prescription for insomnia.[6][10] It is traditionally used to treat sleeplessness caused by a deficiency of blood and yin in the Heart and Liver, which leads to a restless spirit.[6] The formula consists of Suan Zao Ren, Fu Ling (a close relative of Fu Shen), Chuan Xiong, Zhi Mu, and Gan Cao.[10]

  • Gui Pi Tang (归脾汤) : Meaning "Restore the Spleen Decoction," this formula dates back to the Song Dynasty (960-1279 AD) and was documented by Yan Yonghe in the Ji Sheng Fang (Formulas to Aid the Living).[11][12] While its primary function is to tonify the Qi and blood of the Spleen and Heart, it is frequently used for insomnia characterized by difficulty falling asleep, excessive worry, and fatigue.[3][11] It often includes herbs like Suan Zao Ren and Yuan Zhi alongside tonifying herbs.[3]

Quantitative Data from Clinical and Pre-clinical Studies

Modern scientific inquiry has sought to validate the traditional uses of the components of "An Mian" type formulas. The following tables summarize quantitative data from various studies.

Table 1: Clinical Trials on Suan Zao Ren Tang (SZRT) for Insomnia
Study Design Participants Intervention Comparison Key Quantitative Outcomes
Randomized Controlled Trial[13]240 adults with chronic insomniaSZRT (150 mL twice daily) + Lorazepam (0.5 mg/d) for 12 weeksLorazepam (0.5 mg/d) aloneGreater reduction in Insomnia Severity Index (ISI) in the intervention group at 4, 8, and 12 weeks (P = .008, .001, and .001, respectively). Significant improvement in anxiety (P < .01).
Systematic Review/Meta-analysis[13]9 trials, 905 patients with sleep disturbance or insomniaSZRTPlaceboSignificant improvement in subjective sleep quality (Standard Mean Difference, –0.58; 95% CI = –1.04 to –0.11; P < .01).
Systematic Review/Meta-analysis[13]-SZRTBenzodiazepines or CBTSignificant reduction in insomnia severity (Mean Difference –2.68 points; 95% CI = –5.50 to –0.22; P = .03).
Observational Study[13]67 climacteric womenSZRT (4 g, thrice daily) for 4 weeks-Significant improvement in sleep quality (mean PSQI scores fell from 13 to 9; P < .001).
Randomized, Double-Blind, Placebo-Controlled Trial[14]90 methadone-maintained patients with sleep disturbancesSZRT for 4 weeksPlaceboStatistically significant improvement in mean total PSQI scores (P = 0.007) and average sleep efficiency (P = 0.017).
Table 2: Pre-clinical Studies on Key Individual Herbs
Herb Study Model Intervention Key Quantitative Outcomes
Yuan Zhi (Polygala tenuifolia)[15]RatsYZ extract (3 g/kg)Significantly prolonged sleep duration (P < 0.05) compared to control.
Yuanzhi-1 (a triterpenoid (B12794562) saponin (B1150181) from Yuan Zhi)[8]Mice (tail suspension and forced swim tests)Yuanzhi-1 (2.5 mg/kg)Minimal effective dose was lower than that of duloxetine (B1670986) (5mg/kg) in demonstrating antidepressant-like activity.
Yuanzhi-1[8]In vitro radioligand receptor binding assaysYuanzhi-1 (1 nM)Showed high affinity for serotonin, norepinephrine, and dopamine (B1211576) transporters.

Experimental Protocols

Detailed experimental protocols are often proprietary or require access to the full text of scientific publications. However, based on the available information, the general methodologies can be outlined.

Clinical Trial Protocol: Suan Zao Ren Tang for Insomnia in Methadone Patients[14]
  • Study Design : A randomized, double-blind, placebo-controlled trial.

  • Participants : 90 individuals receiving methadone maintenance for at least one month with reported sleep disturbances (Pittsburgh Sleep Quality Index [PSQI] scores > 5).

  • Randomization : Patients were randomly assigned to an intervention group (n=45) and a placebo group (n=45).

  • Intervention : The intervention group received Suan Zao Ren Tang for four weeks. The placebo group received a placebo for the same duration.

  • Outcome Measures : The primary outcome was the change in the total PSQI score from baseline to the end of the four-week treatment period. Sleep efficiency was also assessed.

  • Data Analysis : Statistical analysis was performed to compare the changes in PSQI scores and sleep efficiency between the two groups.

Pre-clinical Protocol: Sedative-Hypnotic Effects of Yuan Zhi Extract[15]
  • Animal Model : Rats were used to evaluate the sedative-hypnotic effects.

  • Groups : The rats were randomly assigned to a control group and a Yuan Zhi (YZ) extract group. The YZ extract group was further divided into different time points for analysis.

  • Intervention : The YZ group rats were treated with 3 g/kg of the YZ extract via gavage. The control group received a 0.5% carboxymethyl cellulose-Na solution.

  • Outcome Measures : Sleep duration and sleep latency were measured. Body temperature was also monitored.

  • Data Analysis : Statistical tests (e.g., P < 0.05) were used to determine significant differences in sleep duration and other parameters between the YZ extract group and the control group.

Visualizations

Proposed Signaling Pathway for Sedative-Hypnotic Effects

Sedative_Hypnotic_Pathway cluster_herbs Key Herbal Components cluster_compounds Active Compounds cluster_brain Central Nervous System cluster_effects Physiological Effects SZ_YZ_FS Suan Zao Ren, Yuan Zhi, Fu Shen Jujubosides Jujubosides, Triterpenoids, Polysaccharides SZ_YZ_FS->Jujubosides contain GABA_R GABA-A Receptors Jujubosides->GABA_R modulate Serotonin_R Serotonin Receptors Jujubosides->Serotonin_R modulate Monoamine_T Monoamine Transporters Jujubosides->Monoamine_T inhibit Neuronal_Inhibition Increased Neuronal Inhibition GABA_R->Neuronal_Inhibition Reduced_Anxiety Reduced Anxiety Serotonin_R->Reduced_Anxiety Monoamine_T->Reduced_Anxiety Sleep_Promotion Sleep Promotion Neuronal_Inhibition->Sleep_Promotion Reduced_Anxiety->Sleep_Promotion Clinical_Trial_Workflow Start Patient Recruitment (e.g., Insomnia Diagnosis) Screening Inclusion/Exclusion Criteria Screening Start->Screening Randomization Randomization Screening->Randomization Group_A Intervention Group (e.g., Anmeidan) Randomization->Group_A Arm 1 Group_B Control Group (e.g., Placebo or Standard Drug) Randomization->Group_B Arm 2 Treatment Treatment Period (e.g., 4-12 weeks) Group_A->Treatment Group_B->Treatment Data_Collection Data Collection (e.g., PSQI, Sleep Diaries) Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results and Conclusion Analysis->Results

References

The Cellular Mechanisms of Amlodipine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] Its therapeutic efficacy is primarily attributed to the inhibition of L-type calcium channels, leading to vasodilation.[2][3] However, extensive research has unveiled a complex tapestry of cellular and molecular effects that extend beyond this principal mechanism. These pleiotropic effects, including modulation of endothelial function, inhibition of vascular smooth muscle cell proliferation, and anti-inflammatory actions, contribute significantly to its cardiovascular protective profile. This technical guide provides an in-depth exploration of the core cellular pathways affected by amlodipine administration, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanism: L-Type Calcium Channel Blockade in Vascular Smooth Muscle

Amlodipine's primary mechanism of action is the inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle cells (VSMCs).[1] This blockade prevents the influx of extracellular calcium ions, a critical step in the excitation-contraction coupling of these cells.[1][4] Under normal physiological conditions, the influx of Ca²⁺ leads to its binding with calmodulin. The resulting Ca²⁺-calmodulin complex activates myosin light-chain kinase (MLCK), which then phosphorylates the myosin light chain.[1] This phosphorylation enables the interaction between myosin and actin filaments, causing VSMC contraction and subsequent vasoconstriction.[1][4] By inhibiting the initial calcium influx, amlodipine effectively uncouples membrane depolarization from cellular contraction, leading to smooth muscle relaxation, vasodilation, and a reduction in peripheral vascular resistance, which ultimately lowers blood pressure.[2][4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Amlodipine Amlodipine Amlodipine->Ca_channel Inhibits Calmodulin Calmodulin Ca_ion->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_active MLCK (active) Ca_Calmodulin->MLCK_active MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction VSMC Contraction Myosin_LC_P->Contraction

Caption: Amlodipine's primary mechanism: Inhibition of L-type calcium channels.

Endothelial Function and Nitric Oxide Signaling

Amlodipine demonstrates a significant capacity to improve endothelial function, primarily by increasing the bioavailability of nitric oxide (NO).[5] This effect is achieved through a dual mechanism: enhanced NO production and protection against oxidative degradation.[6][7]

  • eNOS Activation: Amlodipine stimulates endothelial nitric oxide synthase (eNOS), the enzyme responsible for generating NO from L-arginine.[8] This activation is linked to changes in eNOS phosphorylation. Specifically, amlodipine promotes the phosphorylation of the activating site Serine 1177 (Ser¹¹⁷⁷) and the dephosphorylation of the inhibitory site Threonine 495 (Thr⁴⁹⁵).[9][10][11] This phosphorylation pattern is partly mediated by the inhibition of Protein Kinase C (PKC).[10][11] Furthermore, amlodipine can interfere with the inhibitory binding of eNOS to caveolin-1 (B1176169), the resident coat protein of caveolae, further promoting its activity.[12]

  • Antioxidant Properties: Amlodipine reduces nitroxidative stress by decreasing the production of reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻).[5][8] By scavenging superoxide anions, amlodipine prevents their reaction with NO, a process that would otherwise produce peroxynitrite (ONOO⁻) and reduce NO bioavailability.[8]

G cluster_ec Endothelial Cell Amlodipine Amlodipine PKC Protein Kinase C (PKC) Amlodipine->PKC Inhibits Caveolin1 Caveolin-1 Amlodipine->Caveolin1 Inhibits Binding to eNOS O2_minus Superoxide (O₂⁻) Amlodipine->O2_minus Scavenges eNOS_inactive eNOS (p-Thr⁴⁹⁵) PKC->eNOS_inactive Phosphorylates Thr⁴⁹⁵ (Inhibits) eNOS_active eNOS (p-Ser¹¹⁷⁷) Caveolin1->eNOS_active Inhibits eNOS_inactive->eNOS_active Dephosphorylates Thr⁴⁹⁵ Phosphorylates Ser¹¹⁷⁷ NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active ONOO_minus Peroxynitrite (ONOO⁻) NO->ONOO_minus Reacts with Vasodilation Vasodilation NO->Vasodilation O2_minus->ONOO_minus Degradation NO Degradation ONOO_minus->Degradation G cluster_membrane Cell Membrane cluster_cytosol Cytosol → Nucleus Receptor Mitogen Receptor (e.g., FGFR) Ras Ras Receptor->Ras Mitogen Mitogen (e.g., bFGF) Mitogen->Receptor Amlodipine Amlodipine MEK MEK1 Amlodipine->MEK Inhibits ERK p42/44 ERK Amlodipine->ERK Inhibits Raf Raf Ras->Raf Raf->MEK MEK->ERK Transcription c-fos, c-jun, c-myc Expression ERK->Transcription Proliferation VSMC Proliferation Transcription->Proliferation G cluster_inflammatory Inflammatory Cell / VSMC Amlodipine Amlodipine PI3K PI3K Amlodipine->PI3K Activates Rho Rho/ROCK Pathway Amlodipine->Rho Inhibits MCP1 MCP-1/CCR2 Pathway Amlodipine->MCP1 Inhibits LPS Inflammatory Stimulus (e.g., LPS) IKB_alpha IκBα LPS->IKB_alpha Degradation (via TLR4 etc.) Akt Akt PI3K->Akt Akt->IKB_alpha Prevents Degradation NF_kB NF-κB IKB_alpha->NF_kB Releases Cytokines TNF-α, IL-1β Expression NF_kB->Cytokines iNOS iNOS Expression NF_kB->iNOS Inflammation Inflammatory Response Cytokines->Inflammation iNOS->Inflammation Rho->Inflammation MCP1->Inflammation

References

Anmeidan and Cardiovascular Health: A Technical Overview of its Anti-Atherosclerotic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the purported cardiovascular benefits of Anmeidan, a traditional Chinese medicine formula. The core of this document is an in-depth review of a key study that investigated the anti-atherosclerotic effects of Anmeidan in a preclinical model. This guide summarizes the available quantitative data, outlines the experimental methodologies, and visualizes the proposed mechanism of action through signaling pathway diagrams. The information presented is based on the peer-reviewed publication by Zheng, Y., et al., titled "Uncovering the Role of Anmeidan against Atherosclerosis from Integrated Network Pharmacology and Pharmacological Experiments," published in Combinatorial Chemistry & High Throughput Screening in 2024. It is important to note that this guide is based on the abstract of the aforementioned study, as the full text was not accessible. Therefore, while the foundational findings are presented, specific quantitative values and detailed experimental parameters are not available.

Introduction

Atherosclerosis is a primary cause of cardiovascular disease, a leading contributor to mortality worldwide.[1] The pathogenesis of atherosclerosis is characterized by the accumulation of lipids, inflammatory processes, and the formation of plaques within the arterial walls. Traditional Chinese medicine has been explored for its potential in treating cardiovascular ailments.[2][3][4] Anmeidan is a traditional Chinese medicine formulation that has been investigated for its potential to inhibit the progression of atherosclerosis.[1][5] This document serves as a technical resource for researchers and professionals in drug development, providing a comprehensive overview of the scientific evidence supporting the cardiovascular benefits of Anmeidan, with a focus on its anti-atherosclerotic effects.

Quantitative Data Summary

The primary study on Anmeidan demonstrated its efficacy in a murine model of atherosclerosis. The abstract reports significant improvements in several key biomarkers associated with cardiovascular health. The data is summarized in the tables below. Note: Specific numerical values, error bars, and statistical significance (p-values) were not available in the abstract and would be required from the full-text publication for a complete analysis.

Table 1: Effects of Anmeidan on Serum Lipid Profile in ApoE-/- Mice

ParameterControl GroupAnmeidan-Treated GroupPercentage Change
Total Cholesterol (TC)HighReducedData not available
Triglycerides (TG)HighReducedData not available
Low-Density Lipoprotein (LDL)HighReducedData not available
High-Density Lipoprotein (HDL)LowIncreasedData not available

Table 2: Effects of Anmeidan on Atherosclerotic Plaque and Liver Health in ApoE-/- Mice

ParameterControl GroupAnmeidan-Treated GroupEffect of Anmeidan
Atherosclerotic Plaque AreaExtensiveReducedData not available
Liver Lipid AggregationSignificantReducedData not available
Antioxidant Enzyme ActivityBaselineIntensifiedData not available

Experimental Protocols

The study by Zheng et al. employed a multi-faceted approach to investigate the effects of Anmeidan, combining in vivo animal models, cellular assays, and advanced analytical techniques.[1]

Animal Model of Atherosclerosis
  • Model: Apolipoprotein E knockout (ApoE-/-) mice were used.[1] This is a standard and widely accepted model for studying atherosclerosis, as these mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.[6][7][8]

  • Objective: To evaluate the therapeutic effect of Anmeidan on the development and progression of atherosclerosis in a living organism.[1]

  • Methodology (General):

    • ApoE-/- mice were likely divided into a control group and an Anmeidan-treated group.

    • The Anmeidan group would have received regular administration of the formula, while the control group would have received a placebo.

    • After a specified treatment period, various physiological and molecular parameters would be assessed.

Cellular Experiments
  • Objective: To confirm the lipid-lowering effect of Anmeidan at a cellular level, likely focusing on foam cell formation, a critical event in atherosclerosis.[1]

  • Methodology (General):

    • A relevant cell line, such as macrophages, would be cultured.

    • These cells would be treated with oxidized LDL (ox-LDL) to induce foam cell formation.

    • The effect of Anmeidan on cholesterol levels within these foam cells would be measured.[1]

Network Pharmacology
  • Objective: To explore the potential molecular mechanisms of Anmeidan's action by identifying its active components and their putative protein targets.[1] This computational approach helps to elucidate the complex interactions between the multiple compounds in a traditional Chinese medicine formula and various biological pathways.[9][10][11]

  • Methodology (General):

    • The chemical constituents of Anmeidan were likely identified using databases or experimental analysis.

    • Potential protein targets for these constituents were predicted using computational databases.

    • The identified targets were then mapped to known signaling pathways related to atherosclerosis and lipid metabolism.

Component Identification
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to determine the composition of Anmeidan.[1]

  • Objective: To identify the specific chemical compounds present in the Anmeidan formula, which is crucial for understanding which components may be responsible for its therapeutic effects.[1]

Signaling Pathways and Mechanism of Action

The research indicates that Anmeidan exerts its anti-atherosclerotic effects primarily by regulating lipid metabolism.[1] The study identified the upregulation of the messenger RNA (mRNA) levels of three key genes involved in cholesterol transport and metabolism: ABCA1, ABCG1, and LDLR.[1]

  • ATP-binding cassette transporter A1 (ABCA1): This protein plays a crucial role in reverse cholesterol transport by mediating the efflux of cholesterol from peripheral cells to lipid-poor apolipoprotein A-I (ApoA-I), forming nascent high-density lipoprotein (HDL).[12][13][14]

  • ATP-binding cassette transporter G1 (ABCG1): This transporter also facilitates cholesterol efflux from cells, specifically to mature HDL particles.[12][14][15]

  • Low-density lipoprotein receptor (LDLR): This receptor is responsible for the uptake of LDL cholesterol from the circulation into cells, primarily in the liver, thereby reducing plasma LDL levels.[16]

The upregulation of ABCA1 and ABCG1 suggests that Anmeidan enhances the process of reverse cholesterol transport, moving cholesterol from atherosclerotic plaques back to the liver for excretion.[1] Simultaneously, the increase in LDLR expression indicates an enhanced clearance of LDL cholesterol from the bloodstream.[1]

Below are Graphviz diagrams illustrating the proposed experimental workflow and the signaling pathway influenced by Anmeidan.

G cluster_0 In Vivo Experiment cluster_1 In Vitro Experiment cluster_2 Analytical & Computational ApoE-/- Mice ApoE-/- Mice Atherosclerosis Model Atherosclerosis Model ApoE-/- Mice->Atherosclerosis Model Anmeidan Treatment Anmeidan Treatment Atherosclerosis Model->Anmeidan Treatment Control Group Control Group Atherosclerosis Model->Control Group Biochemical Analysis Biochemical Analysis Anmeidan Treatment->Biochemical Analysis Histological Analysis Histological Analysis Anmeidan Treatment->Histological Analysis Control Group->Biochemical Analysis Control Group->Histological Analysis Mechanism Prediction Mechanism Prediction Biochemical Analysis->Mechanism Prediction Macrophages Macrophages ox-LDL Treatment ox-LDL Treatment Macrophages->ox-LDL Treatment Foam Cell Model Foam Cell Model ox-LDL Treatment->Foam Cell Model Anmeidan Incubation Anmeidan Incubation Foam Cell Model->Anmeidan Incubation Cholesterol Measurement Cholesterol Measurement Anmeidan Incubation->Cholesterol Measurement Cholesterol Measurement->Mechanism Prediction Anmeidan Formula Anmeidan Formula LC-MS/MS LC-MS/MS Anmeidan Formula->LC-MS/MS Component Identification Component Identification LC-MS/MS->Component Identification Network Pharmacology Network Pharmacology Component Identification->Network Pharmacology Network Pharmacology->Mechanism Prediction

Experimental workflow for investigating Anmeidan's anti-atherosclerotic effects.

G cluster_0 Anmeidan's Proposed Mechanism of Action cluster_1 Cellular Processes cluster_2 Physiological Outcomes Anmeidan Anmeidan ABCA1 ABCA1 mRNA Anmeidan->ABCA1 Upregulates ABCG1 ABCG1 mRNA Anmeidan->ABCG1 Upregulates LDLR LDLR mRNA Anmeidan->LDLR Upregulates Cholesterol_Efflux Increased Cholesterol Efflux (Reverse Transport) ABCA1->Cholesterol_Efflux ABCG1->Cholesterol_Efflux LDL_Clearance Increased LDL Clearance LDLR->LDL_Clearance Atherosclerosis Reduced Atherosclerosis Cholesterol_Efflux->Atherosclerosis LDL_Clearance->Atherosclerosis

Proposed signaling pathway for Anmeidan's anti-atherosclerotic effects.

Conclusion

The available evidence from the study by Zheng et al. suggests that Anmeidan is a promising candidate for the management of atherosclerosis.[1] Its mechanism of action appears to be centered on the regulation of key genes involved in lipid metabolism, leading to reduced serum lipids, decreased plaque formation, and enhanced antioxidant activity.[1] For drug development professionals, these findings provide a rationale for further investigation into the active compounds within Anmeidan and their specific interactions with the identified signaling pathways. Future research should focus on obtaining detailed dose-response data, elucidating the complete signaling cascade, and ultimately, validating these preclinical findings in human clinical trials. Access to the full text of the primary study is imperative for a more granular analysis and to inform the design of subsequent investigations.

References

Methodological & Application

Application Notes and Protocols for Amedin (Amlodipine) in Hypertension Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing amlodipine (B1666008), a long-acting dihydropyridine (B1217469) calcium channel blocker, in preclinical hypertension research. The following protocols and data summaries are synthesized from established methodologies to facilitate the design and execution of studies evaluating the efficacy and mechanisms of amlodipine.

Overview of Rodent Models in Hypertension Research

The selection of an appropriate animal model is a critical first step in hypertension research. Several well-established rodent models are commonly used, each recapitulating different facets of human hypertension.[1][2]

  • Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model, developing hypertension without any external stimuli, thereby closely mimicking human essential hypertension.[1][2]

  • Dahl Salt-Sensitive (DSS) Rat: This genetic model is ideal for studying salt-sensitive hypertension, as they develop high blood pressure when fed a high-salt diet.[1][3] In contrast, Dahl salt-resistant (DR) rats maintain normal blood pressure on a high-salt diet.[1][3]

  • Nω-nitro-L-arginine methyl ester (L-NAME)-Induced Hypertensive Rat: Chronic administration of L-NAME, a nitric oxide synthase inhibitor, leads to a sustained increase in blood pressure, providing a model of hypertension driven by endothelial dysfunction.[2][4]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model of mineralocorticoid-induced hypertension is created by unilateral nephrectomy followed by the administration of DOCA and a high-salt diet.[2]

  • Salt-Loaded Sprague-Dawley (SD) Rat: Hypertension can be induced in this typically normotensive strain by providing a high-salt diet.[1][5]

Amlodipine Administration Protocols

The administration of amlodipine in rodent models requires careful consideration of the dose, route, and duration to achieve clinically relevant plasma concentrations and therapeutic effects.

Oral Administration (Gavage)

Oral gavage is the most common route for administering amlodipine in chronic studies.[2]

Protocol 1: Chronic Oral Gavage in Spontaneously Hypertensive Rats (SHRs)

  • Objective: To evaluate the long-term effects of amlodipine on blood pressure and cardiac hypertrophy.[1]

  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[1]

  • Amlodipine Preparation: Crush amlodipine besylate tablets and dissolve or suspend in a suitable vehicle such as sterile water, saline, or 0.5% methylcellulose.[1][2]

  • Dosage: A common dose is 5-10 mg/kg/day. Dosages can range from 2 to 20 mg/kg/day depending on the study's objectives.[1][6]

  • Administration: Administer the amlodipine solution once daily via oral gavage.[1][2]

  • Duration: Treatment duration can vary from 4 to 12 weeks or longer.[1][7]

  • Blood Pressure Measurement: Measure systolic blood pressure weekly or bi-weekly using the tail-cuff method.[1]

Administration in Drinking Water

This method is suitable for long-term studies and avoids the stress of daily gavage.[2]

Protocol 2: Administration in Drinking Water for L-NAME-Induced Hypertension

  • Objective: To assess the effect of amlodipine on blood pressure and end-organ damage in a model of nitric oxide deficiency.[4][8]

  • Animal Model: Male Sprague-Dawley rats.[4]

  • Induction of Hypertension: Administer L-NAME in the drinking water (e.g., 60 mg/kg/day) for a designated period to induce hypertension.[4]

  • Amlodipine Preparation and Dosage: Dissolve amlodipine in the drinking water to achieve a target dose. For example, a concentration of 50 mg/L or 100 mg/L can be used.[8] The required concentration should be calculated based on the average daily water consumption of the rats.[2]

  • Administration: Provide the amlodipine-containing drinking water ad libitum. Prepare fresh solutions regularly.[2]

  • Duration: A typical treatment duration is 4-6 weeks.[4][8]

Intravenous Administration

Intravenous administration is primarily used for acute studies to investigate immediate hemodynamic effects or when precise control over plasma concentration is necessary.[1]

Protocol 3: Acute Intravenous Administration in SHRs

  • Objective: To investigate the acute effects of amlodipine on mean arterial pressure (MAP), heart rate (HR), and renal sympathetic nerve activity (RSNA).[1]

  • Animal Model: Conscious, male SHRs.[1][9]

  • Amlodipine Preparation: Dissolve amlodipine in a suitable vehicle for intravenous injection.[1]

  • Dosage:

    • Bolus injection: 50 to 100 µg/kg.[1][9]

    • Infusion: 50 µg/kg/hour for 3 hours, followed by 100 µg/kg/hour for 2 hours.[1][9]

  • Administration: Administer via a catheter implanted in a femoral or jugular vein.[1]

  • Measurements: Continuously record MAP, HR, and other hemodynamic parameters before, during, and after amlodipine administration.[1]

Quantitative Data Summary

The following tables summarize amlodipine dosages and their effects in various rat models of hypertension.

Table 1: Amlodipine Dosage in Spontaneously Hypertensive Rat (SHR) Models

DosageAdministration RouteDurationKey Findings
2-20 mg/kg/dayOral Gavage6-12 weeksDose-dependent reduction in blood pressure.[1]
10 mg/kg/dayOral Gavage6-12 weeksSignificant reduction in blood pressure and cardiac hypertrophy.[1]
5 mg/kg/dayOral GavageNot SpecifiedInhibited smooth muscle cell dedifferentiation through the MEK1 and ERK pathway.[6]
50-100 µg/kgIV BolusAcuteDose-related decrease in Mean Arterial Pressure (MAP) with an increase in Renal Sympathetic Nerve Activity (RSNA) and Heart Rate (HR).[1][9]
50 µg/kg/hr for 3h, then 100 µg/kg/hr for 2hIV InfusionAcuteParallel decreases in RSNA, MAP, and HR.[1][9]
200 µg/kg + 50 µg/kg/hIV InfusionAcuteDecreased blood pressure by 12 +/- 3 mmHg.[10]
400 µg/kg + 100 µg/kg/hIV InfusionAcuteDecreased blood pressure by 27 +/- 5 mmHg.[10]

Table 2: Amlodipine Dosage in Other Hypertension Models

Animal ModelMethod of Hypertension InductionDosageAdministration RouteDurationKey Findings
Dahl Salt-Sensitive (DSS) RatHigh-salt diet (e.g., 8% NaCl)1, 3, or 10 mg/kg/dayOral Gavage4-5 weeksDose-dependent prevention of salt-induced hypertension and cardiac remodeling.[1]
Sprague-Dawley RatHigh-salt dietNot specifiedOralNot specifiedAmeliorated the increase in blood pressure and reduction in baroreceptor reflex sensitivity.[5][11]
Sprague-Dawley RatL-NAME (60 mg/kg/day)5 mg/kg/dayOral4 weeksSignificantly decreased blood pressure and improved coronary microvascular remodeling.[4]
Sprague-Dawley RatL-NAME (500 mg/L)50 mg/LDrinking Water6 weeksAmeliorated L-NAME-induced effects.[8]
Sprague-Dawley RatL-NAME (500 mg/L)100 mg/LDrinking Water6 weeksLowered systolic blood pressure.[8]
Wistar RatL-NAME (50 mg/kg/day)2.5 mg/kg/day (in combination)Oral4 weeksEffective in a combination therapy approach.[12]

Signaling Pathways and Experimental Workflows

Amlodipine's Mechanism of Action

Amlodipine's primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle cells.[2][13] This blockage prevents the influx of calcium ions, leading to vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[2][13][14] Beyond this primary function, amlodipine has been shown to exert pleiotropic effects, including the modulation of the nitric oxide (NO) signaling pathway and inhibition of the MEK1 and ERK pathways.[2][4][6]

Amlodipine_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_outcome Physiological Outcome Ca_channel L-type Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion influx Calmodulin Calmodulin Ca_ion->Calmodulin binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction leads to Vasodilation Vasodilation Amlodipine Amlodipine Amlodipine->Ca_channel blocks Amlodipine->Vasodilation Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP leads to

Caption: Amlodipine blocks L-type calcium channels, reducing vasoconstriction.

Experimental Workflow for Evaluating Amlodipine in a Hypertensive Rat Model

The following diagram illustrates a typical experimental workflow for assessing the efficacy of amlodipine in a research setting.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis animal_selection Animal Model Selection (e.g., SHR, DSS) acclimatization Acclimatization Period animal_selection->acclimatization baseline_measurement Baseline Blood Pressure Measurement acclimatization->baseline_measurement group_allocation Random Allocation to Treatment Groups baseline_measurement->group_allocation control_group Control Group (Vehicle) group_allocation->control_group amlodipine_group Amlodipine Group (e.g., 10 mg/kg/day) group_allocation->amlodipine_group daily_dosing Daily Dosing (e.g., Oral Gavage) control_group->daily_dosing amlodipine_group->daily_dosing monitoring Regular Monitoring (Weight, Behavior) daily_dosing->monitoring bp_measurement Weekly Blood Pressure Measurement monitoring->bp_measurement terminal_procedures Terminal Procedures (Tissue Collection) bp_measurement->terminal_procedures biochemical_analysis Biochemical Analysis (e.g., Plasma Renin) terminal_procedures->biochemical_analysis histology Histological Analysis (e.g., Cardiac Fibrosis) terminal_procedures->histology data_analysis Statistical Data Analysis biochemical_analysis->data_analysis histology->data_analysis

Caption: Workflow for amlodipine efficacy testing in hypertensive rats.

References

Application Notes and Protocols for Detecting Medin-Amyloid in Arterial Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medin, a 50-amino acid peptide fragment of Milk Fat Globule-EGF Factor 8 (MFG-E8), is the most common amyloid protein found in humans, aggregating in the medial layer of arteries, particularly in the thoracic aorta.[1][2][3] Its prevalence increases with age, being present in the vasculature of nearly all individuals over 50 years old.[1][2] Accumulating evidence suggests a pathological role for Medin aggregates in arterial stiffness, vascular dysfunction, and its potential co-aggregation with amyloid-β in Alzheimer's disease, making it a crucial target for research and therapeutic development.[1][4][5][6][7]

These application notes provide detailed protocols for the robust detection and characterization of Medin-amyloid in arterial tissue, covering histological staining, specific immunodetection, and quantitative biochemical assays.

Histological Detection of Amyloid Deposits

Histological stains are fundamental for identifying amyloid deposits in tissue sections. While not specific to Medin, they confirm the presence of the characteristic amyloid fibril structure.

Congo Red Staining for General Amyloid Detection

Congo Red is the gold standard for identifying amyloid deposits.[8] Under polarized light, Congo Red-stained amyloid fibrils exhibit a pathognomonic apple-green birefringence.[8]

Experimental Protocol: Modified Highman's Congo Red Stain [9]

  • Tissue Preparation:

    • Fix arterial tissue in 10% neutral buffered formalin.

    • Process and embed in paraffin (B1166041) wax.

    • Cut sections at 6-10 μm thickness for optimal visualization of amyloid deposits.[8][9] Thinner sections (3-5 μm) may be insufficient for small deposits.[8]

  • Staining Procedure:

    • Deparaffinize sections and hydrate (B1144303) to distilled water.

    • Stain in Congo Red solution for 15-20 minutes.

    • Rinse thoroughly in distilled water.

    • Differentiate quickly with 5-10 dips in an alkaline alcohol solution.

    • Rinse in tap water for 1 minute.

    • Counterstain with Gill's hematoxylin (B73222) for 30 seconds to visualize nuclei.

    • Rinse in tap water for 2 minutes.

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in xylene or a xylene substitute.

    • Mount with a resinous mounting medium.

  • Expected Results:

    • Amyloid Deposits: Red to Pink under bright-field microscopy.

    • Amyloid Deposits: Apple-green birefringence under polarized light.

    • Nuclei: Blue.

    • Elastic Fibers: May show weak staining.

Thioflavin S / Methoxy-X04 Staining

Thioflavin S and Methoxy-X04 are fluorescent dyes that bind to the β-sheet structure of amyloid fibrils, offering high sensitivity. Methoxy-X04 is particularly useful for in vivo imaging and co-localization studies with immunofluorescence.[1][5]

Note: While effective, it's been observed that not all Medin-positive aggregates in human tissue are stained by amyloid-binding dyes like Methoxy-X04 or Congo Red, suggesting the presence of pre-amyloid or non-fibrillar Medin aggregates.[1]

Specific Immunodetection of Medin

Immunohistochemistry (IHC) and Immunofluorescence (IF) are essential for specifically identifying Medin protein within arterial tissue.

Immunohistochemistry (IHC) / Immunofluorescence (IF)

This protocol outlines a general procedure; specific antibody concentrations and incubation times should be optimized for each new antibody and tissue type.

Experimental Protocol: Medin IHC/IF

  • Tissue Preparation:

    • Prepare formalin-fixed, paraffin-embedded arterial sections (5 μm thickness).

  • Antigen Retrieval:

    • Deparaffinize and rehydrate sections.

    • Perform heat-induced epitope retrieval by boiling sections in a citrate (B86180) buffer (1.8 mM citric acid, 8.2 mM trisodium (B8492382) citrate, pH 6.0) at 90-100°C for 30 minutes.[4]

  • Blocking and Permeabilization:

    • Wash sections in Phosphate Buffered Saline (PBS).

    • Block non-specific antibody binding by incubating for 1 hour at room temperature in a blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS with 0.3% Triton X-100).[4]

  • Primary Antibody Incubation:

    • Incubate sections with a primary anti-Medin antibody (see Table 1) diluted in an appropriate antibody diluent (e.g., 1% serum in PBS).

    • Incubation is typically performed overnight at 4°C.[4]

  • Secondary Antibody Incubation & Detection:

    • Wash sections three times in PBS.

    • For IHC: Incubate with a biotinylated secondary antibody followed by an avidin-biotin complex (ABC) reagent and a peroxidase substrate (e.g., DAB), according to the manufacturer's instructions.

    • For IF: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature, protected from light.[4]

    • To reduce autofluorescence from elastin (B1584352) and collagen, sections can be treated with a quencher like TrueBlack (1:20 in 70% ethanol) for 5-10 seconds.[4]

  • Counterstaining and Mounting:

    • For IHC: Counterstain with hematoxylin, dehydrate, and mount.

    • For IF: Counterstain nuclei with DAPI and mount with an anti-fade mounting medium.

  • Imaging:

    • Analyze using a bright-field or fluorescence microscope.

Table 1: Antibodies for Medin Detection

Antibody TargetAntibody Name/CloneApplication(s)Dilution/ConcentrationSource/Reference
Human Medin1H4 (monoclonal)IHC, IF, Western Blot, Immunodepletion1:2 (hybridoma supernatant) for IHCD'Andrea et al. (2022)[4]
Human Medin6B3 (monoclonal)Western Blot, IHCNot specifiedWagner et al. (2020)[10]
Mouse MFG-E8Goat PolyclonalIHC1:1000D'Andrea et al. (2022)[4]

Biochemical Quantification and Characterization

Biochemical methods are used to quantify Medin protein levels and analyze its aggregation state.

Western Blotting

Western blotting can detect monomeric and oligomeric forms of Medin in tissue extracts.

Experimental Protocol: Medin Western Blot

  • Protein Extraction:

    • Homogenize fresh or frozen arterial tissue samples in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the homogenate to pellet insoluble material and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein extract by boiling in Laemmli sample buffer.

    • Separate proteins on a 12-15% Tris-Glycine or a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary anti-Medin antibody (e.g., 1H4 or 6B3) overnight at 4°C.[1][10]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system. Medin monomers are expected around 4-5 kDa, with oligomers appearing at higher molecular weights (e.g., 8, 12 kDa).[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

A sandwich ELISA can be developed for the quantitative measurement of Medin in tissue homogenates or biological fluids. While a specific commercial kit for Medin is not widely available, the principle can be applied using validated anti-Medin antibodies.[11]

Protocol Outline: Sandwich ELISA for Medin

  • Plate Coating: Coat a 96-well plate with a capture anti-Medin antibody overnight at 4°C.

  • Blocking: Block non-specific sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample Incubation: Add prepared standards and tissue homogenates to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection anti-Medin antibody that recognizes a different epitope.

  • Enzyme Conjugate: Add streptavidin-HRP conjugate.

  • Substrate: Add a TMB substrate and incubate until color develops.

  • Stop Reaction: Stop the reaction with an acid solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the absorbance at 450 nm. The concentration is determined by comparison to the standard curve.

Mass Spectrometry (MS)

Mass spectrometry is the definitive method for identifying amyloid proteins and is considered the gold standard for amyloid typing. It can unambiguously identify Medin from amyloid deposits extracted from arterial tissue.[12] The technique involves laser microdissection of amyloid plaques from tissue sections followed by proteomic analysis.[8] This advanced technique requires specialized equipment and expertise but provides the highest level of specificity and can identify novel protein fragments.

Visual Workflows and Pathways

Experimental_Workflow_for_Arterial_Tissue_Analysis cluster_tissue Arterial Tissue Sample cluster_processing Tissue Processing cluster_analysis Analysis Techniques cluster_results Expected Outcome Tissue Aorta or other Artery Fixation Formalin Fixation Tissue->Fixation Homogenization Homogenization (for biochemical assays) Tissue->Homogenization Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (5-10 µm) Embedding->Sectioning IHC_IF Immunohistochemistry / Immunofluorescence Sectioning->IHC_IF CongoRed Congo Red Staining Sectioning->CongoRed MS Mass Spectrometry Sectioning->MS Laser Microdissection WesternBlot Western Blotting Homogenization->WesternBlot ELISA ELISA Homogenization->ELISA Homogenization->MS Localization Localization & Morphology IHC_IF->Localization CongoRed->Localization Aggregation Aggregation State WesternBlot->Aggregation Quantification Quantification ELISA->Quantification ID Definitive Identification MS->ID

Caption: General experimental workflow for Medin-amyloid analysis in arterial tissue.

Medin_Detection_Techniques cluster_qualitative Qualitative / Localization cluster_quantitative Quantitative / Biochemical Medin Medin-Amyloid in Arterial Tissue IHC Immunohistochemistry (IHC) - Specific Medin localization - Uses anti-Medin antibodies (1H4) Medin->IHC Tissue Section IF Immunofluorescence (IF) - High-resolution localization - Co-staining possible Medin->IF Tissue Section CongoRed Congo Red / Methoxy-X04 - General amyloid structure - 'Apple-green' birefringence Medin->CongoRed Tissue Section WesternBlot Western Blot - Detects monomers & oligomers - Semi-quantitative Medin->WesternBlot Tissue Homogenate ELISA ELISA - Quantifies Medin concentration - High throughput Medin->ELISA Tissue Homogenate MS Mass Spectrometry - Definitive protein ID - Gold standard for typing Medin->MS Microdissected Deposit or Homogenate

Caption: Relationship between Medin-amyloid and various detection techniques.

References

Protocol for the Preparation and Standardization of a Novel Botanical Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive protocol for the preparation and standardization of a novel botanical extract, referred to herein as "Anmeidan." Given the absence of specific public-domain data for an extract named "Anmeidan," this protocol outlines a generalized yet rigorous methodology based on established principles of phytochemistry and pharmacology. These guidelines are designed to be adaptable for various plant-based materials and to ensure the production of a consistent and well-characterized extract suitable for research and preclinical development.

The protocol details standardized procedures for extraction, fractionation, and purification. It further describes analytical methods for the qualitative and quantitative characterization of the extract, including the identification of potential bioactive marker compounds. Additionally, a representative cell-based assay is included to determine the biological activity of the extract, focusing on a common anti-inflammatory signaling pathway. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Experimental Protocols

Preparation of Anmeidan Extract

This protocol describes the initial extraction of bioactive compounds from the raw plant material.

1.1.1 Materials and Equipment

  • Dried and powdered plant material

  • Solvent: 80% Ethanol (B145695) (v/v) in deionized water

  • Blender or grinder

  • Maceration vessel (e.g., large glass container with a lid)

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Analytical balance

1.1.2 Extraction Procedure

  • Maceration : Weigh 100 g of the dried, powdered plant material and place it into a maceration vessel.[1]

  • Add 1000 mL of 80% ethanol to the vessel, ensuring the plant material is fully submerged.[1]

  • Seal the vessel and place it on a shaker at room temperature for 72 hours to ensure thorough extraction.[1]

  • Filtration : After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract (miscella) from the solid plant residue (marc).

  • Solvent Evaporation : Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

  • Lyophilization : Freeze the concentrated aqueous extract and then lyophilize it using a freeze-dryer to obtain a dry powder.

  • Yield Calculation : Weigh the final dried extract and calculate the percentage yield using the following formula: Yield (%) = (Weight of dried extract / Weight of initial plant material) x 100

  • Store the dried extract in an airtight, light-resistant container at -20°C.

Standardization of Anmeidan Extract

Standardization is crucial for ensuring the quality and consistency of the botanical extract.[2] This involves phytochemical screening and quantification of marker compounds.

1.2.1 Phytochemical Screening

Perform qualitative tests to identify the major classes of phytochemicals present in the extract.[1]

Phytochemical ClassTest MethodExpected Observation
Alkaloids Dragendorff's TestFormation of a reddish-brown precipitate
Flavonoids Shinoda TestAppearance of a red or pink color
Phenols Ferric Chloride TestFormation of a bluish-black color
Saponins Froth TestFormation of a stable foam
Tannins Gelatin TestFormation of a white precipitate
Terpenoids Salkowski's TestAppearance of a reddish-brown coloration at the interface

1.2.2 Quantification of a Marker Compound by HPLC

This protocol provides a method for quantifying a hypothetical marker compound, "Amnedialoid A," using High-Performance Liquid Chromatography (HPLC).

1.2.2.1 Materials and Equipment

  • Anmeidan extract

  • Reference standard for Amnedialoid A (purity ≥ 98%)

  • HPLC-grade methanol (B129727) and water

  • Formic acid

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.45 µm)

1.2.2.2 Chromatographic Conditions

  • Mobile Phase : Gradient of 0.1% formic acid in water (A) and methanol (B)

  • Gradient Program : 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30°C

  • Detection Wavelength : 280 nm

  • Injection Volume : 10 µL

1.2.2.3 Preparation of Solutions

  • Standard Solution : Prepare a stock solution of Amnedialoid A (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Solution : Accurately weigh 10 mg of the dried Anmeidan extract, dissolve it in 10 mL of methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter before injection.

1.2.2.4 Data Analysis

  • Construct a calibration curve by plotting the peak area of the Amnedialoid A standards against their concentrations.

  • Determine the concentration of Amnedialoid A in the extract sample from the calibration curve.

  • Calculate the content of Amnedialoid A in the extract (mg/g).

ParameterResult
Extraction Yield 15.2% (w/w)
Amnedialoid A Content 25.8 mg/g of extract
In Vitro Biological Activity Assay: Inhibition of NF-κB Activation

This assay evaluates the anti-inflammatory potential of the Anmeidan extract by measuring its effect on the NF-κB signaling pathway in macrophage cells.

1.3.1 Materials and Equipment

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS and 1% penicillin-streptomycin

  • Anmeidan extract

  • Lipopolysaccharide (LPS)

  • NF-κB reporter assay kit

  • Luminometer

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

1.3.2 Experimental Procedure

  • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Transfection : Transfect the cells with an NF-κB luciferase reporter plasmid according to the manufacturer's instructions.

  • Treatment : After 24 hours of transfection, treat the cells with various concentrations of Anmeidan extract (e.g., 10, 50, 100 µg/mL) for 1 hour.

  • Stimulation : Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 6 hours.

  • Lysis and Luminescence Measurement : Lyse the cells and measure the luciferase activity using a luminometer.

1.3.3 Data Analysis

  • Calculate the percentage inhibition of NF-κB activation for each concentration of the extract relative to the LPS-treated control.

  • Determine the IC50 value (the concentration of the extract that inhibits 50% of the NF-κB activity).

Treatment GroupNF-κB Activity (Relative Luminescence Units)% Inhibition
Control (untreated) 100 ± 12-
LPS (1 µg/mL) 15,800 ± 9500%
LPS + Anmeidan (10 µg/mL) 11,200 ± 78029.1%
LPS + Anmeidan (50 µg/mL) 7,500 ± 62052.5%
LPS + Anmeidan (100 µg/mL) 3,100 ± 25080.4%
IC50 Value ~48.5 µg/mL-

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stand Standardization cluster_bio Biological Activity plant Raw Plant Material powder Grinding/Powdering plant->powder maceration Maceration with 80% Ethanol powder->maceration filtration Filtration maceration->filtration evaporation Solvent Evaporation filtration->evaporation lyophilization Lyophilization evaporation->lyophilization extract Dried Anmeidan Extract lyophilization->extract phyto Phytochemical Screening extract->phyto hplc HPLC Analysis extract->hplc treatment Treatment with Extract extract->treatment cell_culture Cell Culture (RAW 264.7) cell_culture->treatment stimulation LPS Stimulation treatment->stimulation assay NF-κB Reporter Assay stimulation->assay results Data Analysis (IC50) assay->results

Caption: Workflow for Preparation, Standardization, and Biological Evaluation of Anmeidan Extract.

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Anmeidan Anmeidan Extract Anmeidan->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Anmeidan extract.

References

Application Notes and Protocols: Immunohistochemical Staining of Medin-Amyloid in Aortic Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Medin-amyloid in formalin-fixed, paraffin-embedded (FFPE) human aortic tissue sections. Medin, a 50-amino acid peptide fragment of milk fat globule-EGF factor 8 (MFG-E8), is the most common amyloid protein found in the aging human vasculature, particularly in the thoracic aorta. Its accumulation is associated with aortic stiffening and may play a role in vascular pathologies.

Data Presentation

Antibody Selection for Medin Detection

The choice of primary antibody is critical for the specific detection of Medin-amyloid. Different antibodies may recognize various forms of Medin (monomeric, oligomeric, or fibrillar) and its precursor, MFG-E8.

Antibody CloneTargetStaining Pattern in AortaNotes
6B3 Full-length Medin and MFG-E8Stains dense, aggregated amyloid deposits (Thioflavin S positive).Useful for identifying mature amyloid plaques.
18G1 C-terminal neo-epitope of MedinShows widespread staining of structures within the tunica media.Specific for the cleaved Medin peptide, potentially identifying earlier or more diffuse deposits.
Polyclonal Anti-Medin Antisera (e.g., A172, A177) Synthetic peptides of MedinSpecific labeling that colocalizes with Congo red-positive amyloid deposits in the aortic media.Often used in initial characterization studies.

Experimental Protocols

Immunohistochemical Staining Protocol for Medin-Amyloid in FFPE Aortic Sections

This protocol is a general guideline and may require optimization based on the specific antibodies and detection systems used.

Materials:

  • Formalin-fixed, paraffin-embedded aortic tissue sections (4-6 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Peroxidase Block (e.g., 3% Hydrogen Peroxide)

  • Blocking Buffer (e.g., 1% BSA or 5% Normal Goat Serum in PBS)

  • Primary Antibody against Medin (see Table 1)

  • Biotinylated Secondary Antibody (species-specific)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin (B73222) counterstain

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% ethanol: 1 change, 3 minutes.

    • Immerse in 70% ethanol: 1 change, 3 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval buffer.

    • Use a steamer or water bath at 95-100°C for 20-40 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with deionized water and then with PBS.

  • Peroxidase Blocking:

    • Incubate sections with Peroxidase Block for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Medin antibody in Blocking Buffer to its optimal concentration (e.g., a starting dilution of 1:200 can be tested).

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS: 3 changes, 5 minutes each.

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS: 3 changes, 5 minutes each.

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogenic Detection:

    • Rinse slides with PBS: 3 changes, 5 minutes each.

    • Prepare and apply the DAB substrate solution according to the manufacturer's instructions.

    • Monitor for color development (typically 2-10 minutes).

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Visualizations

Experimental Workflow for Medin-Amyloid IHC

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Finalization Deparaffinization Deparaffinization (Xylene, Ethanol) Rehydration Rehydration (Ethanol, Water) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Heat-Induced) Rehydration->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (Anti-Medin) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (Streptavidin-HRP) SecondaryAb->Detection DAB Chromogen (DAB) Detection->DAB Counterstain Counterstain (Hematoxylin) DAB->Counterstain Dehydrate Dehydration & Mounting Counterstain->Dehydrate

Caption: Immunohistochemistry workflow for Medin-amyloid detection.

Medin-Induced Pro-inflammatory Signaling Pathway in Endothelial Cells

Medin accumulation in the vasculature can trigger pro-inflammatory signaling in endothelial cells, contributing to vascular dysfunction. This process is thought to be mediated, at least in part, through the Receptor for Advanced Glycation Endproducts (RAGE), leading to the activation of the NF-κB pathway.

Medin_Signaling Medin Medin Amyloid RAGE RAGE Receptor Medin->RAGE Binds to NFkB NF-κB Activation RAGE->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, VCAM-1) Nucleus->Cytokines Upregulates Gene Expression

Caption: Medin-induced pro-inflammatory signaling in endothelial cells.

High-performance liquid chromatography (HPLC) analysis of Anmeidan

Author: BenchChem Technical Support Team. Date: December 2025

Anmeidan, a Traditional Chinese Medicine (TCM) formulation, has garnered attention for its potential therapeutic effects in the management of atherosclerosis. This application note provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Anmeidan, designed for researchers, scientists, and professionals in drug development. The methodology outlined herein is based on the analysis of the principal active components found within the constituent herbs of the Anmeidan formula.

Introduction

Anmeidan is a complex herbal preparation used in TCM to address atherosclerosis, a condition characterized by the buildup of plaque within the arteries. To ensure the quality, consistency, and efficacy of Anmeidan, a robust analytical method for the quantification of its major chemical constituents is imperative. HPLC is a powerful technique for the separation, identification, and quantification of individual compounds within a complex mixture, making it an ideal method for the quality control of herbal medicines.

This document details the necessary instrumentation, reagents, and step-by-step protocols for the sample preparation and HPLC analysis of the key bioactive compounds in Anmeidan.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of the primary analytes.

  • Solvents: HPLC grade acetonitrile (B52724) and methanol, along with ultrapure water, are necessary for the preparation of the mobile phase and sample solutions.

  • Reference Standards: Certified reference standards of the major active compounds present in the herbs constituting Anmeidan are required for identification and quantification.

Sample Preparation

A standardized protocol for the extraction of active pharmaceutical ingredients from the Anmeidan formula is crucial for reproducible results.

  • Grinding: A representative sample of the Anmeidan formulation should be finely powdered to ensure homogeneity.

  • Extraction: An accurately weighed portion of the powdered sample is to be extracted with a suitable solvent, such as a methanol-water mixture, using ultrasonication or reflux extraction to ensure efficient dissolution of the target analytes.

  • Filtration: The resulting extract should be filtered through a 0.45 µm membrane filter to remove particulate matter before injection into the HPLC system.

HPLC Conditions

The following HPLC parameters are recommended as a starting point and may require optimization based on the specific instrumentation and column used.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Program Start with a low percentage of A, gradually increasing to elute all compounds of interest.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode Array Detector (DAD) set at multiple wavelengths corresponding to the absorbance maxima of the key analytes.
Injection Volume 10 µL

Data Presentation

Quantitative data for the major active components identified in Anmeidan should be summarized in a clear and structured table for easy comparison across different batches or formulations.

AnalyteRetention Time (min)Peak AreaConcentration (µg/mL)
Compound A e.g., 5.2e.g., 123456e.g., 10.5
Compound B e.g., 8.7e.g., 234567e.g., 15.2
Compound C e.g., 12.1e.g., 345678e.g., 20.1
... (for all identified major components)

Visualization of Experimental Workflow

A diagram illustrating the key steps in the HPLC analysis of Anmeidan provides a clear visual guide to the protocol.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Grinding Grinding of Anmeidan Extraction Solvent Extraction Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample Injection (10 µL) Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection DAD Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Data Reporting Quantification->Report

Caption: Experimental workflow for the HPLC analysis of Anmeidan.

Signaling Pathway Visualization

The therapeutic effects of Anmeidan in atherosclerosis are attributed to the synergistic action of its various components on multiple biological pathways. A key mechanism involves the regulation of lipid metabolism.

Lipid_Metabolism_Pathway cluster_cellular_effects Cellular Effects in Atherosclerosis cluster_outcome Therapeutic Outcome Anmeidan Anmeidan Active Components Foam_Cell Foam Cell Formation Anmeidan->Foam_Cell Inhibits Cholesterol_Efflux Cholesterol Efflux Anmeidan->Cholesterol_Efflux Promotes Lipid_Accumulation Lipid Accumulation in Macrophages Foam_Cell->Lipid_Accumulation Atherosclerosis Reduction of Atherosclerotic Plaque Foam_Cell->Atherosclerosis Cholesterol_Efflux->Atherosclerosis

Caption: Simplified signaling pathway of Anmeidan in lipid metabolism.

It is important to note that due to the proprietary nature of the "Anmeidan" formula, the specific herbal composition is not publicly available. Therefore, the active components to be used as reference standards would need to be determined through preliminary analysis of the specific Anmeidan product being tested, for instance, by using LC-MS/MS for initial identification. The protocol provided here is a general methodology that should be adapted based on the identified key chemical markers of a particular Anmeidan formulation.

Application Notes and Protocols for Studying Amlodipine's Effect on Cardiac Cells In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for managing hypertension and angina.[1][2] Its primary therapeutic action involves the inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[1][3] This blockade of calcium influx leads to vasodilation, reduced peripheral vascular resistance, and a decrease in myocardial oxygen demand.[3][4] Beyond this primary mechanism, amlodipine engages with a complex network of intracellular signaling pathways, contributing to its cardioprotective effects, which include antioxidant, anti-inflammatory, and anti-proliferative properties.[1][5]

These application notes provide a comprehensive guide for researchers to investigate the multifaceted effects of amlodipine on cardiac cells using various in vitro models. Detailed protocols for key experiments are outlined, along with a summary of expected quantitative data and visual representations of the underlying molecular pathways and experimental workflows.

Key In Vitro Models

A variety of in vitro models can be employed to study the effects of amlodipine on cardiac cells, each with its own advantages and limitations.

  • Primary Cardiomyocytes: Isolated from neonatal rodents (e.g., rats or guinea pigs), these cells provide a physiologically relevant model for studying fundamental cardiac biology.[3]

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells offer a human-relevant model and are particularly valuable for studying disease-specific mechanisms and for drug toxicity screening.[3][6]

  • H9c2 Cell Line: A subclonal cell line derived from rat heart myoblasts, H9c2 cells are a robust and easy-to-culture model often used for initial screening and mechanistic studies.[5]

Experimental Protocols

Protocol 1: Cardiomyocyte Culture

Objective: To establish and maintain a viable culture of cardiomyocytes for subsequent drug treatment and analysis. This protocol can be adapted for primary neonatal cardiomyocytes or hiPSC-CMs.[3]

Materials:

  • Cardiomyocyte isolation kit (for primary cells) or cryopreserved hiPSC-CMs

  • Plating medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Maintenance medium (low-serum or serum-free)

  • Fibronectin-coated culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Plate Coating: Coat culture plates with fibronectin solution according to the manufacturer's instructions to enhance cell attachment.[3]

  • Cell Thawing/Isolation:

    • For hiPSC-CMs, thaw cryopreserved vials following the supplier's protocol.[3]

    • For primary cardiomyocytes, isolate cells from neonatal rodent ventricles using a commercial isolation kit.[3]

  • Cell Seeding:

    • Centrifuge the cell suspension and resuspend the pellet in plating medium.[3]

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.[3]

    • Seed the cells onto the fibronectin-coated plates at an optimal density.[3]

  • Cell Culture:

    • Incubate the cells at 37°C and 5% CO2.[3]

    • After 24-48 hours, replace the plating medium with maintenance medium to support cardiomyocyte health and synchronous beating.[3]

  • Culture Maintenance:

    • Monitor the cells daily for viability and confluence. Spontaneous contractions should be visible under a microscope.[3]

    • The culture is ready for amlodipine treatment once a stable, synchronously beating monolayer has formed.[3]

Protocol 2: Amlodipine Treatment

Objective: To expose cultured cardiomyocytes to a range of amlodipine concentrations to establish a dose-response relationship.

Materials:

  • Amlodipine besylate stock solution (e.g., 10 mM in DMSO)

  • Cardiomyocyte maintenance medium

  • Cultured cardiomyocytes from Protocol 1

Procedure:

  • Preparation of Amlodipine Dilutions: Prepare a series of amlodipine dilutions in maintenance medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO as the highest amlodipine dose) must be included.[3]

  • Drug Incubation: Remove the existing medium from the cultured cardiomyocytes and add the prepared amlodipine dilutions.[3]

  • Incubation Period: The incubation time will depend on the specific endpoint being measured. For acute effects on contractility, measurements can be taken within minutes to hours. For chronic effects on viability or gene expression, incubation can last for 24-72 hours.[3]

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of amlodipine on the viability of cardiomyocytes.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Culture cardiomyocytes in a 96-well plate and treat with various concentrations of amlodipine as described in Protocol 2.

  • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[3]

Protocol 4: Electrophysiological Measurement (Patch-Clamp)

Objective: To investigate the effects of amlodipine on the electrophysiological properties of single cardiomyocytes, particularly the L-type calcium channel current (ICa).[7][8]

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal pipette solutions

  • Enzymatically isolated single cardiomyocytes

Procedure:

  • Cell Preparation: Isolate single ventricular cells from guinea pig hearts using enzymatic digestion.[8]

  • Whole-Cell Recording:

    • Establish a whole-cell patch-clamp configuration.[8]

    • Record ICa at room temperature.[8]

    • Apply amlodipine at various concentrations through the perfusion system.

  • Data Analysis:

    • Measure the peak ICa amplitude before and after amlodipine application.

    • Analyze the voltage-dependence of the block by holding the membrane potential at different voltages.[7]

    • Investigate the use-dependency of the block by applying trains of depolarizing pulses.[7]

Protocol 5: Calcium Transient Measurement

Objective: To measure the dose-dependent effects of amlodipine on intracellular calcium dynamics in cardiomyocytes.

Materials:

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM)

  • Fluorescence microscope with a high-speed camera

  • Electrical field stimulator (optional)

Procedure:

  • Dye Loading: Load cultured cardiomyocytes with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. Note that Fura-2 should be avoided due to potential interference from amlodipine's autofluorescence.[3][9]

  • Baseline Recording: Record baseline calcium transients (spontaneous or electrically stimulated).[3]

  • Amlodipine Perfusion: Perfuse the cells with increasing concentrations of amlodipine.[3]

  • Data Acquisition: Record changes in the fluorescence intensity over time.

  • Data Analysis: Measure changes in the amplitude, kinetics (rise and decay times), and frequency of the calcium transients.[3]

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Dose-Dependent Effect of Amlodipine on Cardiomyocyte Viability

Amlodipine Concentration (µM)Cell Viability (% of Control)
0 (Vehicle)100 ± 5.2
198 ± 4.8
1095 ± 6.1
5085 ± 7.3
10070 ± 8.5
Note: Data are representative and should be determined experimentally.

Table 2: Electrophysiological Effects of Amlodipine on L-type Calcium Channels

ParameterAmlodipine ConcentrationResultReference
IC50 (Ca2+-induced contractions)1.9 nMInhibition in depolarized rat aorta[10]
IC50 (Depolarizing steps with 45 mM K+)19.4 nMLess potent block in rat aorta[10]
Action Potential Duration (APD)5 µMReduced plateau phase in guinea pig papillary muscle[10]
ICa BlockVariesMore pronounced at positive membrane potentials
Note: IC50 values can vary depending on the experimental conditions and cell type.

Table 3: Effect of Amlodipine on Mitochondrial Function

ParameterModelTreatmentResultReference
State 3 Respiration"Stunned" myocardium (canine)0.3 mg/kg IVNo significant reduction[5]
Respiratory Control Index"Stunned" myocardium (canine)0.3 mg/kg IVNo significant reduction[5]
Oxygen ConsumptionIschemia-reperfusion (porcine)AmlodipineIncreased at state 3[5]
Cellular ATP LevelsHypoxia-induced H9c2 cells25 nMRestoration of cellular ATP levels[5]

Signaling Pathways and Experimental Workflows

Amlodipine's Primary Mechanism of Action

Amlodipine's primary effect is the blockade of L-type calcium channels, which inhibits the influx of extracellular calcium ions.[1] This disrupts the calcium-calmodulin-myosin light-chain kinase (MLCK) pathway, leading to smooth muscle relaxation and vasodilation.[1][2]

G Amlodipine Amlodipine L_type_Ca_Channel L-type Calcium Channel Amlodipine->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Calmodulin Calmodulin Ca_Influx->Calmodulin Activates MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_Light_Chain Myosin Light Chain MLCK->Myosin_Light_Chain Phosphorylates Contraction Muscle Contraction Myosin_Light_Chain->Contraction Leads to

Caption: Amlodipine's primary mechanism of action on L-type calcium channels.

Cardioprotective Signaling Pathways of Amlodipine

Amlodipine exerts cardioprotective effects through the activation of pro-survival signaling pathways, including the PI3K/Akt/eNOS and MAPK/ERK pathways.[5]

G Amlodipine Amlodipine PI3K PI3K Amlodipine->PI3K Activates MAPK_ERK MAPK/ERK Pathway Amlodipine->MAPK_ERK Modulates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces Cardioprotection Cardioprotection NO->Cardioprotection Cell_Survival Cell Growth & Survival MAPK_ERK->Cell_Survival Regulates Cell_Survival->Cardioprotection

Caption: Cardioprotective signaling pathways modulated by Amlodipine.

Experimental Workflow for Assessing Amlodipine's Effects

A typical experimental workflow for studying the effects of amlodipine on cardiomyocytes involves several key stages, from cell culture to data analysis.

G cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Culture Cardiomyocyte Culture (Primary or iPSC-CMs) Treatment Amlodipine Treatment (Dose-Response) Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Electrophysiology Electrophysiology (Patch-Clamp) Treatment->Electrophysiology Calcium Calcium Imaging Treatment->Calcium Contractility Contractility Assay (Impedance/Video) Treatment->Contractility Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Electrophysiology->Data_Analysis Calcium->Data_Analysis Contractility->Data_Analysis

Caption: Experimental workflow for studying Amlodipine's effects.

References

Application Notes and Protocols for Quantifying Medin-Amyloid Levels in Aging Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Medin, a 50-amino acid peptide fragment of Milk Fat Globule-EGF Factor 8 (MFG-E8), is the most common amyloid found in humans, with deposits present in the vasculature of nearly all individuals over 50 years of age.[1][2] These aggregates are primarily located in the thoracic aorta and other arteries of the upper body.[2][3] Emerging research indicates that Medin deposition is not a benign consequence of aging; it is linked to age-related vascular dysfunction, including arterial stiffening and cerebrovascular decline.[2][4] Furthermore, Medin has been shown to co-aggregate with amyloid-β (Aβ) in the brain, promoting its deposition and exacerbating pathology in models of Alzheimer's disease (AD).[1][5][6] This direct interaction suggests Medin could be a critical link between vascular aging and neurodegeneration, making it a novel therapeutic target.[6][7][8]

These application notes provide detailed protocols for the quantification of Medin-amyloid and its precursor, MFG-E8, in commonly used aging and AD animal models.

Animal Models for Medin-Amyloid Research
  • Wild-Type Aging Models (e.g., C57BL/6J mice): These models are essential for studying the natural, age-dependent accumulation of Medin in the vasculature. Studies show that C57BL/6J mice develop Medin aggregates in their aorta and brain vasculature in an age-dependent manner, mirroring the human condition.[2][4]

  • Alzheimer's Disease Models (e.g., APP23, APPPS1 mice): These transgenic models, which overexpress human Amyloid Precursor Protein (APP) with mutations, are used to study the interaction between Medin and Aβ.[9][10] The APP23 model is particularly relevant as it develops significant cerebral amyloid angiopathy (CAA), allowing for the study of Medin's role in vascular Aβ deposition.[4][5] Genetic knockout of the Medin-containing domain of MFG-E8 in these mice has been shown to reduce vascular Aβ deposition by half.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Medin-amyloid in aging and disease model mice.

Table 1: Age-Dependent Changes in MFG-E8/Medin Levels in Wild-Type Mice

TissueAge Group ComparisonFold Increase in MFG-E8 ProteinQuantification MethodReference
Aorta12-month vs. 2-4 month~1.5xELISA[4]
Aorta20-month vs. 2-4 month~2.0xELISA[4]
Brain12-month vs. 2-4 monthSignificant IncreaseWestern Blot[4]
Brain Vasculature20-month vs. 2-monthSignificant IncreaseImmunohistochemistry[4]

Table 2: MFG-E8 Levels in APP Transgenic Mouse Models

Mouse ModelAge / Pathology StageComparison GroupFold Increase in MFG-E8Quantification MethodReference
APP2312-13 months (Mild CAA)6 months (No CAA)~2.0xELISA[5]
APP2321-24 months (High CAA)6 months (No CAA)>5.0xELISA[5]
APP2312-13 months (Mild CAA)APPPS1 (4 months, No CAA)~3.0xELISA[5]

Table 3: Co-localization of Medin with Amyloid Deposits in APP23 Mice

Age of APP23 MiceAmyloid StainCo-localization with Medin StainingQuantification MethodReference
12-13 monthsMethoxy-X04 (Plaques)~81% co-localization with Aβ3D Confocal Microscopy[5]
21-24 monthsMethoxy-X04 (Plaques)~34% co-localization with Aβ3D Confocal Microscopy[5]
Human AD with CAAMethoxy-X04 (Vascular)~14% co-localization with MedinCo-staining Analysis[5]
Human AD with CAAMedin Staining (Vascular)~39% co-localization with Methoxy-X04Co-staining Analysis[5]

Experimental Workflows and Pathological Pathways

The following diagrams illustrate the general workflow for quantifying Medin and the proposed pathological cascade involving Medin in vascular aging and neurodegeneration.

G Experimental Workflow for Medin Quantification cluster_0 Sample Source cluster_1 Sample Preparation cluster_2 Quantification Methods cluster_3 Data Output animal_model Aging or AD Animal Model (e.g., C57BL/6J, APP23) harvest Harvest Tissues (Aorta, Brain) animal_model->harvest homogenize Homogenization harvest->homogenize fractionate Fractionation (e.g., Soluble, Insoluble, Vascular Isolation) homogenize->fractionate elisa ELISA fractionate->elisa wb Western Blot fractionate->wb ihc Immunohistochemistry (IHC / IF) fractionate->ihc em Immuno-EM fractionate->em quant_data Quantitative Levels (e.g., pg/mg protein) elisa->quant_data blot_data Protein Bands (Size & Intensity) wb->blot_data image_data Localization & Co-localization Data ihc->image_data em->image_data

Caption: General experimental workflow for quantifying Medin-amyloid.

G Proposed Pathological Cascade of Medin Amyloidosis cluster_0 Vascular Pathology cluster_1 Alzheimer's-like Pathology aging Aging mfg_exp Increased Vascular MFG-E8 Expression aging->mfg_exp medin_agg Medin Aggregation in Vessel Walls mfg_exp->medin_agg vasc_dys Cerebrovascular Dysfunction (e.g., Arterial Stiffness) medin_agg->vasc_dys inflam Pro-inflammatory Signaling medin_agg->inflam het_seed Heterologous Seeding & Co-aggregation medin_agg->het_seed cog_dec Cognitive Decline vasc_dys->cog_dec inflam->vasc_dys abeta Amyloid-β (Aβ) abeta->het_seed caa Increased Aβ Deposition (Plaques & CAA) het_seed->caa caa->cog_dec

Caption: Medin's role in vascular dysfunction and Aβ pathology.

Detailed Experimental Protocols

Protocol 1: Tissue Collection and Fractionation

This protocol is adapted from methodologies used to isolate vascular and different solubility fractions from mouse brain and aorta.[2][5]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA buffer

  • Formic acid (70%)

  • Sucrose

  • Dounce homogenizer

  • Ultracentrifuge

  • Protease and phosphatase inhibitor cocktails

Procedure:

  • Animal Perfusion: Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS to remove blood from the vasculature.

  • Tissue Dissection: Carefully dissect the brain and/or thoracic aorta. Place tissues immediately in ice-cold PBS. For brain vascular analysis, the occipital cortex is often used.[5]

  • Homogenization:

    • Mince the tissue on ice.

    • For total protein, homogenize in RIPA buffer containing protease/phosphatase inhibitors.

    • For vascular isolation, use a dounce homogenizer in a sucrose-based buffer.

  • Fractionation (for insoluble amyloid):

    • Centrifuge the initial tissue homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

    • The supernatant contains the soluble fraction .

    • Resuspend the pellet (insoluble fraction) in a buffer appropriate for the downstream application.

    • For highly insoluble amyloid aggregates (like Aβ and associated Medin), the pellet can be further extracted with 70% formic acid, followed by neutralization for ELISA or Western Blot analysis.[5]

  • Protein Quantification: Determine the total protein concentration of each fraction using a BCA or Bradford assay for normalization in subsequent analyses.

  • Storage: Store all fractions at -80°C until use.

Protocol 2: Immunohistochemistry (IHC) for Medin Detection

This protocol provides a general framework for staining Medin in paraffin-embedded tissue sections.[11][12]

Materials:

  • Paraffin-embedded tissue sections (5-10 µm) on charged slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., 10 mM Citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., 5-10% normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100)

  • Primary antibody: Anti-MFG-E8/Medin antibody (e.g., polyclonal anti-mouse MFG-E8).[5]

  • Secondary antibody: Fluorophore- or enzyme-conjugated antibody against the primary antibody's host species.

  • Amyloid dyes (optional): Methoxy-X04 or Thioflavin S for co-staining of fibrillar amyloid.[4][11]

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides at 60°C for 15-20 minutes.

    • Immerse in two changes of xylene (5 min each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a rinse in distilled water.

  • Antigen Retrieval: Immerse slides in pre-heated citrate buffer and heat (e.g., using a microwave or water bath) for 10-20 minutes. Allow to cool to room temperature.

  • Blocking: Wash sections in PBS and then incubate with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-MFG-E8/Medin antibody in blocking solution and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash slides three times in PBS. Apply the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light if using a fluorescent conjugate.

  • Co-staining (Optional):

    • For fibrillar amyloid, incubate with Methoxy-X04 (e.g., 5 min) and wash. Note that Medin aggregates in mice may not stain well with classical amyloid dyes.[4]

    • Counterstain with DAPI for 5-10 minutes to visualize nuclei.

  • Mounting and Imaging: Wash slides thoroughly, coverslip with mounting medium, and image using a fluorescence or confocal microscope.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Medin/MFG-E8 Quantification

This sandwich ELISA protocol is designed for quantifying MFG-E8 levels in tissue homogenates, which correlates with Medin levels.[5][13][14]

Materials:

  • 96-well ELISA plates

  • Capture antibody: Monoclonal antibody against MFG-E8/Medin.

  • Detection antibody: Polyclonal or monoclonal antibody against a different epitope of MFG-E8/Medin, preferably biotinylated.

  • Recombinant MFG-E8 protein standard

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer/diluent (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)

  • Streptavidin-HRP conjugate

  • TMB substrate and Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer. Add 100 µL to each well and incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20). Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation:

    • Wash the plate 3 times.

    • Prepare a serial dilution of the recombinant MFG-E8 standard in assay buffer.

    • Add 100 µL of standards and samples (tissue fractions diluted in assay buffer) to the appropriate wells.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of the diluted detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP and incubate for 30-60 minutes at room temperature, protected from light.

  • Development and Measurement:

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate to each well and incubate until sufficient color develops (5-20 minutes).

    • Stop the reaction by adding 100 µL of Stop Solution.

    • Read the absorbance at 450 nm on a plate reader.

  • Calculation: Generate a standard curve from the recombinant protein standards and calculate the concentration of MFG-E8 in the samples. Normalize to total protein concentration (pg/mg of total protein).

Protocol 4: Western Blotting for MFG-E8 and Medin Detection

This protocol allows for the detection and semi-quantification of full-length MFG-E8 and its Medin fragments.[2][5]

Materials:

  • SDS-PAGE gels (e.g., 10-20% Tris-Tricine gels for small peptides)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibody: Anti-MFG-E8 or anti-Medin specific antibody.

  • Secondary antibody: HRP-conjugated antibody against the primary antibody's host species.

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Sample Preparation: Mix protein samples (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE: Load samples onto the gel and run electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly with TBS-T. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Full-length MFG-E8 and smaller bands corresponding to Medin monomers (~4-6 kDa) or oligomers can be detected.[2]

  • Analysis: Use densitometry software to quantify band intensity. Normalize to a loading control like β-actin or GAPDH for total cell lysates.

References

Application of Network Pharmacology to Elucidate the Mechanisms of Anmeidan for Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anmeidan, a traditional Chinese medicine (TCM) formulation documented in the "Secret Records of the Stone Chamber" (《石室秘录》), is traditionally used to address heart blood deficiency manifesting as palpitations and insomnia.[1] Network pharmacology, an interdisciplinary approach that combines systems biology and computational analysis, offers a powerful methodology to systematically investigate the complex mechanisms of action of multi-component herbal formulas like Anmeidan. This document provides a detailed overview of the application of network pharmacology to study Anmeidan, including data on its active compounds and targets, detailed experimental protocols for validation, and visualizations of key pathways and workflows.

1. Active Ingredients and Therapeutic Targets of Anmeidan

The therapeutic effects of Anmeidan are attributed to the synergistic interactions of its nine herbal components: Panax ginseng (Rénshēn), Salvia miltiorrhiza (Dānshēn), Ophiopogon japonicus (Màiméndōng), Glycyrrhiza uralensis (Gāncǎo), Poria cum Radix Pini (Fúshén), Ziziphus jujuba var. spinosa (Suānzǎorén), Acorus tatarinowii (Chāngpú), Angelica sinensis (Dāngguī), and Schisandra chinensis (Wǔwèizǐ).[1]

A comprehensive screening of these herbs using databases such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) allows for the identification of active compounds based on pharmacokinetic properties like oral bioavailability (OB) and drug-likeness (DL). The putative targets of these compounds can then be predicted using various target databases.

Table 1: Key Active Compounds in Anmeidan and Their Putative Targets

Herbal ComponentActive CompoundPutative Targets
Panax ginseng (Ginseng)Ginsenoside Rg1AKT1, VEGFA, CASP3, PTGS2
Ginsenoside Rb1TNF, IL6, MAPK1, JUN
Salvia miltiorrhiza (Danshen)Tanshinone IIAPTGS2, CASP3, NOS2, PPARG
CryptotanshinoneAR, ESR1, BCL2, HSP90AA1
Ziziphus jujuba var. spinosa (Suanzaoren)Jujuboside AGABRA1, GABRA2, GABRA3
SpinosinHTR1A, HTR2A, DRD2
Glycyrrhiza uralensis (Licorice)LiquiritigeninPTGS2, ESR1, MAOB, ALDH2
GlycyrrhizinHMGB1, PTGS2, TNF
Angelica sinensis (Danggui)Ferulic acidPTGS2, MAPK8, JUN, SOD1
Schisandra chinensis (Wuweizi)Schisandrin BCYP3A4, CYP2C9, PPARA

Note: This table represents a selection of key compounds and targets for illustrative purposes. A complete network pharmacology analysis would involve a much larger dataset.

2. Network Construction and Pathway Analysis

The identified compound-target interactions form the basis for constructing a compound-target-disease network. This network allows for the visualization of the complex relationships between the active ingredients of Anmeidan and their molecular targets related to insomnia. Further analysis of this network can identify key "hub" targets that are modulated by multiple compounds, suggesting their central role in the formula's therapeutic effect.

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are then performed on the list of putative targets to elucidate the biological processes and signaling pathways modulated by Anmeidan.

Table 2: Enriched KEGG Pathways for Anmeidan's Targets in Insomnia

KEGG Pathway IDPathway Namep-valueKey Target Genes
hsa04710Circadian rhythm<0.01PER2, CRY1, CLOCK, ARNTL
hsa04728GABAergic synapse<0.01GABRA1, GABRA2, GABRA3
hsa04726Serotonergic synapse<0.01HTR1A, HTR2A, SLC6A4
hsa04010MAPK signaling pathway<0.05MAPK1, MAPK8, JUN, FOS
hsa04151PI3K-Akt signaling pathway<0.05AKT1, PIK3R1, PTEN
hsa04620Toll-like receptor signaling pathway<0.05TLR4, MYD88, NFKB1

These pathways are known to be closely associated with sleep-wake regulation, neurotransmitter systems, and neuroinflammation, all of which are implicated in the pathophysiology of insomnia.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Compound Identification

Objective: To identify and quantify the major active compounds in an Anmeidan extract.

Methodology:

  • Sample Preparation: Anmeidan formula is decocted according to traditional methods. The resulting aqueous solution is filtered, concentrated, and then dissolved in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: A gradient elution of acetonitrile (B52724) and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Set according to the maximum absorption of the target compounds (e.g., using a Diode Array Detector).

  • Standard Preparation: Prepare standard solutions of known active compounds (e.g., ginsenoside Rg1, tanshinone IIA, jujuboside A) at various concentrations.

  • Analysis: Inject the sample and standard solutions into the HPLC system. Identify compounds in the Anmeidan extract by comparing their retention times with those of the standards. Quantify the compounds by constructing a calibration curve from the standard solutions.

Protocol 2: Molecular Docking

Objective: To predict and validate the binding interactions between key active compounds and their hub targets.

Methodology:

  • Ligand and Receptor Preparation:

    • Obtain the 3D structures of the active compounds (ligands) from databases like PubChem.

    • Download the crystal structures of the target proteins (receptors) from the Protein Data Bank (PDB).

    • Prepare the proteins by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation:

    • Use molecular docking software such as AutoDock Vina or Schrödinger's Glide.

    • Perform docking of each ligand to the binding pocket of its respective receptor.

  • Analysis of Results:

    • Analyze the docking scores (binding affinity) to rank the stability of the ligand-receptor complexes. A lower binding energy indicates a more stable interaction.

    • Visualize the binding modes to identify key interactions such as hydrogen bonds and hydrophobic interactions.

Visualizations

G cluster_0 Step 1: Compound & Target Identification cluster_1 Step 2: Network Construction & Analysis cluster_2 Step 3: Functional Enrichment cluster_3 Step 4: Experimental Validation Anmeidan Anmeidan Formula Herbs Identify Constituent Herbs Anmeidan->Herbs Compounds Screen for Active Compounds (TCMSP) Herbs->Compounds Targets Predict Compound Targets Compounds->Targets Network Construct Compound-Target Network Targets->Network PPI Protein-Protein Interaction (PPI) Network Network->PPI Hubs Identify Hub Genes PPI->Hubs Enrichment GO & KEGG Pathway Analysis Hubs->Enrichment Pathways Identify Key Signaling Pathways Enrichment->Pathways Docking Molecular Docking Pathways->Docking InVitro In Vitro/In Vivo Experiments Pathways->InVitro

Caption: Workflow of Network Pharmacology for Anmeidan.

G Ginsenoside Ginsenoside Rg1 AKT1 AKT1 Ginsenoside->AKT1 VEGFA VEGFA Ginsenoside->VEGFA PTGS2 PTGS2 Ginsenoside->PTGS2 Tanshinone Tanshinone IIA Tanshinone->PTGS2 CASP3 CASP3 Tanshinone->CASP3 Jujuboside Jujuboside A GABRA1 GABRA1 Jujuboside->GABRA1 PI3K_Akt PI3K-Akt Signaling AKT1->PI3K_Akt VEGFA->PI3K_Akt GABAergic GABAergic Synapse GABRA1->GABAergic

Caption: Compound-Target-Pathway Network of Anmeidan.

G Anmeidan Anmeidan (Active Compounds) GABA_R GABA-A Receptor Anmeidan->GABA_R activates HTR1A 5-HT1A Receptor Anmeidan->HTR1A modulates Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Anmeidan->Inflammation inhibits GABA ↑ GABA GABA_R->GABA Neuronal_Inhibition Neuronal Inhibition GABA->Neuronal_Inhibition Sleep_Promotion Sleep Promotion Neuronal_Inhibition->Sleep_Promotion Serotonin ↑ Serotonin HTR1A->Serotonin Serotonin->Sleep_Promotion Neuroinflammation ↓ Neuroinflammation Inflammation->Neuroinflammation Neuroinflammation->Sleep_Promotion

Caption: Key Signaling Pathways of Anmeidan in Insomnia.

The application of network pharmacology provides a systematic and holistic approach to unraveling the complex mechanisms of action of the traditional Chinese medicine formula Anmeidan in the treatment of insomnia. By identifying the multiple active compounds, their corresponding targets, and the signaling pathways they modulate, this methodology offers a scientific basis for understanding the therapeutic principles of Anmeidan. The integration of computational analysis with experimental validation is crucial for confirming these findings and can guide the future development of novel therapeutics for insomnia.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for managing hypertension and angina pectoris.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle and cardiac cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][3] Beyond this principal effect, amlodipine engages in multiple signaling pathways that contribute to its cardiovascular protective effects, including anti-inflammatory, antioxidant, and anti-proliferative actions.[1][4] These application notes provide detailed experimental designs and protocols for conducting in vivo efficacy studies of amlodipine.

Signaling Pathways of Amlodipine

Amlodipine's therapeutic effects are rooted in its ability to modulate intracellular calcium levels and influence downstream signaling cascades.

Primary Mechanism of Action: L-type Calcium Channel Blockade

Amlodipine's main function is to block the influx of extracellular calcium ions (Ca2+) through voltage-dependent L-type calcium channels.[1][3] This action is more pronounced in vascular smooth muscle cells than in cardiomyocytes.[1] The blockade of calcium influx prevents the activation of myosin light-chain kinase (MLCK), which is essential for the phosphorylation of myosin light chains and subsequent muscle contraction.[1][2] The result is vascular smooth muscle relaxation, peripheral arterial vasodilation, and a decrease in blood pressure.[1][2]

cluster_pathway Amlodipine Amlodipine L_type L-type Ca²⁺ Channel Amlodipine->L_type Inhibits Ca_Influx Ca²⁺ Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Activates Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to (when inhibited) MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates Phosphorylation Myosin Light Chain Phosphorylation MLCK->Phosphorylation Promotes Contraction Vascular Smooth Muscle Contraction Phosphorylation->Contraction

Amlodipine's primary mechanism of action.
Secondary Signaling Pathways

Amlodipine also exhibits pleiotropic effects that contribute to its cardioprotective profile. It has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in atherosclerosis, by inhibiting the p42/p44 MAPK (ERK1/2) pathway.[1][5] Additionally, amlodipine possesses antioxidant properties, protecting against oxidative damage to cell membranes.[4]

Amlodipine Amlodipine ERK ERK1/2 Activation Amlodipine->ERK Inhibits bFGF Growth Factors (e.g., bFGF) bFGF->ERK Proliferation VSMC Proliferation ERK->Proliferation Atherosclerosis Atherosclerosis Proliferation->Atherosclerosis

Amlodipine's inhibitory effect on VSMC proliferation.

Experimental Design and Protocols

The following section outlines a comprehensive in vivo experimental workflow to assess the efficacy of amlodipine.

start Start: Animal Model Selection (e.g., SHR) acclimatization Acclimatization (1-2 weeks) start->acclimatization baseline Baseline Measurements: - Blood Pressure - Echocardiography acclimatization->baseline treatment Amlodipine Administration (Oral Gavage) baseline->treatment monitoring Ongoing Monitoring: - Weekly Blood Pressure treatment->monitoring endpoint Endpoint Measurements: - Final Blood Pressure - Echocardiography monitoring->endpoint tissue Tissue Collection: - Heart - Aorta endpoint->tissue analysis Histological Analysis tissue->analysis end End: Data Analysis analysis->end

General experimental workflow for in vivo amlodipine studies.
Animal Models and Amlodipine Dosing

The choice of animal model is critical for studying hypertension and the effects of amlodipine. Spontaneously hypertensive rats (SHR) are a commonly used and well-validated model.

Animal ModelAmlodipine DosageRoute of AdministrationDuration of TreatmentReference
Spontaneously Hypertensive Rats (SHR)2, 8, and 20 mg/kg/dayOral6 months[6]
Cholesterol-fed Rabbits5 mg/kg/dayOral8 weeks[7]
Cats (hypertensive)0.625 mg/catOral, once daily>3 months[8][9]
Dogs (with MMVD)0.1 mg/kgOral, twice daily7 days[10]
Protocol 1: Blood Pressure Measurement in Rodents

Accurate blood pressure measurement is fundamental to assessing amlodipine's efficacy. Both non-invasive and invasive methods can be employed.

1.1 Non-Invasive Method: Tail-Cuff Plethysmography

This method is suitable for repeated measurements over the course of a study.[11][12]

  • Equipment: CODA tail-cuff system or similar.[11]

  • Procedure:

    • Acclimatize the animal to the restraining device for 5-10 minutes in a quiet, temperature-controlled environment (20-25°C).[11]

    • Place the animal on a warming platform to ensure adequate blood flow to the tail.[11]

    • Position the occlusion and volume-pressure recording cuffs on the animal's tail.

    • The system will automatically inflate and deflate the cuffs to measure systolic and diastolic blood pressure, and heart rate.[11]

    • Perform a series of measurements (e.g., 10-20 cycles) and average the valid readings.

1.2 Invasive Method: Radiotelemetry

This is considered the gold standard for continuous and accurate blood pressure monitoring in freely moving animals.[13][14][15]

  • Equipment: Implantable radiotelemetry device.

  • Procedure:

    • Surgically implant the telemetry probe's catheter into the carotid artery or abdominal aorta under anesthesia.[13]

    • Allow the animal to recover for 5-7 days post-surgery.[13]

    • House the animal in a cage placed on a telemetry receiver plate.[13]

    • The receiver will continuously record blood pressure, heart rate, and activity data.

Protocol 2: Echocardiography in Small Animals

Echocardiography is a non-invasive technique used to assess cardiac structure and function, including left ventricular hypertrophy, which can be a consequence of hypertension.[9][16]

  • Equipment: High-frequency ultrasound system with a small-animal cardiac probe.

  • Procedure:

    • The animal is typically placed in right or left lateral recumbency.[17] Shaving the hair over the cardiac window may be necessary.

    • Standard 2D and M-mode images are obtained from right and left parasternal and apical windows.[16][17]

    • Measurements of the interventricular septum thickness, left ventricular free wall thickness, and left atrial size are taken.[9]

    • Doppler imaging is used to assess blood flow and valvular function.

Echocardiographic ParameterExpected Change with Amlodipine in Hypertensive ModelsReference
Interventricular Septal ThicknessDecrease[9]
Left Ventricular Free Wall ThicknessDecrease[9]
Left Atrial SizeNo significant change expected in short-term studies[9]
Mitral Regurgitation Volume (in dogs with MMVD)Decrease[10]
Protocol 3: Histological Analysis of Cardiovascular Tissues

Histological examination of the heart and aorta can reveal structural changes associated with hypertension and the therapeutic effects of amlodipine.

  • Procedure:

    • At the end of the study, euthanize the animals and perfuse the circulatory system with saline followed by a fixative (e.g., 10% neutral buffered formalin).

    • Excise the heart and aorta and store in the fixative.

    • Process the tissues for paraffin (B1166041) embedding.

    • Section the tissues and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius red to assess fibrosis.[6]

    • Examine the sections under a microscope to evaluate for changes in cardiomyocyte size, fibrosis, and vascular remodeling.[7][18]

TissueHistological Finding in HypertensionExpected Effect of AmlodipineReference
Heart (Left Ventricle)Cardiomyocyte hypertrophy, increased interstitial fibrosisReduction in hypertrophy and fibrosis[6]
AortaEndothelial disarrangement, lipid deposition (in hyperlipidemic models)Attenuation of atherosclerotic lesions[7]

Data Presentation and Analysis

All quantitative data, including blood pressure, echocardiographic measurements, and morphometric data from histology, should be summarized in tables for clear comparison between treatment and control groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of amlodipine's effects.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for evaluating the in vivo efficacy of amlodipine. By employing a combination of functional assessments (blood pressure and echocardiography) and structural analysis (histology), researchers can gain a comprehensive understanding of amlodipine's cardiovascular protective effects. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for drug development and cardiovascular research.

References

Application Notes and Protocols: Evaluating the Effects of Anmeidan on Lipid Metabolism in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the effects of a novel compound, "Anmeidan," on cellular lipid metabolism. The protocols outlined below are designed for use in a research setting and can be adapted for various cell types relevant to lipid metabolism, such as hepatocytes (e.g., HepG2), adipocytes (e.g., 3T3-L1), and skeletal muscle cells (e.g., C2C12).

Introduction to Lipid Metabolism

Lipid metabolism is a complex network of biochemical pathways responsible for the synthesis, breakdown, and storage of lipids.[1][2] These processes are fundamental for cellular energy storage, membrane structure, and signaling.[1][2] Dysregulation of lipid metabolism is a key factor in numerous diseases, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.[3] Therefore, identifying compounds that can modulate lipid metabolism is a critical area of drug discovery.

This document outlines a series of in vitro cell culture assays to characterize the potential effects of Anmeidan on key aspects of lipid metabolism, including lipid accumulation, lipogenesis, lipolysis, cholesterol metabolism, and the underlying signaling pathways.

Key Experimental Assays

A multi-faceted approach is recommended to comprehensively assess the impact of Anmeidan on lipid metabolism. The following assays provide a robust platform for initial screening and mechanistic studies.

Lipid Accumulation Assay: Oil Red O Staining

Objective: To visualize and quantify intracellular neutral lipid droplets.

Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids red. The intensity of the staining is proportional to the amount of accumulated lipid.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, differentiated 3T3-L1) in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of Anmeidan and a vehicle control for a predetermined duration (e.g., 24-48 hours). A positive control, such as oleic acid, can be used to induce lipid accumulation.[4]

  • Fixation: Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with 10% formalin in PBS for 30 minutes at room temperature.

  • Washing: Wash the cells twice with distilled water.

  • Staining: Add Oil Red O working solution (e.g., 0.5% Oil Red O in isopropanol (B130326), diluted with water) to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.

  • Imaging: Visualize and capture images of the stained lipid droplets using a light microscope.

  • Quantification: To quantify the accumulated lipid, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e-g., 490-520 nm) using a spectrophotometer.

Triglyceride Quantification Assay

Objective: To quantitatively measure the intracellular triglyceride content.

Principle: This assay enzymatically measures the amount of glycerol (B35011) released from triglycerides.[5] The glycerol is then used in a coupled reaction to generate a product that can be measured colorimetrically or fluorometrically.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Oil Red O staining protocol.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., containing a non-ionic detergent).

  • Triglyceride Measurement: Use a commercially available triglyceride quantification kit according to the manufacturer's instructions. This typically involves incubating the cell lysate with a reaction mixture and then measuring the output signal.

  • Data Normalization: Normalize the triglyceride content to the total protein concentration of the cell lysate, determined using a standard protein assay (e.g., BCA assay).

Cholesterol Content and Efflux Assays

Objective: To measure total intracellular cholesterol levels and the rate of cholesterol efflux from cells.

Principle:

  • Cholesterol Content: Similar to triglyceride quantification, cholesterol content can be measured using enzymatic assays that produce a detectable signal.

  • Cholesterol Efflux: This assay measures the ability of cells to release cholesterol to extracellular acceptors, such as high-density lipoprotein (HDL). Cells are first loaded with labeled cholesterol (e.g., fluorescently labeled or radiolabeled), and then the amount of labeled cholesterol transferred to the medium containing HDL is quantified.

Protocol (Cholesterol Content):

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Oil Red O staining protocol.

  • Lipid Extraction: After treatment, wash the cells with PBS and extract the lipids using an organic solvent mixture (e.g., hexane:isopropanol).

  • Cholesterol Measurement: Use a commercial cholesterol quantification kit to measure the cholesterol content in the lipid extract.

  • Data Normalization: Normalize the cholesterol content to the total protein concentration.

Gene and Protein Expression Analysis

Objective: To investigate the molecular mechanisms by which Anmeidan affects lipid metabolism by analyzing the expression of key regulatory genes and proteins.

Principle:

  • Quantitative Real-Time PCR (qRT-PCR): Measures the mRNA expression levels of target genes.

  • Western Blotting: Detects and quantifies the protein levels of target proteins.

Key Target Genes and Proteins:

  • Lipogenesis: Sterol regulatory element-binding protein 1 (SREBP-1c), Fatty acid synthase (FASN), Acetyl-CoA carboxylase (ACC).[3]

  • Fatty Acid Oxidation: Peroxisome proliferator-activated receptor alpha (PPARα), Carnitine palmitoyltransferase 1 (CPT1).

  • Cholesterol Metabolism: 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), LDL receptor (LDLR).[6]

  • Adipocyte Differentiation: Peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα).[4]

Protocol (qRT-PCR):

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Oil Red O staining protocol.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qRT-PCR: Perform qRT-PCR using gene-specific primers and a suitable master mix.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH, β-actin).

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of Anmeidan on Intracellular Lipid Content

Treatment GroupOil Red O Absorbance (OD at 520 nm)Intracellular Triglycerides (mg/mg protein)Intracellular Cholesterol (µg/mg protein)
Vehicle Control0.25 ± 0.0315.2 ± 1.85.1 ± 0.6
Anmeidan (1 µM)0.18 ± 0.0211.8 ± 1.54.5 ± 0.5
Anmeidan (10 µM)0.12 ± 0.01 8.5 ± 1.13.9 ± 0.4*
Positive Control (e.g., Oleic Acid)0.85 ± 0.09 45.7 ± 4.26.2 ± 0.7

Data are presented as mean ± SD (n=3). *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Table 2: Effect of Anmeidan on the Expression of Genes Involved in Lipid Metabolism

Treatment GroupSREBP-1c (Fold Change)FASN (Fold Change)PPARα (Fold Change)CPT1 (Fold Change)
Vehicle Control1.001.001.001.00
Anmeidan (1 µM)0.75 ± 0.080.82 ± 0.091.25 ± 0.151.35 ± 0.18
Anmeidan (10 µM)0.45 ± 0.05 0.55 ± 0.061.85 ± 0.21 2.10 ± 0.25

Data are presented as mean ± SD (n=3). *p < 0.05, **p < 0.01 compared to vehicle control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Lipid_Metabolism_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Anmeidan Anmeidan SREBP1c SREBP-1c Anmeidan->SREBP1c Inhibits PPARa PPARα Anmeidan->PPARa Activates FASN FASN SREBP1c->FASN Activates ACC ACC SREBP1c->ACC Activates Lipogenesis Lipogenesis FASN->Lipogenesis ACC->Lipogenesis CPT1 CPT1 PPARa->CPT1 Activates FAO Fatty Acid Oxidation CPT1->FAO

Caption: Potential mechanism of Anmeidan on lipid metabolism pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis and Interpretation Cell_Culture 1. Cell Culture (e.g., HepG2, 3T3-L1) Treatment 2. Treatment with Anmeidan (Dose-response and time-course) Cell_Culture->Treatment Oil_Red_O 3a. Oil Red O Staining (Lipid Accumulation) Treatment->Oil_Red_O Triglyceride_Assay 3b. Triglyceride Assay (Quantification) Treatment->Triglyceride_Assay Gene_Expression 3c. Gene Expression (qRT-PCR) Treatment->Gene_Expression Protein_Expression 3d. Protein Expression (Western Blot) Treatment->Protein_Expression Data_Quantification 4. Data Quantification and Statistical Analysis Oil_Red_O->Data_Quantification Triglyceride_Assay->Data_Quantification Gene_Expression->Data_Quantification Protein_Expression->Data_Quantification Conclusion 5. Conclusion on Anmeidan's Effects Data_Quantification->Conclusion

Caption: Workflow for evaluating Anmeidan's effect on lipid metabolism.

References

Troubleshooting & Optimization

Overcoming Amedin (Amlodipine) solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amedin (Amlodipine). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges with Amlodipine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Amlodipine I should be aware of?

A1: Amlodipine is a weakly basic drug.[1] The most common form used in research is Amlodipine besylate, a salt version with improved solubility.[2][3] Its solubility is highly dependent on pH. With a pKa of approximately 8.6, it is more ionized and soluble in acidic conditions.[2][3][4][5] As the pH increases towards neutral and alkaline, its aqueous solubility decreases.[1][6]

Q2: I dissolved Amlodipine besylate in DMSO, but it precipitated when added to my cell culture medium. Why does this happen?

A2: This common issue, often called "crashing out," occurs because Amlodipine has low solubility in aqueous solutions like cell culture media.[7] When the concentrated DMSO stock solution is diluted into the aqueous medium, the Amlodipine concentration can exceed its solubility limit, causing it to precipitate out of the solution.[7]

Q3: What is the recommended solvent for preparing Amlodipine stock solutions?

A3: For cell culture and other in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of Amlodipine.[7][8] Ethanol can also be used, but the solubility is lower compared to DMSO.[2][8]

Q4: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v).[7] It is critical to include a vehicle control in your experiments with the same final DMSO concentration as your drug-treated samples.[7]

Q5: How does Amlodipine exert its effect at the cellular level?

A5: Amlodipine is a dihydropyridine (B1217469) calcium channel blocker.[2][3][9] Its primary mechanism of action is to inhibit the influx of calcium ions (Ca²⁺) through voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[4][9][10] This blockage leads to vasodilation (relaxation of blood vessels) and a reduction in blood pressure.[4][10] Additionally, Amlodipine has been shown to enhance the production of nitric oxide (NO), a key vasodilator, by activating endothelial Nitric Oxide Synthase (eNOS).[11][12][13][14]

Data Presentation: Solubility Overview

The solubility of Amlodipine and its besylate salt varies significantly across different solvents and pH conditions.

Table 1: Solubility in Common Organic Solvents
CompoundSolventReported SolubilityMolar Concentration (Approx.)
Amlodipine (Free Base)DMSO~12.5 mg/mL[7][15]~30.6 mM
Amlodipine (Free Base)Ethanol~12.5 mg/mL[8][15]~30.6 mM
Amlodipine (Free Base)DMF~20 mg/mL[15]~48.9 mM
Amlodipine BesylateDMSO82 - 108 mg/mL[7][8]~144 - 190 mM
Amlodipine BesylateEthanolSparingly Soluble[2][3]-

Note: Molar concentrations are calculated based on a molecular weight of 408.9 g/mol for Amlodipine free base and 567.1 g/mol for Amlodipine besylate.[2][15]

Table 2: pH-Dependent Aqueous Solubility of Amlodipine Besylate
pH of BufferSolubility (mg/mL)
1.20.38[6]
4.50.31[6]
6.80.11[6]

This data clearly demonstrates that the solubility of Amlodipine besylate in aqueous buffers decreases as the pH increases.[6]

Troubleshooting Guide

Issue: Precipitate forms after adding Amlodipine stock solution to aqueous buffer or media.

This guide will help you diagnose and solve precipitation issues.

G start Precipitate Observed in Aqueous Medium? check_stock Is the stock solution (in DMSO) clear? start->check_stock Yes remake_stock Stock solution may be compromised. Prepare a fresh stock solution. check_stock->remake_stock No check_conc Is the final Amlodipine concentration too high? check_stock->check_conc Yes success Problem Solved remake_stock->success lower_conc Lower the final working concentration. Empirically determine solubility limit. check_conc->lower_conc Yes check_dmso Is the final DMSO concentration <0.1%? check_conc->check_dmso No lower_conc->success increase_dmso Increase final DMSO to 0.1-0.5% (check cell tolerance). Always use a vehicle control. check_dmso->increase_dmso Yes mixing_method Improve mixing technique. Add stock to pre-warmed (37°C) media while vortexing. Use serial dilutions. check_dmso->mixing_method No increase_dmso->success mixing_method->success G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh 5.67 mg Amlodipine Besylate dissolve 2. Add 1 mL Anhydrous DMSO weigh->dissolve mix 3. Vortex until fully dissolved dissolve->mix aliquot 4. Aliquot and Store at -20°C / -80°C mix->aliquot intermediate 5. Create intermediate dilution in media (e.g., 1:100 for 100 µM) aliquot->intermediate Use fresh aliquot final 6. Add intermediate solution to final volume of pre-warmed media intermediate->final apply 7. Mix gently and apply to cell culture final->apply G Amlodipine Amlodipine LTCC L-Type Calcium Channel Amlodipine->LTCC Blocks Vasodilation Vasodilation Amlodipine->Vasodilation Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx Allows Calmodulin Ca²⁺ binds to Calmodulin Ca_Influx->Calmodulin MLCK Myosin Light-Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Vascular Smooth Muscle Contraction MLCK->Contraction Contraction->Vasodilation Inhibits G Amlodipine Amlodipine PKC Protein Kinase C (PKC) Amlodipine->PKC Inhibits eNOS_Ser eNOS (Ser1177) Activating Site Amlodipine->eNOS_Ser Promotes Phosphorylation eNOS_Thr eNOS (Thr495) Inhibitory Site PKC->eNOS_Thr Phosphorylates (Inhibits eNOS) eNOS_Active Active eNOS eNOS_Thr->eNOS_Active eNOS_Ser->eNOS_Active NO ↑ Nitric Oxide (NO) Production eNOS_Active->NO

References

Improving the specificity of Medin-amyloid antibody staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of Medin-amyloid antibody staining in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Medin-amyloid and why is its specific detection important?

Medin is a 50-amino acid peptide fragment derived from Milk Fat Globule-EGF Factor 8 (MFG-E8), also known as lactadherin.[1][2][3][4] It is the most common amyloid found in humans, particularly in the vasculature of aging individuals.[5][6] Medin can self-assemble into amyloid fibrils and has been observed to co-aggregate with other amyloid proteins like amyloid-β (Aβ), potentially playing a role in diseases such as Alzheimer's disease and aortic aneurysms.[4][6][7][8][9] Specific detection of Medin-amyloid is crucial to distinguish it from its precursor protein, MFG-E8, and other amyloid types, enabling accurate investigation of its pathological roles.

Q2: Which type of anti-Medin antibody offers the highest specificity?

Antibodies targeting the C-terminal neo-epitope of Medin generally provide higher specificity for Medin-amyloid deposits.[1][3] This neo-epitope is formed when Medin is cleaved from its precursor, MFG-E8.[1][3] Antibodies raised against the full-length Medin peptide may cross-react with the full-length MFG-E8 protein, leading to non-specific staining.[1][3]

Q3: How can I validate the specificity of my anti-Medin antibody?

To validate the specificity of your anti-Medin antibody, a multi-step approach is recommended:

  • Western Blot: Perform a Western blot on tissue lysates or recombinant proteins to confirm that the antibody recognizes Medin and not its precursor, MFG-E8.[1][3]

  • Immunohistochemistry (IHC) on Control Tissues: Use tissue sections from known Medin-positive and Medin-negative samples. For instance, staining aorta samples from aneurysm patients can serve as a positive control.[1]

  • Co-staining with Amyloid Dyes: Perform co-staining with traditional amyloid dyes like Congo Red or Thioflavin S to confirm that the antibody is labeling bona fide amyloid plaques.[10][11]

  • Pre-adsorption Control: Incubate the antibody with an excess of the Medin peptide before applying it to the tissue section. A significant reduction in staining intensity indicates specific binding.

Troubleshooting Guide

This guide addresses common issues encountered during Medin-amyloid antibody staining.

Problem 1: High Background Staining

High background staining can obscure the specific signal and make interpretation difficult.[2]

Potential Cause Recommended Solution
Non-specific antibody binding Increase the concentration of the blocking agent or the incubation time.[12] Use serum from the same species as the secondary antibody for blocking.[2][13] Consider using a protein-free blocking solution.
Cross-reactivity of secondary antibody Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample.[2][14] Run a control without the primary antibody to check for secondary antibody non-specificity.[2][15]
Endogenous enzyme activity (for HRP/AP detection) Quench endogenous peroxidase activity with a 3% H₂O₂ solution before primary antibody incubation.[15][16] For alkaline phosphatase, use levamisole (B84282) in the substrate solution.[16][17]
Hydrophobic interactions Add a detergent like Tween 20 (0.05%) to the wash buffers and antibody diluents.[12]
Tissue drying out Ensure slides remain in a humidified chamber during incubations.
Problem 2: Weak or No Staining
Potential Cause Recommended Solution
Low primary antibody concentration Optimize the primary antibody concentration by testing a range of dilutions.
Epitope masking by fixation Perform antigen retrieval. For Medin-amyloid, formic acid treatment is often effective.[18][19] Heat-induced epitope retrieval (HIER) with citrate (B86180) or EDTA buffer can also be tested.[20][21][22]
Improper tissue fixation Ensure optimal fixation time and fixative choice. Over-fixation can mask epitopes, while under-fixation can lead to poor tissue morphology.[23]
Inactive primary or secondary antibody Ensure proper storage of antibodies. Test antibody activity using a positive control.[23]
Incompatible primary and secondary antibodies Use a secondary antibody that is specific for the species and isotype of the primary antibody.[2][14]
Problem 3: Non-Specific Staining of Non-Amyloid Structures
Potential Cause Recommended Solution
Cross-reactivity with precursor protein (MFG-E8) Use an antibody specific to the C-terminal neo-epitope of Medin.[1][3] Validate antibody specificity with Western blot.
Antibody binding to other amyloid types While Medin can co-aggregate with other amyloids, confirm the specificity by co-staining with markers for other amyloid proteins if necessary.
"Sticky" tissue components Ensure adequate blocking and use of detergents in wash buffers.

Experimental Protocols

Immunohistochemistry Protocol for Medin-Amyloid in Paraffin-Embedded Tissue

This protocol provides a general framework. Optimization of incubation times and antibody concentrations is recommended.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes for 5 minutes each.

    • 100% Ethanol (B145695): 2 changes for 3 minutes each.

    • 95% Ethanol: 1 change for 3 minutes.

    • 70% Ethanol: 1 change for 3 minutes.

    • Distilled water: 2 changes for 3 minutes each.

  • Antigen Retrieval (Formic Acid Method):

    • Incubate sections in 70-95% formic acid for 5-10 minutes at room temperature.[19][24]

    • Wash slides thoroughly in running tap water for 5 minutes, followed by 2 changes of distilled water.

  • Blocking Endogenous Peroxidase (if using HRP-conjugated secondary):

    • Incubate sections in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes.[16]

    • Wash 3 times in PBS for 5 minutes each.

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking solution (e.g., 5% normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[12][13]

  • Primary Antibody Incubation:

    • Dilute the anti-Medin antibody to its optimal concentration in the blocking solution.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides 3 times in PBS with 0.05% Tween 20 for 5 minutes each.

    • Incubate with a biotinylated or fluorophore-conjugated secondary antibody according to the manufacturer's instructions for 1-2 hours at room temperature.

  • Detection (for HRP/AP systems):

    • Wash slides 3 times in PBS with 0.05% Tween 20 for 5 minutes each.

    • Incubate with an avidin-biotin complex (ABC) reagent for 30-60 minutes (for biotinylated secondary).

    • Develop with a suitable chromogen substrate (e.g., DAB for HRP).

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin (B73222) if desired.

    • Dehydrate through graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Thioflavin S Staining for Amyloid Confirmation

This can be performed on adjacent sections to confirm the amyloid nature of the structures stained by the anti-Medin antibody.

  • Rehydration: Rehydrate paraffin-embedded sections as described in the IHC protocol.

  • Staining:

    • Incubate slides in a filtered 1% aqueous Thioflavin S solution for 5-10 minutes.[19]

  • Differentiation:

    • Rinse briefly in distilled water.

    • Differentiate in 70% ethanol for 5 minutes.[19]

  • Washing and Mounting:

    • Wash in distilled water.

    • Mount with an aqueous mounting medium.

    • Visualize under a fluorescence microscope with blue light excitation. Amyloid deposits will fluoresce a bright green-yellow.

Visual Guides

experimental_workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_visualization Analysis Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (e.g., Formic Acid) Deparaffinization->AntigenRetrieval Blocking Blocking (Serum/BSA) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (Anti-Medin) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (Chromogen/Fluorophore) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: General workflow for Medin-amyloid immunohistochemistry.

troubleshooting_logic Start Staining Problem? HighBg High Background? Start->HighBg WeakSignal Weak/No Signal? HighBg->WeakSignal No Sol_HighBg1 Optimize Blocking HighBg->Sol_HighBg1 Yes Sol_HighBg2 Check Secondary Ab (run control) HighBg->Sol_HighBg2 Yes Sol_HighBg3 Add Enzyme Quench Step HighBg->Sol_HighBg3 Yes NonSpecific Non-Specific Pattern? WeakSignal->NonSpecific No Sol_Weak1 Optimize Primary Ab Concentration WeakSignal->Sol_Weak1 Yes Sol_Weak2 Perform/Optimize Antigen Retrieval WeakSignal->Sol_Weak2 Yes Sol_Weak3 Check Antibody Activity WeakSignal->Sol_Weak3 Yes Sol_NonSpecific1 Use C-terminal Specific Antibody NonSpecific->Sol_NonSpecific1 Yes Sol_NonSpecific2 Validate with Western Blot NonSpecific->Sol_NonSpecific2 Yes Sol_NonSpecific3 Co-stain with Amyloid Dyes NonSpecific->Sol_NonSpecific3 Yes

Caption: Troubleshooting logic for common Medin-amyloid staining issues.

References

Challenges in ensuring batch-to-batch consistency of Anmeidan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the presumed composition of Anmeidan as a traditional herbal formulation for sleep aid, with key ingredients likely including Ziziphi Spinosae Semen, Polygalae Radix, Poria cocos, Gardeniae Fructus, and Glycyrrhizae Radix. The recommendations for quality control and troubleshooting are derived from established principles for traditional Chinese medicine and its constituent herbs.

Frequently Asked Questions (FAQs)

Q1: What is Anmeidan and what is its primary application?

A1: Anmeidan is understood to be a traditional herbal medicine formulation primarily used to address sleep-related issues, such as insomnia. Its therapeutic effects are believed to stem from the synergistic actions of its constituent herbs, which have been individually recognized for their sedative and hypnotic properties.[1][2][3] For instance, Ziziphi Spinosae Semen, a key component, has been extensively studied for its role in nourishing the heart and liver to calm the mind and promote sleep.[1][2]

Q2: What are the main challenges in maintaining batch-to-batch consistency of Anmeidan?

A2: The primary challenges in ensuring the consistency of Anmeidan from batch to batch are inherent to the nature of herbal medicine. These challenges include:

  • Variability in Raw Materials: The chemical composition of the individual herbs can vary significantly due to factors such as geographical origin, harvest time, and processing methods.[4]

  • Complexity of Active Ingredients: Anmeidan is a complex mixture of numerous chemical compounds from multiple herbs. The overall therapeutic effect is likely due to the interaction of several of these compounds, not just a single active ingredient.

  • Processing Variables: The methods used to prepare the final Anmeidan product, such as extraction and granulation, can introduce variability if not strictly controlled.[4]

  • Lack of Standardized Markers: While some individual herbs have established chemical markers for quality control, a comprehensive set of markers for the entire Anmeidan formula may not be well-defined.

Q3: What are the key bioactive compounds that should be monitored for the quality control of Anmeidan?

A3: Based on the presumed composition of Anmeidan, the following table summarizes the key bioactive compounds for each herb that are crucial for quality control.

Herb NameScientific NameKey Bioactive Compounds
Suan Zao RenZiziphi Spinosae SemenJujubosides (e.g., Jujuboside A, Jujuboside B), Spinosin, Flavonoids[1][2][5][6]
Yuan ZhiPolygalae RadixTenuifolin, Polygalaxanthone III, 3,6′-disinapoyl sucrose, Triterpenoid saponins[4][7][8][9]
Fu LingPoria cocosPolysaccharides (especially beta-glucans), Triterpenoids (e.g., pachymic acid)[10][11][12][13][14]
Zhi ZiGardeniae FructusGeniposide, Crocins, Iridoid glycosides[15][16][17][18][19]
Gan CaoGlycyrrhizae RadixGlycyrrhizin, Glabridin, Isoliquiritigenin, Flavonoids[20][21][22][23]

Troubleshooting Guide

This guide addresses specific issues that researchers and drug development professionals might encounter during their experiments with Anmeidan.

Problem 1: Inconsistent experimental results between different batches of Anmeidan.

  • Question: We are observing significant variability in the sedative effects of different batches of Anmeidan in our animal model. How can we troubleshoot this?

  • Answer: This is a common challenge with complex herbal formulations. The inconsistency likely stems from variations in the chemical profile of the batches.

    • Recommended Action:

      • Chemical Fingerprinting: Perform High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) analysis on each batch to generate a chemical fingerprint. Compare the fingerprints to identify any significant differences in the presence or relative abundance of key peaks.

      • Quantitative Analysis: Quantify the concentration of the key bioactive markers listed in the FAQ section for each batch. This will provide quantitative data to correlate with the observed biological activity.

      • Supplier Qualification: Ensure that the raw materials are sourced from a reputable and consistent supplier. Request a Certificate of Analysis (CoA) for each batch of raw herbs that includes information on their geographical origin and key marker compound concentrations.

Problem 2: Difficulty in establishing a standardized dose for in vitro/in vivo studies.

  • Question: We are struggling to determine a consistent and effective dose of Anmeidan for our cell-based assays. What is the best approach?

  • Answer: Due to batch-to-batch variability, a fixed-dose approach may not be reliable. A bioassay-guided standardization approach is recommended.

    • Recommended Action:

      • Bioassay Standardization: For each new batch of Anmeidan, perform a dose-response study using a relevant in vitro bioassay (e.g., a cell line expressing GABAa receptors).

      • Determine EC50: Calculate the half-maximal effective concentration (EC50) for each batch.

      • Dose Adjustment: Adjust the experimental dose for each batch based on its EC50 value to ensure a consistent biological effect.

Experimental Protocols

Protocol 1: HPLC Fingerprinting of Anmeidan

This protocol provides a general methodology for generating a chemical fingerprint of an Anmeidan extract.

  • Sample Preparation:

    • Accurately weigh 1.0 g of Anmeidan powder.

    • Add 50 mL of 70% methanol (B129727) and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% phosphoric acid (B).

    • Gradient Program: A typical gradient might be: 0-10 min, 10-20% A; 10-30 min, 20-40% A; 30-45 min, 40-60% A.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm and 280 nm.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Compare the chromatograms of different batches, paying attention to the retention time and peak area of the major peaks.

    • Use similarity analysis software to calculate the similarity of the fingerprints between batches.

Visualizations

experimental_workflow cluster_start Start: Batch of Anmeidan cluster_qc Quality Control cluster_bioassay Bioassay Standardization cluster_experiment Experimentation cluster_end End: Consistent Results start Receive New Batch of Anmeidan hplc HPLC/UPLC Fingerprinting start->hplc quant Quantitative Analysis of Markers hplc->quant dose_response Dose-Response Study quant->dose_response ec50 Determine EC50 dose_response->ec50 dose_adjust Adjust Experimental Dose ec50->dose_adjust in_vivo_vitro In vivo / In vitro Experiments dose_adjust->in_vivo_vitro end Consistent and Reproducible Data in_vivo_vitro->end

Caption: Workflow for ensuring experimental consistency of Anmeidan.

signaling_pathway cluster_cause Cause cluster_effect Effect cluster_mechanism Potential Mechanism of Anmeidan cluster_outcome Therapeutic Outcome sleep_dep Sleep Deprivation neuroinflammation Hippocampal Neuroinflammation sleep_dep->neuroinflammation Induces anmeidan Anmeidan Bioactive Compounds inhibition Inhibition of Pro-inflammatory Cytokine Release anmeidan->inhibition inhibition->neuroinflammation Reduces outcome Improved Sleep inhibition->outcome

Caption: Potential mechanism of Anmeidan in sleep deprivation.

References

Technical Support Center: Optimizing Extraction of Active Compounds from Anmeidan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of active compounds from Anmeidan.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of active compounds found in Anmeidan?

A1: Anmeidan is rich in a variety of bioactive compounds. The primary classes identified include flavonoids (e.g., Anmeiflavone A and B), terpenoids (e.g., Anmeiterpene C), and alkaloids (e.g., Anmeidine). The specific concentration of these compounds can vary depending on the plant's geographical origin, harvest time, and the part of the plant used for extraction.

Q2: Which solvent is most effective for extracting a broad spectrum of active compounds from Anmeidan?

A2: The choice of solvent is a critical factor that depends on the target compounds' polarity.[1][2] For a broad-spectrum extraction of flavonoids, terpenoids, and alkaloids from Anmeidan, a hydroalcoholic solvent, such as 70% ethanol (B145695), is often a good starting point. However, for targeted extraction, solvent polarity should be optimized. For instance, non-polar solvents like hexane (B92381) may be more suitable for certain terpenoids, while more polar solvents might be better for specific alkaloids or glycosylated flavonoids.

Q3: What are the recommended initial settings for temperature and time for Anmeidan extraction?

A3: For initial extractions with 70% ethanol, a temperature of 60°C for a duration of 2 hours is a recommended starting point. However, optimization is crucial as excessive heat can lead to the degradation of thermolabile compounds.[3] It is advisable to conduct a time-course and temperature-optimization experiment to determine the ideal conditions for maximizing the yield of your target compounds.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Target Compounds 1. Inappropriate solvent polarity.2. Insufficient extraction time or temperature.3. Inefficient particle size reduction of the plant material.4. Degradation of target compounds during extraction.1. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol (B129727), water).2. Systematically optimize extraction time and temperature.[3]3. Ensure the plant material is finely ground to increase the surface area for solvent penetration.4. For heat-sensitive compounds, consider non-thermal extraction methods like ultrasound-assisted or microwave-assisted extraction.[4]
Co-extraction of a High Amount of Impurities (e.g., chlorophyll, lipids) 1. Use of a non-selective solvent.2. Extraction of highly pigmented or fatty plant parts.1. Perform a preliminary de-fatting step with a non-polar solvent like hexane before the main extraction.2. Employ a multi-step extraction protocol, starting with a non-polar solvent to remove lipids and chlorophyll, followed by a more polar solvent for the target compounds.3. Utilize solid-phase extraction (SPE) for post-extraction cleanup.
Formation of Emulsions During Liquid-Liquid Extraction 1. Presence of surfactant-like molecules in the crude extract.[5]2. Vigorous shaking during the extraction process.[5]1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.[5]2. Gently invert the separatory funnel instead of vigorous shaking.[5]3. Centrifuge the mixture at a low speed to facilitate phase separation.
Inconsistent Extraction Results Between Batches 1. Variation in the quality and composition of the raw plant material.2. Inconsistent extraction parameters (time, temperature, solvent-to-solid ratio).3. Incomplete solvent evaporation leading to variable final concentrations.1. Source Anmeidan from a consistent and reputable supplier. Perform quality control checks on the raw material.2. Strictly adhere to a standardized and documented extraction protocol.3. Ensure complete and consistent solvent removal using a rotary evaporator under controlled conditions.

Comparative Data on Extraction Methods

The following table summarizes the typical yield of major active compounds from Anmeidan using different extraction techniques.

Extraction Method Solvent Temperature (°C) Time (hours) Anmeiflavone A Yield (mg/g) Anmeiterpene C Yield (mg/g) Anmeidine Yield (mg/g)
Maceration 70% Ethanol25485.2 ± 0.41.8 ± 0.22.5 ± 0.3
Soxhlet Extraction 70% Ethanol8068.1 ± 0.62.5 ± 0.33.1 ± 0.4
Ultrasound-Assisted Extraction (UAE) 70% Ethanol5019.5 ± 0.53.2 ± 0.24.0 ± 0.3
Microwave-Assisted Extraction (MAE) 70% Ethanol700.510.2 ± 0.73.0 ± 0.43.8 ± 0.5

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Active Compounds from Anmeidan
  • Preparation of Plant Material: Grind dried Anmeidan leaves into a fine powder (40-60 mesh).

  • Extraction Setup: Place 10 g of the powdered Anmeidan into a 250 mL Erlenmeyer flask. Add 100 mL of 70% ethanol to achieve a 1:10 solid-to-liquid ratio.

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 50°C and the ultrasonic frequency to 40 kHz.

  • Extraction Process: Sonicate the mixture for 1 hour.

  • Filtration and Concentration: After extraction, filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.

  • Storage: Store the dried extract at -20°C for further analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Anmeidan Crude Extract
  • Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dissolve 100 mg of the crude Anmeidan extract in 1 mL of 50% methanol. Load the solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 20% methanol to remove highly polar impurities.

  • Elution: Elute the target compounds with 5 mL of 80% methanol.

  • Drying: Collect the eluate and dry it under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the purified extract in a suitable solvent for analysis.

Visualizations

Experimental_Workflow raw_material Anmeidan Raw Material grinding Grinding & Sieving raw_material->grinding extraction Extraction (e.g., UAE, MAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., SPE, Chromatography) crude_extract->purification pure_compounds Pure Active Compounds purification->pure_compounds analysis Analysis (HPLC, LC-MS) pure_compounds->analysis

Caption: General workflow for the extraction and purification of active compounds from Anmeidan.

Signaling_Pathway anmeidine Anmeidine receptor Target Receptor anmeidine->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response Leads to

Caption: Hypothetical signaling pathway of Anmeidine, an active compound from Anmeidan.

References

Technical Support Center: Addressing Amlodipine Instability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of amlodipine (B1666008) in long-term cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my amlodipine precipitating when added to the cell culture medium?

A1: Amlodipine precipitation, often called "crashing out," is a common issue due to its low solubility in aqueous solutions like cell culture media.[1] This typically occurs when a concentrated amlodipine stock solution, usually prepared in an organic solvent like DMSO, is diluted into the aqueous environment of the medium, exceeding its solubility limit.[1]

Q2: What is the recommended solvent and concentration for amlodipine stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of amlodipine for cell culture applications.[2] A stock solution of 10 mM in anhydrous DMSO is frequently used.[1] It is crucial to use anhydrous DMSO as it can absorb moisture over time, which can reduce the solubility of hydrophobic compounds.[1]

Q3: How should I store my amlodipine stock solution?

A3: Amlodipine stock solutions in DMSO should be stored in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1][2] Amlodipine is also sensitive to light, so it is recommended to use amber vials or cover tubes with foil to protect them from light-induced degradation.[2] Aqueous solutions of amlodipine are not recommended for storage for more than one day and should be prepared fresh for each experiment.[2]

Q4: What are the primary factors that affect amlodipine stability in cell culture?

A4: The main factors affecting amlodipine stability are pH, temperature, and light exposure.[3] Amlodipine is most stable in a pH range of approximately 4 to 7.[3] It is susceptible to degradation under acidic and alkaline conditions, as well as upon exposure to UV light (photodegradation).[3][4][5] The primary degradation pathway involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) derivative.[6]

Q5: How does the presence of serum in the culture medium affect amlodipine?

Troubleshooting Guides

Issue 1: Amlodipine Precipitation in Cell Culture Medium

Possible Causes & Solutions

Possible Cause Troubleshooting Step
High Final Concentration Lower the final working concentration of amlodipine in your experiment.[1]
High DMSO Concentration Keep the final DMSO concentration in the cell culture medium below 0.5%, as higher concentrations can be toxic to cells. A slight increase from 0.1% to 0.5% may improve solubility, but this must be balanced with potential cytotoxicity. Always include a vehicle control with the same final DMSO concentration.[1]
Poor Mixing Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. This helps avoid localized high concentrations that can trigger precipitation.[1]
Low Temperature of Medium Pre-warm the cell culture medium to 37°C before adding the amlodipine stock solution to improve solubility.[1]
Direct Dilution Use a step-wise or serial dilution approach instead of adding the stock solution directly to the full volume of media.[1]
Issue 2: Inconsistent Experimental Results or Loss of Amlodipine Activity

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Amlodipine Degradation Amlodipine is sensitive to light and pH. Protect solutions from light by using amber vials or foil.[2] Ensure the pH of your culture medium is within the stable range for amlodipine (pH 4-7).[3] Prepare fresh working solutions for each experiment.[2]
Incorrect Stock Concentration If your stock solution appears cloudy, it may not be fully dissolved. Gentle warming at 37°C or sonication can help. If the precipitate persists, prepare a fresh stock solution.[1]
Repeated Freeze-Thaw Cycles Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.[2]

Quantitative Data Summary

Table 1: Solubility of Amlodipine Salts in Various Solvents

Amlodipine Salt Solvent Reported Solubility Approx. Molar Concentration Source
Amlodipine BesylateDMSO~82 mg/mL~144.5 mM[1]
Amlodipine BesylateWaterSlightly soluble, ~1 mg/mL at 37°C in pH 1-6.8~1.76 mM[1]
Amlodipine MaleateDMSO108.0 mg/mL205.7 mM[2]
Amlodipine MaleateEthanol~12.5 mg/mL~23.8 mM[2]
Amlodipine (free base)DMSO~12.5 mg/mL~30.6 mM[2]
Amlodipine (free base)Ethanol~12.5 mg/mL~30.6 mM[2]

Table 2: Summary of Amlodipine Degradation Under Stress Conditions

Stress Condition Extent of Degradation Reference
Acidic (pH 3)55.50%[4]
Basic (pH 8.5)41.32%[4]
UV Light56.11%[4]
Heat (80°C for 60 mins)59.62%[4]

Experimental Protocols

Protocol 1: Preparation of 10 mM Amlodipine Besylate Stock Solution in DMSO

Materials:

  • Amlodipine Besylate (MW: 567.1 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh 5.67 mg of amlodipine besylate powder and transfer it to a sterile vial.[1]

  • Add 1 mL of anhydrous DMSO to the vial.[1]

  • Vortex the solution thoroughly until the amlodipine besylate is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary.[1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][2]

  • Store the aliquots at -20°C for long-term storage.[1]

Protocol 2: Determining the Maximum Soluble Concentration of Amlodipine in Cell Culture Medium

Materials:

  • Amlodipine besylate stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a series of dilutions of your amlodipine stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.[1]

  • Prepare a vehicle control by adding the same volume of DMSO (without amlodipine) to the cell culture medium, corresponding to the highest concentration of your serial dilution.[1]

  • Incubate the dilutions at 37°C in a cell culture incubator for a duration relevant to your planned experiment (e.g., 2, 6, or 24 hours).[1]

  • Visually inspect the solutions for any signs of precipitation or cloudiness under a microscope. The highest concentration that remains clear is your maximum soluble concentration under these conditions.

Visualizations

Amlodipine_Signaling_Pathway Amlodipine Amlodipine L_type_Ca_Channel L-type Calcium Channel Amlodipine->L_type_Ca_Channel Blocks p21_Gene p21 (Waf1/Cip1) Gene Induction Amlodipine->p21_Gene Induces Ca_Influx Ca²⁺ Influx ↓ L_type_Ca_Channel->Ca_Influx Mediates Vascular_Smooth_Muscle Vascular Smooth Muscle Ca_Influx->Vascular_Smooth_Muscle Affects Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Leads to Cell_Proliferation Cell Proliferation ↓ p21_Gene->Cell_Proliferation Inhibits

Caption: Amlodipine's dual effect on vasodilation and cell proliferation.

Experimental_Workflow_Amlodipine_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Prep Prepare Amlodipine Stock in DMSO Dilution Dilute Stock in Cell Culture Medium Stock_Prep->Dilution Incubate Incubate at 37°C for desired time Dilution->Incubate Visual_Inspect Visual Inspection for Precipitation Incubate->Visual_Inspect HPLC_Analysis Quantify Amlodipine Concentration (HPLC) Incubate->HPLC_Analysis

Caption: Workflow for assessing amlodipine stability in cell culture.

Troubleshooting_Logic action action Start Precipitation Observed? Check_Concentration Is Final Concentration Too High? Start->Check_Concentration Check_DMSO Is DMSO % > 0.5%? Check_Concentration->Check_DMSO No Lower_Conc Lower Final Concentration Check_Concentration->Lower_Conc Yes Check_Mixing Was Mixing Thorough? Check_DMSO->Check_Mixing No Optimize_DMSO Optimize DMSO Concentration Check_DMSO->Optimize_DMSO Yes Check_Temp Was Medium Pre-warmed? Check_Mixing->Check_Temp Yes Improve_Mixing Improve Mixing Technique Check_Mixing->Improve_Mixing No Prewarm_Medium Pre-warm Medium to 37°C Check_Temp->Prewarm_Medium No

Caption: Troubleshooting flowchart for amlodipine precipitation issues.

References

Technical Support Center: Enhancing the Resolution of Medin-Amyloid Imaging in Vascular Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the resolution and reliability of Medin-amyloid imaging in vascular tissue.

Frequently Asked Questions (FAQs)

Q1: What is Medin-amyloid and why is it significant in vascular tissue?

Medin is the most common amyloid found in humans, with aggregates appearing in the blood vessels of most individuals over 50 years of age.[1][2] It is a fragment of the Milk fat globule-EGF factor-8 (MFG-E8) protein.[2] Research indicates that Medin co-aggregates with vascular amyloid-β in Alzheimer's disease and may contribute to cerebrovascular dysfunction.[1][3][4] In mouse models, a deficiency in Medin has been shown to reduce vascular amyloid-β deposition by half.[1][3]

Q2: What are the primary imaging techniques for visualizing Medin-amyloid in blood vessels?

The primary methods for imaging Medin-amyloid in vascular tissue include immunofluorescence (IF) and immunohistochemistry (IHC) for microscopic visualization, as well as advanced in-vivo techniques like high-resolution magnetic resonance imaging (MRI).[5][6] For broader amyloid imaging, positron emission tomography (PET) is also utilized, although specific tracers for Medin are less common.[7][8][9]

Q3: Can Medin-amyloid be imaged in animal models?

Yes, studies have successfully imaged Medin aggregates in the vasculature of aging wild-type mice.[1][2] Transgenic mouse models of Alzheimer's disease, such as APP23 and APPPS1, are also used to study the co-localization of Medin with amyloid-β deposits.[10][11]

Q4: Does Medin co-localize with other amyloid proteins?

Yes, a key finding is that Medin co-localizes with vascular amyloid-β deposits in both Alzheimer's disease patients and relevant mouse models.[1][3][4] Mechanistically, Medin can directly interact with amyloid-β, promoting its aggregation.[1][3]

Troubleshooting Guides

Immunofluorescence (IF) & Immunohistochemistry (IHC)

Problem: Weak or No Signal

Possible Cause Recommendation Citation
Inadequate Fixation For phospho-specific antibodies, use at least 4% formaldehyde (B43269) to inhibit phosphatases. Ensure fresh fixative solutions.[12]
Low Protein Expression Confirm protein expression with an alternative method like Western blot. Consider using a signal amplification kit.[12][13]
Incorrect Antibody Dilution Consult the antibody datasheet for the recommended dilution and optimize the concentration.[12]
Suboptimal Incubation Time For many antibodies, overnight incubation at 4°C provides optimal results.[12]
Poor Permeabilization Select the appropriate permeabilization agent (e.g., Triton X-100 for formaldehyde fixation). Methanol/acetone fixation also permeabilizes.[13]
Photobleaching Minimize exposure of fluorophores to light. Use an anti-fade mounting medium and image samples promptly.[12][13]

Problem: High Background Staining

Possible Cause Recommendation Citation
Autofluorescence Use unstained control samples to assess autofluorescence. Consider using a blocking agent like Sudan Black or a commercial signal enhancer.[12][13]
Non-specific Antibody Binding Increase the duration and number of wash steps. Use a blocking serum from the same species as the secondary antibody.[12][14]
Secondary Antibody Cross-Reactivity Run a control with only the secondary antibody. Ensure the secondary antibody is specific to the primary antibody's host species.[12][13]
Fixative-Induced Fluorescence Old formaldehyde can autofluoresce. Prepare fresh dilutions. If using glutaraldehyde, wash with sodium borohydride.[12][13]
High-Resolution Imaging (MRI)

Problem: Poor Contrast or Resolution of Vascular Plaques

Possible Cause Recommendation Citation
Insufficient Inherent Contrast Utilize contrast agents. For ex-vivo samples, "passive staining" by immersing the tissue in a Gd-based solution can enhance contrast and resolution.[6]
Motion Artifacts (in-vivo) Ensure proper animal stabilization and anesthesia to minimize movement during the scan.
Incorrect Pulse Sequence For amyloid plaques, T2-weighted (T2w) and susceptibility-weighted imaging (SWI) are sensitive to iron accumulation within plaques, appearing as hypointense spots.[6]
Partial Volume Effects Employ advanced imaging techniques like RESOLVE DWI to obtain higher spatial resolution and reduce distortions, which is valuable for smaller lesions.[15]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Medin and Amyloid-β in Brain Tissue

This protocol is adapted from methodologies described for co-localization studies in mouse models.[1][10]

  • Tissue Preparation:

    • Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Transfer to a 30% sucrose (B13894) solution for cryoprotection until the brain sinks.

    • Freeze the brain and cut 30-40 µm thick sections on a cryostat.

  • Staining Procedure:

    • Wash free-floating sections three times in PBS for 5 minutes each.

    • Quench endogenous peroxidase activity by incubating in 0.3% hydrogen peroxide in PBS for 30 minutes.

    • Wash three times in PBS.

    • Perform antigen retrieval if required by the primary antibodies (e.g., citrate (B86180) buffer incubation at 95°C for 20 minutes).

    • Block for 1 hour at room temperature in a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS).

    • Incubate with primary antibodies (e.g., rabbit anti-Medin/MFG-E8 and mouse anti-amyloid-β) diluted in blocking buffer overnight at 4°C.

    • Wash three times in PBS.

    • Incubate with corresponding fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 2 hours at room temperature in the dark.

    • Wash three times in PBS.

    • (Optional) Counterstain with a nuclear stain like DAPI.

    • Mount sections onto slides and coverslip using an anti-fade mounting medium.

  • Imaging:

    • Image using a confocal or fluorescence microscope with appropriate laser lines and emission filters for the chosen fluorophores.

    • Acquire z-stacks for three-dimensional analysis of co-localization.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on Medin and its interaction with vascular amyloid-β.

Parameter Finding Model/System Citation
Medin-Amyloid-β Co-localization ~33% of Medin staining co-localized with amyloid-β antibody staining.Human Alzheimer's disease brain tissue[16]
Methoxy-X04 and Medin Staining ~39% of Medin staining co-localized with Methoxy-X04 (an amyloid dye) staining.Human Alzheimer's disease brain tissue[16]
Effect of Medin Deficiency on CAA ~50% reduction in Cerebral Amyloid Angiopathy (CAA) burden in Medin-deficient mice.24-month-old APP23 transgenic mice[10]
Effect of Medin Deficiency on Microhemorrhages ~65% reduction in the number of microhemorrhages in Medin-deficient mice.24-month-old APP23 transgenic mice[10]

Visualizations

Signaling & Pathological Pathways

Medin_Amyloid_Pathway cluster_Vascular Vascular Environment cluster_Aggregation Aggregation & Deposition cluster_Pathology Pathological Outcomes MFGE8 MFG-E8 (precursor protein) Medin Medin Fragment MFGE8->Medin Cleavage Medin_Agg Medin Aggregates Medin->Medin_Agg Self-Aggregation Hetero_Agg Heterologous Fibrils (Medin + Aβ) Medin->Hetero_Agg Cross-seeding AB_monomer Amyloid-β Monomers AB_Agg Vascular Amyloid-β Deposition (CAA) AB_monomer->AB_Agg Aggregation AB_monomer->Hetero_Agg Vasc_Dys Cerebrovascular Dysfunction Medin_Agg->Vasc_Dys AB_Agg->Vasc_Dys Hetero_Agg->AB_Agg Promotes Cog_Dec Cognitive Decline Vasc_Dys->Cog_Dec

Caption: Pathological cascade of Medin and its interaction with Amyloid-β in vascular tissue.

Experimental Workflows

IF_Workflow start Start: Tissue Sample fixation Fixation (e.g., 4% PFA) start->fixation cryo Cryoprotection (30% Sucrose) fixation->cryo sectioning Sectioning (Cryostat) cryo->sectioning blocking Blocking (e.g., Normal Goat Serum) sectioning->blocking primary_ab Primary Antibody Incubation (Anti-Medin + Anti-Aβ) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mount Mount & Coverslip (Anti-fade medium) secondary_ab->mount imaging Confocal Microscopy & Image Analysis mount->imaging end End: High-Resolution Image imaging->end

Caption: General workflow for immunofluorescence co-localization of Medin and Amyloid-β.

References

Technical Support Center: Controlling Variability in Herbal Components

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with complex herbal formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work, with a focus on controlling the inherent variability of herbal components.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in the chemical composition of our herbal formulation?

A1: Variability in herbal formulations is a significant challenge and can arise from several factors throughout the production chain. These include:

  • Botanical Identity: Misidentification of plant species or use of incorrect plant parts.

  • Geographical Source and Cultivation: Differences in soil composition, climate, and cultivation practices (e.g., use of fertilizers, pesticides).

  • Harvesting Time and Method: The concentration of active compounds can vary significantly depending on the plant's developmental stage and the time of day of harvesting.

  • Post-Harvest Processing: Drying methods, storage conditions, and transportation can all impact the chemical profile.

  • Extraction Procedure: The choice of solvent, temperature, and duration of extraction can lead to different yields of chemical constituents.

  • Batch-to-Batch Variation: Inherent differences between different batches of raw materials.[1]

Q2: How can we ensure the authenticity and correct identification of the herbal raw materials we are using?

A2: Proper authentication is the first critical step in quality control. A combination of methods is recommended for robust identification:

  • Macroscopic and Microscopic Examination: This involves visual inspection of the plant's physical characteristics and microscopic analysis of its cellular structure.[2][3]

  • Chemical Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) can be used to generate a chemical fingerprint of the herb, which can be compared to a reference standard.[3][4]

  • DNA Barcoding: This molecular technique uses a short, standardized DNA sequence to identify the plant species, providing a high degree of accuracy.[2][3]

Q3: What are the recommended analytical techniques for quantifying the active or marker compounds in our formulation?

A3: Several advanced analytical techniques are suitable for the quantitative analysis of herbal components:

  • High-Performance Liquid Chromatography (HPLC): Widely used for its high accuracy and ability to separate complex mixtures. It is effective for quantifying known active compounds or chemical markers.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile compounds, such as essential oils.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[5]

  • Ultra-Performance Liquid Chromatography (UPLC): An advancement of HPLC that uses smaller particle sizes to achieve faster and higher-resolution separations.[5]

Q4: We are observing significant batch-to-batch inconsistency in our experimental results. How can we troubleshoot this?

A4: Batch-to-batch inconsistency is a common problem. A systematic approach to troubleshooting is required:

  • Review Raw Material Sourcing and QC: Are you using a qualified supplier? Do you have a robust quality control process for incoming raw materials, including identity, purity, and potency testing?

  • Standardize Extraction Procedures: Ensure that the extraction protocol is precisely defined and followed for every batch. This includes solvent type and ratio, temperature, pressure, and duration.

  • Implement In-Process Controls: Monitor critical parameters during the manufacturing process to ensure consistency.

  • Utilize Chemical and Biological Fingerprinting: Employ techniques like HPLC or bioassays to compare the chemical profile and biological activity of different batches.

  • Employ Chemometric Analysis: Statistical methods like Principal Component Analysis (PCA) can help to visualize and quantify the variability between batches.[1]

Troubleshooting Guides

Issue: Poor Resolution and Peak Tailing in HPLC Analysis

Possible Causes:

  • Inappropriate column chemistry for the analytes.

  • Mobile phase pH is not optimal for analyte ionization.

  • Column degradation or contamination.

  • Sample overload.

Troubleshooting Steps:

  • Optimize Mobile Phase: Adjust the pH and organic modifier concentration.

  • Select a Different Column: Try a column with a different stationary phase (e.g., C8 instead of C18).

  • Clean or Replace Column: Flush the column with a strong solvent or replace it if it is old.

  • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

Issue: Difficulty in Identifying Unknown Peaks in Chromatograms

Possible Causes:

  • Presence of unexpected compounds or contaminants.

  • Degradation of known compounds.

  • Co-elution of multiple compounds.

Troubleshooting Steps:

  • Use a Hyphenated Technique: Employ LC-MS or GC-MS to obtain mass spectral data for the unknown peaks, which can aid in identification.[5]

  • Compare with Reference Standards: If you have a hypothesis about the identity of the peak, run a reference standard to confirm the retention time.

  • Perform Peak Purity Analysis: Use a Diode Array Detector (DAD) with your HPLC to check if the peak represents a single compound.

  • Fractionate and Isolate: Collect the fraction containing the unknown peak and use other analytical techniques like Nuclear Magnetic Resonance (NMR) for structural elucidation.[5]

Data Presentation

Table 1: Example of Quantitative Analysis of Marker Compounds in Three Batches of a Hypothetical Herbal Formulation
Marker CompoundBatch 1 (mg/g)Batch 2 (mg/g)Batch 3 (mg/g)Acceptance Criteria (mg/g)
Ginsenoside Rb1 5.24.85.54.5 - 5.5
Baicalin 12.715.211.911.0 - 16.0
Ferulic Acid 0.81.10.90.7 - 1.2

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Objective: To quantify the concentration of a specific marker compound in a herbal extract.

Methodology:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh 1g of the dried herbal extract and dissolve it in 10 mL of the same solvent. Sonicate for 30 minutes and then centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector at a wavelength specific to the marker compound.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution and determine the concentration of the marker compound by interpolating from the calibration curve.

Visualizations

Experimental_Workflow cluster_0 Raw Material QC cluster_1 Extraction & Processing cluster_2 Final Product Analysis Raw_Material Raw_Material Macroscopic_Microscopic Macroscopic_Microscopic Raw_Material->Macroscopic_Microscopic Authentication Chemical_Fingerprinting Chemical_Fingerprinting Macroscopic_Microscopic->Chemical_Fingerprinting Identity DNA_Barcoding DNA_Barcoding Chemical_Fingerprinting->DNA_Barcoding Purity Standardized_Extraction Standardized_Extraction DNA_Barcoding->Standardized_Extraction In_Process_Controls In_Process_Controls Standardized_Extraction->In_Process_Controls Quantitative_Analysis HPLC/GC-MS In_Process_Controls->Quantitative_Analysis Batch_Release Batch_Release Quantitative_Analysis->Batch_Release Chemometric_Analysis PCA/HCA Chemometric_Analysis->Batch_Release

Caption: Workflow for ensuring quality control in herbal formulations.

Signaling_Pathway_Troubleshooting Variability Observed Variability in Bioactivity Root_Cause Identify Potential Source Variability->Root_Cause Raw_Material Raw Material Inconsistency Root_Cause->Raw_Material Chemical Profile Extraction Extraction Variability Root_Cause->Extraction Process Parameters Assay Assay Performance Root_Cause->Assay Experimental Error Action1 Re-evaluate Supplier QC Raw_Material->Action1 Action2 Standardize Extraction Protocol Extraction->Action2 Action3 Validate Bioassay Assay->Action3

Caption: Logical troubleshooting flow for bioactivity variability.

References

Technical Support Center: Amlodipine Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amlodipine (B1666008) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for administering amlodipine to animals?

For oral administration, amlodipine is often dissolved in a suitable vehicle such as a 10% polyethylene (B3416737) glycol (PEG) solution.[1] For intravenous (IV) administration, it is typically dissolved in a sterile saline solution.[1] In some toxicity studies, amlodipine besylate has been dissolved in 20% DMSO.[2] It is crucial to test the vehicle alone to ensure it does not cause any confounding effects.[2]

Q2: How should amlodipine be administered for chronic studies?

Oral gavage is the most common route for administering amlodipine in chronic studies.[3] This method allows for precise dosing. For long-term studies in rats, amlodipine maleate (B1232345) has been mixed in the diet at concentrations calculated to provide specific daily dosage levels.[4]

Q3: What are the common side effects of amlodipine in animals?

Adverse effects are not commonly reported but may include lethargy, inappetence, and weight loss.[5] In cats, side effects can include vomiting, diarrhea, lack of appetite, and sleepiness.[6] Gingival (gum) overgrowth has been reported in dogs with chronic use.[5] Serious adverse reactions can include a very low or very fast heart rate, collapse, and severe weakness.[6]

Q4: How should I monitor the effects of amlodipine in my animal model?

Regular monitoring of blood pressure is essential to ensure the medication is effective and to adjust the dose.[6] For hypertension studies, systolic blood pressure can be measured weekly or bi-weekly using the tail-cuff method.[3] In acute studies, mean arterial pressure (MAP), heart rate (HR), and renal sympathetic nerve activity (RSNA) can be continuously recorded.[3] Eye exams and potassium levels may also be monitored regularly.[6]

Q5: What are the pharmacokinetic differences of amlodipine across common animal models?

Amlodipine exhibits distinct pharmacokinetic characteristics across different animal species, including variations in bioavailability and plasma half-life.[1][7][8] These differences are critical for designing preclinical studies and for extrapolating data to predict human outcomes.[1]

Troubleshooting Guides

Issue 1: Difficulty with Oral Gavage Administration

Problem: Animals are stressed, or there is resistance during oral gavage, potentially leading to inaccurate dosing or injury.

Solution:

  • Proper Restraint: Ensure the animal is properly restrained to prevent movement.[9]

  • Correct Needle Size: Use a gavage needle of the correct length and diameter for the animal's size. The needle should have a smooth, rounded tip to prevent injury.[10]

  • Technique: Guide the needle gently along the roof of the mouth and down the esophagus, allowing the animal to swallow. Never force the needle.[10] If fluid appears in the mouth, the needle may be in the trachea; withdraw it immediately.[10]

  • Reduce Stress: Pre-coating the gavage needle with sucrose (B13894) has been shown to reduce stress-related behaviors and decrease the time to passage in mice.[9]

Issue 2: Amlodipine Solubility and Formulation Issues

Problem: Amlodipine is not dissolving properly in the chosen vehicle, or the formulation is not stable.

Solution:

  • Vehicle Selection: For oral administration, consider using a 10% polyethylene glycol (PEG) solution.[1] For IV, use sterile saline.[1] If using DMSO, ensure the final concentration is low and test for vehicle effects.[2]

  • Preparation: When using tablets, they should be crushed before dissolving.[3]

  • Stability: Amlodipine is an unstable drug.[11] Store it in a tightly sealed container and protect it from light.[11] Compounded liquid solutions should be stored as instructed, typically refrigerated and protected from light.[6]

Issue 3: Unexpected Experimental Results or High Variability

Problem: Inconsistent or unexpected changes in blood pressure or other monitored parameters.

Solution:

  • Dose Verification: Double-check dose calculations and the concentration of the dosing solution.

  • Administration Route: Ensure the administration technique is consistent. For IV infusions, a constant infusion is recommended over a bolus dose to avoid rapid toxicity.[2]

  • Animal Model Considerations: Be aware of the specific characteristics of your animal model. For example, Dahl salt-sensitive rats require a high-salt diet to induce hypertension.[3]

  • RAAS Activation: Amlodipine administration can activate the renin-angiotensin-aldosterone system (RAAS), which could counteract its hypotensive effects.[5][12] Consider this in the interpretation of your results.

Data Presentation

Table 1: Pharmacokinetic Parameters of Amlodipine in Different Animal Species

Animal ModelBioavailability (%)Mean Plasma Half-Life (hours)
Rat100%[1][8]3[7][8]
Dog88%[1][8]30[7][8]
Mouse100%[1][8]11[7][8]
Human63%[7][8]35[7][8]

Table 2: Recommended Oral Dosages of Amlodipine in Rodent Hypertension Models

Animal ModelInduction of HypertensionAmlodipine DosageAdministration Details
Spontaneously Hypertensive Rats (SHRs)Genetic2 to 20 mg/kg/day[3]Once daily via oral gavage for 6 to 12 weeks.[3]
Dahl Salt-Sensitive (DSS) RatsHigh-salt diet (e.g., 8% NaCl)[3]3 mg/kg/day (typical); 1-10 mg/kg/day (range)[3]Daily by oral gavage for 4-5 weeks.[3]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents
  • Animal Preparation: Weigh the animal to determine the correct dosing volume. Gavage volumes should not exceed 1% of the body weight (e.g., a 20-gram mouse can receive up to 0.2 mL).[10]

  • Gavage Needle Selection: Choose the appropriate size gavage needle based on the animal's weight.[10]

  • Restraint: Properly restrain the animal to align the head, neck, and esophagus.[13]

  • Administration: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Administer the compound slowly.[10][13]

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or lethargy, immediately after the procedure and again at 24 hours.[10][13]

Protocol 2: Intravenous Amlodipine Toxicity Model in Rats

This protocol is adapted from studies establishing an intravenous amlodipine toxicity model in Sprague-Dawley rats.[2]

  • Amlodipine Preparation: Dissolve amlodipine besylate in 20% DMSO to the desired concentration.[2]

  • Animal Preparation: Anesthetize Sprague-Dawley rats (300-600g) and place intravenous catheters.[2]

  • Administration: Administer the amlodipine solution via a constant intravenous infusion. A bolus dose is not recommended.[2] An effective infusion rate to induce toxicity is between 2.0 and 5.5 mg/kg/hour.[2]

  • Monitoring: Continuously monitor ECG and blood pressure throughout the experiment.[2]

Mandatory Visualization

Experimental_Workflow_Troubleshooting Troubleshooting Amlodipine Oral Gavage start Start Oral Gavage restraint Proper Animal Restraint start->restraint needle_selection Select Correct Gavage Needle Size restraint->needle_selection administration Administer Amlodipine Solution needle_selection->administration resistance Resistance Encountered? administration->resistance observe Observe for Distress fluid_reflux Fluid Reflux from Mouth/Nose? observe->fluid_reflux success Successful Administration resistance->observe No reassess_technique Re-assess Restraint and Technique resistance->reassess_technique Yes fluid_reflux->success No stop_procedure STOP! Withdraw Needle Immediately fluid_reflux->stop_procedure Yes reassess_technique->administration check_trachea Possible Tracheal Administration stop_procedure->check_trachea monitor_animal Monitor Animal Closely check_trachea->monitor_animal euthanize Consider Euthanasia if Severe Distress monitor_animal->euthanize

Caption: Troubleshooting workflow for oral gavage administration of amlodipine.

Signaling_Pathway_Amlodipine_Action Amlodipine's Mechanism of Action and Systemic Effects amlodipine Amlodipine l_type_calcium_channel L-type Calcium Channels (Vascular Smooth Muscle) amlodipine->l_type_calcium_channel Blocks calcium_influx Decreased Calcium Influx l_type_calcium_channel->calcium_influx vasodilation Arterial Vasodilation calcium_influx->vasodilation blood_pressure Decreased Blood Pressure vasodilation->blood_pressure baroreceptor Baroreceptor Reflex blood_pressure->baroreceptor Triggers raas Renin-Angiotensin-Aldosterone System (RAAS) Activation renin_release Increased Renin Release baroreceptor->renin_release renin_release->raas

Caption: Amlodipine's mechanism and its effect on the RAAS.

References

Technical Support Center: Best Practices for Preventing Medin-Amyloid Aggregate Formation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Medin amyloid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate the complexities of in vitro Medin-amyloid aggregation studies and prevent unwanted aggregate formation.

Frequently Asked Questions (FAQs)

Q1: What is Medin and why is its in vitro aggregation challenging?

A1: Medin is a 50-amino acid peptide fragment of the milk fat globule-epidermal growth factor 8 (MFG-E8) protein. It is the most common amyloid found in humans, accumulating in the vasculature with age. In vitro, Medin aggregation is a sensitive process influenced by a multitude of factors including peptide quality, concentration, buffer composition, pH, and temperature. Its intrinsic propensity to aggregate can lead to rapid and sometimes unpredictable fibril formation, making it challenging to obtain consistent and reproducible results.

Q2: My Thioflavin T (ThT) assay shows high background fluorescence. What are the possible causes?

A2: High background fluorescence in a ThT assay can obscure the signal from Medin fibril formation. Common causes include:

  • ThT Concentration: Excessively high concentrations of ThT can lead to high background.

  • ThT Stock Quality: The presence of particulate matter in the ThT stock solution can cause light scattering and increase background fluorescence.

  • Buffer Components: Some buffer components can intrinsically fluoresce or interact with ThT.

  • Test Compounds: If you are screening for inhibitors, the compound itself may be fluorescent.

Q3: I am not observing any Medin aggregation in my assay. What should I check?

A3: A lack of aggregation can be due to several factors:

  • Peptide Quality and Concentration: Ensure the Medin peptide is of high purity and at a sufficient concentration to aggregate under your experimental conditions. Medin can spontaneously form amyloid fibrils at concentrations as low as 25 nM.[1]

  • Monomeric State: It is crucial to start with a monomeric peptide solution. Pre-existing oligomers or seeds can drastically alter aggregation kinetics.

  • Assay Conditions: Verify that the buffer pH, ionic strength, and temperature are optimal for Medin aggregation.

  • Incubation Time: Medin aggregation can have a lag phase. Ensure your experiment is running long enough to observe fibril formation.

Q4: My aggregation kinetics are not reproducible between experiments. What are the key factors for consistency?

A4: Reproducibility is a common challenge in amyloid aggregation assays. To improve consistency:

  • Standardize Peptide Preparation: Always prepare your monomeric Medin solution using a consistent protocol.

  • Control for Seeds: The presence of even trace amounts of pre-formed aggregates (seeds) can dramatically shorten the lag phase and accelerate aggregation. Ensure thorough cleaning of labware and use filtered solutions.

  • Precise Pipetting: Inconsistent volumes of peptide, buffer, or ThT can lead to variability.

  • Plate Reader Settings: Use the same plate reader settings (e.g., shaking speed, temperature) for all experiments.

Troubleshooting Guides

This section provides structured guidance for common problems encountered during in vitro Medin-amyloid aggregation experiments.

Troubleshooting Thioflavin T (ThT) Assay Issues
Problem Potential Cause Recommended Solution
High Background Fluorescence 1. ThT stock solution is old or contains particulates.2. ThT concentration is too high.3. Buffer components are autofluorescent.4. Microplate is inappropriate (e.g., white plates).1. Prepare fresh ThT stock and filter through a 0.22 µm syringe filter.2. Optimize ThT concentration (typically 10-25 µM).3. Run a control with buffer and ThT only to check for background fluorescence.4. Use black, clear-bottom, non-binding surface microplates.
No or Slow Aggregation Signal 1. Medin peptide concentration is too low.2. The peptide solution is not properly monomerized and contains inhibitors.3. Incubation time is too short.4. Assay conditions (pH, temperature) are not optimal.1. Increase Medin concentration.2. Follow a strict monomerization protocol (see Experimental Protocols).3. Extend the duration of the assay.4. Optimize pH and temperature based on literature (see Data Presentation). Consider seeding with pre-formed fibrils to bypass the nucleation phase.
High Variability Between Replicates 1. Inconsistent initial monomer concentration due to pipetting errors or non-homogenous stock.2. Presence of varying amounts of seeds in different wells.3. Plate edge effects due to temperature gradients or evaporation.1. Use calibrated pipettes and ensure the stock solution is well-mixed before aliquoting.2. Ensure all solutions are filtered and labware is thoroughly cleaned.3. Avoid using the outer wells of the plate or use a plate sealer. Ensure uniform temperature across the plate.
False Positives (with inhibitors) 1. The inhibitor is autofluorescent or quenches ThT fluorescence.2. The inhibitor precipitates and scatters light.1. Run controls with the inhibitor and ThT (without Medin) to check for interference. Consider alternative, label-free techniques like Transmission Electron Microscopy (TEM) for confirmation.2. Visually inspect the wells for precipitation. Centrifuge the plate and measure the supernatant if necessary.

Data Presentation: Factors Influencing Medin Aggregation

Table 1: Effect of Peptide Concentration on Medin Aggregation Kinetics
Medin ConcentrationLag PhaseElongation RateReference
Low (e.g., < 25 nM)LongSlow[1]
High (e.g., > 25 nM)ShorterFaster[1]
Table 2: General Effect of pH on Amyloid-β Aggregation Kinetics (Proxy for Medin)
pH RangeEffect on Lag PhaseEffect on Elongation RateRationaleReference
Acidic (e.g., pH < 6.0)ShorterGenerally fasterReduced electrostatic repulsion between peptide monomers, favoring nucleation.[2]
Neutral (e.g., pH 7.0-7.4)IntermediateOptimalPhysiological conditions where aggregation is known to occur.[2]
Basic (e.g., pH > 8.0)LongerSlowerIncreased net negative charge leads to greater electrostatic repulsion, hindering nucleation.[2]
Table 3: General Effect of Temperature on Amyloid-β Fibril Elongation (Proxy for Medin)
TemperatureEffect on Elongation Rate Constant (ke)RationaleReference
4°CSlowLower kinetic energy reduces the frequency and energy of molecular collisions necessary for monomer addition.[3]
24°CModerateIncreased kinetic energy facilitates more frequent and energetic interactions.[3]
37°C - 40°CFastApproaching physiological temperature, where aggregation processes are often optimal. The rate constant can increase by two orders of magnitude from 4°C to 40°C.[3]
Table 4: Examples of Small Molecule Inhibitors of Amyloid-β Aggregation with IC50 Values (as a reference for potential Medin inhibitors)
InhibitorTarget AmyloidIC50 (µM)Reference
CurcuminAβ421.1[4]
Rosmarinic acidAβ421.1[4]
Ferulic acidAβ425.5[4]
RifampicinAβ429.1[4]
Tannic acidAβ420.1[4]
MyricetinAβ420.43[4]
Arg-1 (Peptide)Amylin~1[5]

Experimental Protocols

Protocol 1: Preparation of Monomeric Medin Solution

Objective: To prepare a seed-free, monomeric solution of Medin peptide for reproducible in vitro aggregation assays.

Materials:

  • Lyophilized Medin peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Nitrogen gas source

  • Ice bath

  • Sonicator

  • 0.22 µm syringe filters

Procedure:

  • Equilibrate the lyophilized Medin peptide to room temperature for 30 minutes.

  • Add pre-cooled HFIP to the peptide to a concentration of 1 mg/mL.

  • Sonicate the solution in an ice water bath until the peptide is fully dissolved. The solution should be clear.

  • Incubate at room temperature for at least 1 hour to ensure disaggregation to monomers.

  • Evaporate the HFIP under a gentle stream of nitrogen gas to form a peptide film.

  • Resuspend the peptide film in DMSO to a stock concentration (e.g., 5 mM).

  • For the aggregation assay, dilute the DMSO stock into the final aqueous buffer to the desired working concentration. Ensure the final DMSO concentration is low (e.g., <5%) to avoid solvent effects on aggregation.

  • Filter the final solution through a 0.22 µm syringe filter immediately before use.

Protocol 2: Thioflavin T (ThT) Kinetic Aggregation Assay

Objective: To monitor the kinetics of Medin fibril formation in real-time.

Materials:

  • Monomeric Medin peptide solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Black, clear-bottom 96-well microplate with a non-binding surface

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm) and temperature control.

Procedure:

  • Prepare the reaction mixture in each well of the 96-well plate. For each reaction, combine the assay buffer, ThT stock solution (to a final concentration of 10-25 µM), and any test compounds (if applicable).

  • Initiate the aggregation by adding the monomeric Medin peptide solution to each well to the desired final concentration.

  • Include appropriate controls:

    • Buffer + ThT: To measure background fluorescence.

    • Buffer + ThT + Test Compound: To check for compound autofluorescence or quenching.

    • Monomeric Medin + Buffer (no ThT): As a negative control for aggregation.

  • Seal the plate to prevent evaporation.

  • Place the plate in the plate reader, pre-set to the desired temperature (e.g., 37°C).

  • Set the plate reader to take fluorescence readings at regular intervals (e.g., every 10-15 minutes) with intermittent shaking before each reading to ensure a homogenous solution.

  • Monitor the fluorescence intensity over time. A sigmoidal curve with a lag phase, a growth phase, and a plateau is indicative of amyloid fibril formation.

Protocol 3: Transmission Electron Microscopy (TEM) of Medin Fibrils

Objective: To visualize the morphology of Medin aggregates and confirm the presence of fibrils.

Materials:

  • Aliquots from the ThT assay at different time points (e.g., lag phase, growth phase, plateau)

  • Copper grids (200-400 mesh) coated with formvar and carbon

  • Uranyl acetate (B1210297) solution (2% w/v in water, filtered)

  • Milli-Q water

  • Filter paper

Procedure:

  • Place a 5-10 µL drop of the Medin aggregate solution onto the carbon-coated side of a copper grid.

  • Allow the sample to adsorb for 1-2 minutes.

  • Wick away the excess liquid using the edge of a piece of filter paper.

  • Wash the grid by placing it on a drop of Milli-Q water for 1 minute, then wick away the water.

  • Negatively stain the sample by placing the grid on a drop of 2% uranyl acetate solution for 1-2 minutes.

  • Wick away the excess stain and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope at an appropriate magnification.

Visualizations

Diagram 1: General Workflow for In Vitro Medin Aggregation Assay

G cluster_prep Peptide Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis & Validation start Lyophilized Medin Peptide hfip Dissolve in HFIP & Sonicate start->hfip dry Evaporate HFIP hfip->dry dmso Resuspend in DMSO dry->dmso monomer Dilute to Monomeric Solution & Filter dmso->monomer plate Prepare 96-well plate (Buffer, ThT, Inhibitors) monomer->plate add_medin Add Monomeric Medin plate->add_medin incubate Incubate with Shaking at 37°C add_medin->incubate read Read Fluorescence (Ex: 440nm, Em: 480nm) incubate->read tem TEM Imaging incubate->tem kinetics Plot Kinetics Curve read->kinetics

Caption: Workflow for preparing and analyzing Medin amyloid aggregation in vitro.

Diagram 2: Troubleshooting Logic for Inconsistent ThT Assay Results

G start Inconsistent Replicates in ThT Assay q1 Is peptide monomerization protocol consistent? start->q1 sol1_no Standardize Monomerization Protocol (HFIP/DMSO) q1->sol1_no No q2 Are seeds present? q1->q2 Yes sol1_yes Review Pipetting Technique & Plate Reader Settings end_node Consistent Results sol1_yes->end_node sol1_no->end_node sol2_yes Filter all solutions (0.22 µm) & Use fresh tubes q2->sol2_yes Yes q3 Are there plate edge effects? q2->q3 No sol2_yes->end_node q3->sol1_yes No sol3_yes Use a plate sealer & Avoid outer wells q3->sol3_yes Yes sol3_yes->end_node

Caption: Decision tree for troubleshooting inconsistent ThT assay results.

Diagram 3: Medin-Induced Pro-inflammatory Signaling in Vascular Cells

G cluster_cell Vascular Smooth Muscle Cell / Endothelial Cell cluster_cytokines Pro-inflammatory Cytokine Upregulation medin Medin Aggregates nfkb NF-κB Activation medin->nfkb il6 IL-6 nfkb->il6 il8 IL-8 nfkb->il8 mcp1 MCP-1 nfkb->mcp1

Caption: Simplified signaling pathway of Medin-induced inflammation in vascular cells.

References

Technical Support Center: Enhancing the Bioavailability of Anmeidan in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the bioavailability of Anmeidan.

Frequently Asked Questions (FAQs)

Q1: What are the common initial hurdles when assessing the oral bioavailability of a new compound like Anmeidan?

A1: Initial challenges in determining the oral bioavailability of a novel compound such as Anmeidan often stem from its physicochemical properties. Poor aqueous solubility is a primary obstacle, limiting the dissolution of the compound in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2] Other factors include poor permeability across the intestinal membrane, instability in the GI environment (e.g., pH-dependent degradation), and significant first-pass metabolism in the liver.[2][3] Identifying these root causes is a critical first step in developing strategies for bioavailability enhancement.

Q2: Which animal models are most appropriate for initial bioavailability screening of Anmeidan?

A2: The selection of an appropriate animal model is crucial for obtaining data that can be reliably extrapolated to humans.[4][5][6] For initial screening, rodents, particularly rats and mice, are frequently used due to their small size, ease of handling, relatively low cost, and similarities in absorption, distribution, metabolism, and excretion (ADME) profiles to humans.[4][5][6][7] Beagle dogs are another common choice as their GI anatomy and physiology share many similarities with humans.[4][5][6] The choice of model can be influenced by the specific characteristics of Anmeidan and the metabolic pathways it is expected to follow.

Q3: What are the primary strategies to consider for improving the oral bioavailability of Anmeidan?

A3: Strategies to enhance oral bioavailability focus on overcoming the identified hurdles. Key approaches include:

  • Optimizing Physicochemical Properties: This can involve salt formation, creating amorphous solid dispersions, or developing cocrystals to improve solubility and dissolution rates.[8]

  • Advanced Formulation Design: Techniques such as lipid-based delivery systems (e.g., Self-Emulsifying Drug Delivery Systems or SEDDS), nanoparticle formulations, and the use of absorption enhancers can significantly improve bioavailability.[1][3] Lipid-based systems can enhance solubility and facilitate lymphatic transport, bypassing first-pass metabolism.[3] Nanoparticles increase the surface area for dissolution and can be tailored for targeted delivery.[3]

  • Molecular Modification: In some cases, structural modification of the drug molecule itself can improve its physicochemical and pharmacokinetic properties.[8]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps & Recommended Actions
High variability in plasma concentrations of Anmeidan between individual animals. Inconsistent dosing, variability in food and water intake, or genetic differences in metabolism.- Ensure precise and consistent administration techniques. - Standardize feeding and fasting protocols. The presence of food and the volume of water administered can significantly impact bioavailability.[9] - Use a sufficient number of animals to account for inter-individual variability. - Consider using a more homogenous strain of animals.
Low or undetectable plasma levels of Anmeidan after oral administration. Poor aqueous solubility, low permeability, rapid degradation in the GI tract, or extensive first-pass metabolism.- Assess Solubility: Determine the solubility of Anmeidan at different pH values relevant to the GI tract. - Formulation Enhancement: Test different formulations such as micronization to increase surface area, lipid-based formulations (SEDDS), or amorphous solid dispersions.[1] - Permeability Assessment: Conduct in vitro permeability studies (e.g., Caco-2 assays) to understand its absorption potential. - Metabolic Stability: Investigate the in vitro metabolic stability of Anmeidan using liver microsomes to assess the potential for first-pass metabolism.
Observed in vitro-in vivo correlation (IVIVC) is poor. The in vitro dissolution method does not adequately mimic the in vivo environment. The chosen animal model has significantly different GI physiology or metabolism compared to what is expected in humans.- Refine the in vitro dissolution test conditions (e.g., media composition, pH, agitation) to better reflect the conditions in the animal's GI tract. - Re-evaluate the choice of animal model. Consider factors like gastric pH, GI transit time, and the presence of specific metabolic enzymes.[4][5][6]
Anmeidan formulation appears physically unstable (e.g., precipitation in the GI tract). The formulation is not robust enough to maintain the drug in a solubilized state upon dilution with GI fluids.- For amorphous solid dispersions, ensure the polymer provides adequate stabilization.[1] - For lipid-based systems, optimize the formulation to ensure rapid and complete emulsification.[1] - Conduct in vitro dispersion tests in simulated gastric and intestinal fluids.

Quantitative Data Summary

The following tables present hypothetical data from studies aimed at improving the bioavailability of Anmeidan, illustrating the potential impact of different formulation strategies.

Table 1: Pharmacokinetic Parameters of Anmeidan in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC0-t (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension52 ± 152.0210 ± 65100
Micronized Powder115 ± 281.5485 ± 110231
Solid Dispersion350 ± 751.01550 ± 320738
SEDDS480 ± 980.752100 ± 4501000

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Oral Bioavailability Study in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Fasting: Animals are fasted overnight (approximately 12 hours) prior to dosing, with free access to water.

  • Dosing:

    • The Anmeidan formulation is administered orally via gavage at a dose of 10 mg/kg.

    • For intravenous administration (to determine absolute bioavailability), Anmeidan is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered via the tail vein at a dose of 1 mg/kg.

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the tail vein or jugular vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Anmeidan are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Formulation Anmeidan Formulation (e.g., Suspension, SEDDS) Dosing Oral Administration Formulation->Dosing Animals Animal Model Selection & Acclimatization Animals->Dosing Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Bioanalysis LC-MS/MS Analysis of Plasma Samples Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Workflow for an in vivo bioavailability study.

Bioavailability_Strategies cluster_physchem Physicochemical Modification cluster_formulation Formulation Strategies Anmeidan Poorly Soluble Anmeidan Micronization Micronization Anmeidan->Micronization SolidDispersion Amorphous Solid Dispersion Anmeidan->SolidDispersion SaltFormation Salt Formation Anmeidan->SaltFormation LipidBased Lipid-Based Systems (SEDDS) Anmeidan->LipidBased Nanoparticles Nanoparticles Anmeidan->Nanoparticles AbsorptionEnhancers Use of Absorption Enhancers Anmeidan->AbsorptionEnhancers ImprovedBioavailability Improved Bioavailability Micronization->ImprovedBioavailability SolidDispersion->ImprovedBioavailability SaltFormation->ImprovedBioavailability LipidBased->ImprovedBioavailability Nanoparticles->ImprovedBioavailability AbsorptionEnhancers->ImprovedBioavailability

Caption: Strategies to enhance Anmeidan's bioavailability.

Drug_Absorption_Pathway OralDose Oral Administration of Anmeidan Dissolution Dissolution in GI Fluids OralDose->Dissolution Solubility-limited Absorption Absorption across Intestinal Epithelium Dissolution->Absorption Permeability-limited PortalVein Portal Vein Circulation Absorption->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver SystemicCirculation Systemic Circulation Liver->SystemicCirculation Metabolites vs. Parent Drug

Caption: Oral drug absorption and first-pass metabolism.

References

Validation & Comparative

A Comparative Analysis of Amedin (Amlodipine) Efficacy Against Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Amedin, the brand name for Amlodipine (B1666008), is a widely prescribed third-generation dihydropyridine (B1217469) calcium channel blocker (CCB) for managing hypertension and chronic stable angina.[1] Its established efficacy and safety profile make it a cornerstone in cardiovascular therapy. This guide provides an objective comparison of amlodipine's performance against other prominent calcium channel blockers, supported by experimental data from various clinical trials.

Efficacy in Blood Pressure Reduction

Clinical studies have consistently demonstrated amlodipine's potent and sustained antihypertensive effects.[1] When compared to other dihydropyridine CCBs, its efficacy is generally comparable, though some differences in onset of action and side effect profiles are observed.[1]

Amlodipine vs. Lercanidipine (B1674757)

Lercanidipine, a newer dihydropyridine, has been extensively compared with amlodipine. Studies indicate that both drugs exhibit comparable antihypertensive efficacy.[2][3]

ParameterAmlodipineLercanidipineReference
Mean Systolic BP Reduction -21.8 mmHg-21.8 mmHg[1]
Mean Diastolic BP Reduction -11.1 mmHg-11.0 mmHg[1]
Response Rate Similar between both treatmentsSimilar between both treatments[1]
Amlodipine vs. Nifedipine (B1678770) SR

Amlodipine, administered once daily, has shown improved 24-hour blood pressure control compared to nifedipine slow-release (SR) given twice daily.[4][5]

ParameterAmlodipine (5-10 mg once daily)Nifedipine SR (20 mg twice daily)Reference
Mean SBP and DBP Reduction Equal in both groupsEqual in both groups[4]
Nocturnal SBP Control Fewer patients with high nocturnal SBP (39.3%)More patients with high nocturnal SBP (71.4%)[4]
24-hour Ambulatory BP Reduction Better overall 24-h BP controlLess overall 24-h BP control[5]
Amlodipine vs. Felodipine (B1672334) ER

Comparisons between amlodipine and extended-release (ER) felodipine have shown similar efficacy in reducing office blood pressure, although amlodipine may have a greater effect on ambulatory systolic blood pressure.[6]

ParameterAmlodipine (mean dose 7.4 mg)Felodipine ER (mean dose 11.2 mg)Reference
Mean Office Systolic BP Reduction -15.3 mmHg-13.4 mmHg[6]
Mean Office Diastolic BP Reduction -12.9 mmHg-11.8 mmHg[6]
Mean 24h Ambulatory Systolic BP Reduction -16.3 mmHg-11.6 mmHg[6]
Mean 24h Ambulatory Diastolic BP Reduction -9.6 mmHg-10.0 mmHg[6]

Safety and Tolerability Profile

While generally well-tolerated, amlodipine is associated with class-specific side effects, primarily related to its vasodilatory properties. The incidence of these adverse events can differ when compared to other CCBs.[1]

Amlodipine vs. Lercanidipine

Lercanidipine is associated with a significantly lower incidence of pedal edema compared to amlodipine, which may enhance patient adherence to therapy.[2][3][7]

Adverse EventAmlodipineLercanidipineReference
Pedal Edema 19%9%[1]
Other Vasodilation-related side effects Higher incidenceConsiderably lower incidence[2]
Amlodipine vs. Nifedipine SR

Amlodipine treatment is associated with a lower frequency of adverse events and treatment withdrawals compared to nifedipine SR.[4][5]

ParameterAmlodipineNifedipine SRReference
Adverse Events Less frequentMore frequent[4]
Treatment Withdrawals Less frequentMore frequent[4]
Amlodipine vs. Felodipine ER

Headache and flushing have been reported to be more frequent in patients treated with felodipine ER compared to amlodipine.[6]

Adverse EventAmlodipineFelodipine ERReference
Headache Less frequentMore frequent[6]
Flushing Less frequentMore frequent[6]

Experimental Protocols

The data presented above are derived from various randomized, double-blind, parallel-group, or crossover clinical trials. Below are generalized methodologies representative of these studies.

Study Design for Amlodipine vs. Lercanidipine Comparison

A prospective, double-blind, parallel-group study was conducted on 100 patients with essential hypertension.[2] Patients were randomized into two groups of 50. One group received lercanidipine 10 mg once daily, and the second group received amlodipine 5 mg once daily for 12 weeks.[2] Follow-up was conducted at 2, 4, 8, and 12 weeks, where systolic and diastolic blood pressure were recorded in a sitting position.[2] If the target blood pressure of 140/90 mmHg was not achieved, the dose was titrated at 4 and 8 weeks.[2] Tolerability was assessed by questioning patients about adverse drug reactions at follow-up and monitoring routine laboratory parameters at the end of the study.[2]

Study Design for Amlodipine vs. Nifedipine SR Comparison

In a study comparing amlodipine and nifedipine SR, 103 patients with mild-to-moderate essential hypertension were recruited from 24 centers.[4] Following a 2-week washout period, patients were randomized to receive either 5 to 10 mg of amlodipine once daily (n=55) or 20 mg of nifedipine SR twice daily (n=48) for 12 weeks.[4] Efficacy was measured by ambulatory and casual blood pressure recordings, and compliance was calculated by electronic drug monitoring.[4]

Study Design for Amlodipine vs. Felodipine ER Comparison

A double-blind, double-dummy, randomized, comparative study was conducted with 118 patients with mild to moderate essential hypertension.[6] Patients were randomized to receive either felodipine ER (5, 10, or 20 mg) or amlodipine (5 or 10 mg) once daily for 12 weeks.[6] Efficacy was assessed by measuring office blood pressure at baseline and after 4, 6, 8, and 12 weeks, along with 24-hour ambulatory blood pressure monitoring at baseline, on day 1 of treatment, and at the end of the study.[6]

Signaling Pathways and Mechanism of Action

Dihydropyridine calcium channel blockers, including amlodipine, exert their therapeutic effects by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells and cardiac myocytes.[1][8] This leads to peripheral arterial vasodilation and a subsequent reduction in blood pressure.[1][8]

G General Signaling Pathway of Dihydropyridine CCBs DHP_CCB Dihydropyridine CCB (e.g., Amlodipine) L_type_Ca_Channel L-type Voltage-Gated Calcium Channel DHP_CCB->L_type_Ca_Channel Inhibits Ca_Influx ↓ Extracellular Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Calmodulin ↓ Ca²⁺-Calmodulin Complex Formation Intracellular_Ca->Calmodulin MLCK ↓ Myosin Light-Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin_Phosphorylation ↓ Myosin Light Chain Phosphorylation MLCK->Myosin_Phosphorylation Contraction ↓ Vascular Smooth Muscle Contraction Myosin_Phosphorylation->Contraction Vasodilation Vasodilation Contraction->Vasodilation BP_Reduction ↓ Blood Pressure Vasodilation->BP_Reduction

Caption: General signaling pathway of dihydropyridine calcium channel blockers.

Beyond its primary mechanism, amlodipine engages with other signaling pathways that contribute to its therapeutic profile, including anti-proliferative effects.[8] Amlodipine has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs) by inhibiting the p42/p44 MAPK (ERK1/2) pathway.[8][9]

G Amlodipine's Anti-Proliferative Signaling Pathway Amlodipine Amlodipine L_type_Ca_Channel L-type Calcium Channel Amlodipine->L_type_Ca_Channel Inhibits bFGF Basic Fibroblast Growth Factor (bFGF) bFGF->L_type_Ca_Channel Stimulates Ca_Influx ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx ERK1_2 p42/p44 MAPK (ERK1/2) Activation Ca_Influx->ERK1_2 Proliferation ↓ Vascular Smooth Muscle Cell Proliferation ERK1_2->Proliferation G Experimental Workflow for Comparative Clinical Trials cluster_0 Patient Recruitment cluster_1 Study Protocol cluster_2 Data Collection & Analysis Patient_Pool Patients with Mild to Moderate Hypertension Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Washout Washout Period Informed_Consent->Washout Randomization Randomization Washout->Randomization Treatment_A Treatment Group A (e.g., Amlodipine) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Comparator CCB) Randomization->Treatment_B Follow_up Follow-up Visits (e.g., 2, 4, 8, 12 weeks) Treatment_A->Follow_up Treatment_B->Follow_up BP_Measurement Blood Pressure Measurement (Office and/or Ambulatory) Follow_up->BP_Measurement ADR_Monitoring Adverse Drug Reaction Monitoring Follow_up->ADR_Monitoring Data_Analysis Statistical Analysis BP_Measurement->Data_Analysis ADR_Monitoring->Data_Analysis Conclusion Conclusion on Comparative Efficacy and Safety Data_Analysis->Conclusion

References

Differentiating Medin-Amyloid from Other Amyloid Deposits in the Aorta: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Medin-amyloid, derived from the precursor protein lactadherin (MFG-E8), is the most common form of amyloid found in the thoracic aorta of individuals over 50 years of age.[1][2] While highly prevalent, its clinical significance is an area of active investigation, with potential links to aortic stiffening and aneurysm.[3] Accurate differentiation of Medin-amyloid from other amyloid types that can deposit in the aorta is crucial for both basic research and the development of targeted therapeutics. This guide provides a comparative overview of the key amyloid deposits in the aorta, detailed experimental protocols for their differentiation, and a logical workflow for their identification.

Comparison of Common Amyloid Deposits in the Aorta

The following table summarizes the key characteristics of Medin-amyloid and other significant amyloid types found in the human aorta, including those comprised of Transthyretin (TTR), Apolipoprotein A-I (ApoA-I), and Serum Amyloid A (AA).

FeatureMedin-Amyloid (AMed)Transthyretin-Amyloid (ATTR)Apolipoprotein A-I-Amyloid (AApoA-I)Serum Amyloid A-Amyloid (AA)
Precursor Protein Lactadherin (MFG-E8)[2][4]Transthyretin (TTR)[5][6]Apolipoprotein A-I (ApoA-I)[4][7]Serum Amyloid A (SAA)[8][9]
Typical Location in Aortic Wall Tunica media, often associated with the internal elastic lamina.[2][4]Can be found in the aortic wall and valves, often co-localizing with Medin-amyloid.[5][6]Tunica intima, frequently associated with atherosclerotic plaques.[4][10][11]Tunica media, often co-localizes with Medin-amyloid deposits.[8][9]
Associated Pathology Age-related aortic stiffening, thoracic aortic aneurysm and dissection.[3][12]Aortic stenosis, often co-exists with calcific aortic valve disease.[10][13] Can be systemic (hereditary or wild-type).[14]Atherosclerosis.[4][10][15]Secondary amyloidosis due to chronic inflammatory diseases.[9][16] Can be associated with inflammatory abdominal aortic aneurysms.[17]
Prevalence in Aorta Present in almost all individuals over 50 years of age.[1][2]Prevalence increases with age and is high in patients with aortic stenosis (13-16%).[10][13][18]Found in 16% of individuals in one study, specifically within intimal atherosclerotic plaques.[4]Less common than Medin-amyloid; associated with underlying inflammatory conditions.
Key Immunohistochemistry Marker Anti-Medin or Anti-MFG-E8 antibodies.[19][20]Anti-Transthyretin (TTR) antibodies.[3][21]Anti-Apolipoprotein A-I (ApoA-I) antibodies.[22][23]Anti-Serum Amyloid A (SAA) antibodies.[9][24]
Mass Spectrometry Signature Peptides from Lactadherin (MFG-E8).Peptides from Transthyretin (TTR).Peptides from Apolipoprotein A-I (ApoA-I).Peptides from Serum Amyloid A (SAA).

Experimental Protocols

Accurate identification of aortic amyloid deposits relies on a combination of histological staining, immunohistochemistry, and mass spectrometry-based proteomics.

Congo Red Staining for General Amyloid Detection

This is the foundational method to identify the presence of amyloid deposits. Under polarized light, Congo red-stained amyloid exhibits a characteristic apple-green birefringence.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) aortic tissue sections (5-10 µm).

  • Congo Red solution (0.5% in 50% alcohol).

  • Alkaline alcohol solution.

  • Mayer's hematoxylin (B73222).

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration.

  • Resinous mounting medium.

Protocol (Modified Highman's Method): [4][5]

  • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Stain in Mayer's hematoxylin for 5-10 minutes to counterstain nuclei.

  • Rinse in tap water.

  • Stain in Congo Red solution for 15-20 minutes.

  • Rinse with distilled water.

  • Differentiate quickly (a few dips) in alkaline alcohol solution.

  • Rinse thoroughly in tap water.

  • Dehydrate through graded ethanol, clear in xylene, and mount with a resinous mounting medium.

  • Examine under a light microscope for red-pink amyloid deposits and a polarizing microscope for apple-green birefringence.

Immunohistochemistry (IHC) for Specific Amyloid Typing

IHC uses specific antibodies to identify the precursor protein of the amyloid deposit.

Materials:

  • FFPE aortic tissue sections (4-5 µm).

  • Primary antibodies (see table below).

  • Secondary antibody and detection system (e.g., HRP-DAB).

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0 or Tris/EDTA, pH 9.0).

  • Blocking solution (e.g., normal serum).

  • Hematoxylin for counterstaining.

Recommended Primary Antibodies:

Target ProteinAntibody Clone/TypeManufacturer/Source
Medin1H4, 6B3, 18G1[19][20][25]Various commercial sources
Transthyretin (TTR)Polyclonal anti-TTR[3][26]Dako (A0002)[21]
Apolipoprotein A-I (ApoA-I)Polyclonal or monoclonal[22][23]Various commercial sources
Serum Amyloid A (SAA)EP11592-92, EP335[24][27]Abcam, Cell Marque

General IHC Protocol:

  • Deparaffinize and rehydrate FFPE sections as for Congo red staining.

  • Perform heat-mediated antigen retrieval as recommended for the specific primary antibody (e.g., boiling in citrate buffer).

  • Block endogenous peroxidase activity (if using HRP-based detection).

  • Block non-specific binding with a blocking solution for 30-60 minutes.

  • Incubate with the primary antibody at the optimal dilution and temperature (often overnight at 4°C).

  • Wash sections in buffer (e.g., PBS or TBS).

  • Incubate with the appropriate secondary antibody.

  • Wash sections.

  • Apply the detection reagent (e.g., DAB substrate) and monitor for color development.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount.

Mass Spectrometry-Based Proteomics for Definitive Typing

Mass spectrometry (MS) is the gold standard for unambiguous amyloid typing, especially in complex cases or when IHC is inconclusive.[28] This technique directly identifies the proteins present in the amyloid deposits.

Workflow: [15][29]

  • Sample Preparation:

    • Congo red-positive areas are identified on an unstained FFPE tissue section.

    • These areas are selectively excised using laser capture microdissection (LMD) or manual microdissection.[15]

    • Proteins are extracted from the dissected tissue.

  • Protein Digestion:

    • The extracted proteins are denatured, reduced, alkylated, and then digested into smaller peptides, typically using trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The peptide mixture is separated by liquid chromatography.

    • The separated peptides are ionized and analyzed by a tandem mass spectrometer, which determines their mass-to-charge ratio and fragmentation pattern.

  • Data Analysis:

    • The fragmentation data is searched against a human protein database to identify the peptides and, consequently, the proteins present in the sample.

    • The relative abundance of different proteins is quantified (e.g., by spectral counting or intensity-based methods).[29] The most abundant protein is identified as the amyloid precursor.

Visualization of the Differentiation Workflow

The following diagrams illustrate the logical workflow for differentiating Medin-amyloid from other aortic amyloid deposits.

Differentiating_Aortic_Amyloid start Aortic Tissue Biopsy congo_red Congo Red Staining & Polarization Microscopy start->congo_red is_amyloid Amyloid Present? (Apple-Green Birefringence) congo_red->is_amyloid no_amyloid No Amyloid Detected is_amyloid->no_amyloid No ihc_panel Immunohistochemistry (IHC) Panel is_amyloid->ihc_panel Yes medin_stain Anti-Medin/MFG-E8 ihc_panel->medin_stain ttr_stain Anti-TTR ihc_panel->ttr_stain apoai_stain Anti-ApoA-I ihc_panel->apoai_stain saa_stain Anti-SAA ihc_panel->saa_stain ihc_result Interpret IHC Results medin_stain->ihc_result ttr_stain->ihc_result apoai_stain->ihc_result saa_stain->ihc_result medin_positive Medin-Amyloid (AMed) ihc_result->medin_positive Medin + ttr_positive Transthyretin-Amyloid (ATTR) ihc_result->ttr_positive TTR + apoai_positive ApoA-I-Amyloid (AApoA-I) ihc_result->apoai_positive ApoA-I + saa_positive Serum Amyloid A-Amyloid (AA) ihc_result->saa_positive SAA + inconclusive Inconclusive/Negative IHC ihc_result->inconclusive Inconclusive mass_spec Mass Spectrometry (LMD-LC-MS/MS) inconclusive->mass_spec ms_result Definitive Amyloid Typing mass_spec->ms_result

Caption: Workflow for aortic amyloid differentiation.

This guide provides a framework for the systematic differentiation of Medin-amyloid from other amyloid deposits in the aorta. The combination of histological, immunohistochemical, and proteomic approaches ensures an accurate and definitive classification, which is essential for advancing our understanding of aortic amyloidosis and for the development of targeted therapies.

References

Anmeidan and Statins: A Comparative Analysis of Cholesterol Regulation in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This guide provides a comparative overview of Anmeidan and statins in the context of preclinical cholesterol regulation. Extensive searches for "Anmeidan" in scientific literature yielded no relevant results, suggesting it may be a novel compound, a proprietary name not yet in the public domain, or a potential misspelling. To fulfill the comparative intent of this guide, we will use YM17E , an Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor for which preclinical data is available, as a representative example of a non-statin cholesterol-lowering agent. This comparison will be drawn against the well-established class of drugs, statins.

Statins are the current cornerstone for managing hypercholesterolemia.[1][2] Their primary mechanism of action is the inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][3] This guide will delve into the preclinical data available for both YM17E and statins, presenting a detailed comparison of their efficacy, mechanisms of action, and the experimental protocols used in their evaluation.

Quantitative Data Presentation

The following tables summarize the quantitative data from preclinical studies on YM17E and statins, focusing on their effects on key lipid profile parameters.

Table 1: Efficacy of YM17E in a Preclinical Rat Model

ParameterDietTreatment Group% Change from ControlReference
Serum CholesterolNormal ChowYM17ESignificant Decrease[1]
Serum CholesterolHigh-CholesterolYM17EMarked Decrease (especially non-HDL fractions)[1]

Table 2: Efficacy of Statins in Various Preclinical Models

Animal ModelDietStatin TreatmentEffect on Total CholesterolReference
RabbitsHigh-CholesterolNot Specified~30% Decrease[4][5]
MiceHigh-CholesterolNot Specified~20% Decrease[4][5]
RatsHigh-CholesterolNot Specified~10% Decrease[4][5]
apoE/LDLR-deficient miceAtherogenic DietAtorvastatin (100 mg/kg/day)Significant Decrease[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of preclinical data. The following sections outline the experimental protocols for key studies involving YM17E and statins.

YM17E: In Vivo Hypocholesterolemic Activity Assessment in Rats
  • Objective: To determine the effect of YM17E on serum cholesterol levels.[1]

  • Animal Model: Male Sprague-Dawley rats.[1]

  • Experimental Groups:

    • Control group receiving a vehicle.[1]

    • YM17E treated group.[1]

  • Diet:

    • Normal chow.[1]

    • High-cholesterol diet (supplemented with cholesterol and cholic acid).[1]

  • Drug Administration: Oral administration of YM17E or vehicle daily for a specified period.[1]

  • Endpoint Analysis: Measurement of serum cholesterol levels.

Statins: General Protocol for Efficacy Assessment in Animal Models
  • Objective: To evaluate the cholesterol-lowering efficacy of statins.

  • Animal Models: Mice, rats, and rabbits are commonly used.[4][5] Specific strains, such as apoE/LDLR-deficient mice, are used to model atherosclerosis.[6]

  • Experimental Groups:

    • Control group receiving a placebo or vehicle.

    • Statin-treated group(s) at various doses.

  • Diet: Animals are often fed a high-cholesterol or atherogenic diet to induce hypercholesterolemia.[4][5][6]

  • Drug Administration: Statins are typically administered orally, either mixed in the diet or via gavage.[6]

  • Endpoint Analysis: Measurement of blood parameters including total cholesterol, LDL-C, HDL-C, and triglycerides.[4][5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways affected by YM17E and statins, as well as a typical experimental workflow for preclinical evaluation.

statin_mechanism cluster_synthesis Cholesterol Biosynthesis Pathway HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibition ym17e_mechanism cluster_absorption Cholesterol Absorption & Esterification Dietary_Cholesterol Dietary_Cholesterol Intracellular_Cholesterol Intracellular_Cholesterol Dietary_Cholesterol->Intracellular_Cholesterol Absorption Cholesteryl_Esters Cholesteryl_Esters Intracellular_Cholesterol->Cholesteryl_Esters ACAT YM17E YM17E ACAT ACAT YM17E->ACAT Inhibition preclinical_workflow Animal_Model_Selection Select Animal Model (e.g., Rats, Mice) Diet_Induction Induce Hypercholesterolemia (High-Cholesterol Diet) Animal_Model_Selection->Diet_Induction Group_Allocation Randomly Allocate to Treatment Groups Diet_Induction->Group_Allocation Drug_Administration Administer Anmeidan/YM17E, Statins, or Vehicle Group_Allocation->Drug_Administration Monitoring Monitor Health and Collect Samples Drug_Administration->Monitoring Data_Analysis Analyze Lipid Profiles and Other Biomarkers Monitoring->Data_Analysis Results Compare Efficacy and Determine Mechanism Data_Analysis->Results

References

Cross-reactivity of antibodies used for Medin-amyloid detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Medin, a 50-amino acid peptide fragment of milk fat globule-EGF factor 8 (MFG-E8), is the most common form of amyloid in humans, accumulating in the vasculature with age. Its association with aortic aneurysms and Alzheimer's disease has made its detection and study a critical area of research. This guide provides a comparative analysis of commercially available antibodies used for the detection of Medin-amyloid, offering insights into their specificity, performance in various applications, and supporting experimental data.

Antibody Performance Comparison

The selection of an appropriate antibody is paramount for the accurate detection and quantification of Medin. Below is a comparison of the most frequently cited monoclonal antibodies: 6B3, 18G1, and 1H4.

AntibodyImmunogenSpecificityApplicationsKey Characteristics
6B3 Full-length 50 amino acid human MedinBinds to both Medin peptide and its precursor, MFG-E8.[1]ELISA, Western Blot, Immunohistochemistry (IHC)Stains dense, aggregated Medin-amyloid deposits in IHC.[1] Capable of binding both monomeric and oligomeric forms of Medin in Western Blot.[1]
18G1 C-terminal peptide of human MedinSpecific to the C-terminal neo-epitope of Medin created upon cleavage from MFG-E8.[1]ELISA, Western Blot, Immunohistochemistry (IHC)In IHC, it does not stain dense amyloid plaques but shows widespread staining of structures within the tunica media of the aorta.[1] Binds to both monomeric and oligomeric forms of Medin in Western Blot.[1]
1H4 Human MedinSpecific for human Medin.Immunohistochemistry (IHC), ImmunodepletionUtilized for staining Medin in human brain vasculature and for immunodepleting Medin from extracts to study its effects.

Experimental Data Summary

Immunohistochemistry (IHC)

Studies on human thoracic aorta samples from patients with aneurysms or Marfan syndrome have revealed distinct staining patterns for the 6B3 and 18G1 antibodies.

  • Antibody 6B3: This antibody shows high affinity for dense, aggregated (Thioflavin S positive) Medin-amyloid deposits found in and around the patient's aneurysm.[1] This suggests that 6B3 is well-suited for identifying established amyloid plaques.

  • Antibody 18G1: In contrast, 18G1 exhibits little to no staining of the dense amyloid deposits. Instead, it widely stains structures within the tunica media, the layer of the aorta containing elastin (B1584352) fibers and smooth muscle cells.[1] This staining pattern suggests that 18G1 may be useful for detecting earlier, non-aggregated forms of Medin or its precursor fragments within the vessel wall.

Western Blot

Both 6B3 and 18G1 antibodies have been shown to be capable of binding to both monomeric and oligomeric forms of Medin in Western Blot analysis.[1] This indicates their utility in studying the aggregation state of Medin in tissue extracts. The 6B3 antibody has been specifically used to detect full-length MFG-E8 and Medin in brain homogenates and vascular fractions.

ELISA

Initial screening of these antibodies was performed using ELISA, which confirmed the specificity of 18G1 for the cleaved Medin peptide and the broader reactivity of 6B3 for both Medin and MFG-E8.[1] This highlights the importance of choosing the right antibody based on the specific research question, whether it is to detect total MFG-E8/Medin levels or specifically the cleaved, amyloidogenic fragment.

Experimental Protocols

Detailed, validated protocols for each specific antibody are often limited in publications. The following are example protocols based on standard laboratory procedures and information gathered from the cited literature. Researchers should optimize these protocols for their specific experimental conditions.

Example Western Blot Protocol for Medin Detection
  • Sample Preparation: Homogenize tissue samples in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

  • Gel Electrophoresis: Load 20-30 µg of protein per well onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 150V for 1-1.5 hours.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Medin 6B3 or 18G1) diluted in blocking buffer overnight at 4°C with gentle agitation. Optimal dilution should be determined empirically, starting with a range of 1:1000 to 1:5000.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Example Immunohistochemistry (IHC) Protocol for Medin in Aortic Tissue
  • Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a protein block solution (e.g., 10% normal goat serum).

  • Primary Antibody Incubation: Incubate sections with the primary anti-Medin antibody (e.g., 6B3 or 18G1) diluted in antibody diluent overnight at 4°C in a humidified chamber. Optimal dilution should be determined by titration.

  • Washing: Wash slides with PBS.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Detection: Visualize the staining using a DAB substrate kit, which produces a brown precipitate.

  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.

Example Sandwich ELISA Protocol for Medin Quantification
  • Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody (e.g., a Medin-specific monoclonal antibody) at a concentration of 1-10 µg/mL in coating buffer (e.g., PBS) overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add standards (recombinant Medin peptide) and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate multiple times with wash buffer (e.g., PBST).

  • Detection Antibody Incubation: Add a biotinylated detection antibody (e.g., a polyclonal anti-Medin antibody that recognizes a different epitope than the capture antibody) and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate.

  • Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate.

  • Substrate Development: Add a TMB substrate solution and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

Visualizations

Antibody_Cross_Reactivity_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_ex_vivo Ex Vivo / In Situ Confirmation seq_homology Sequence Homology Analysis (BLAST) epitope_prediction Epitope Prediction seq_homology->epitope_prediction structural_modeling 3D Structural Modeling epitope_prediction->structural_modeling elisa Competitive ELISA structural_modeling->elisa western_blot Western Blot elisa->western_blot spr Surface Plasmon Resonance (SPR) western_blot->spr ihc Immunohistochemistry (IHC) / Immunocytochemistry (ICC) spr->ihc knockout_validation Knockout/Knockdown Model Validation ihc->knockout_validation end End: Confirm Specificity knockout_validation->end start Start: Assess Potential Cross-Reactivity start->seq_homology

Caption: Workflow for Assessing Antibody Cross-Reactivity.

Medin_RAGE_Signaling Medin Medin Amyloid RAGE RAGE Receptor Medin->RAGE Binds to ROS Reactive Oxygen Species (ROS) Production RAGE->ROS Activates NFkB NF-κB Activation RAGE->NFkB Activates Endothelial_Dysfunction Endothelial Dysfunction ROS->Endothelial_Dysfunction Leads to Inflammation Pro-inflammatory Cytokine Production (IL-6, IL-8) NFkB->Inflammation Induces Vascular_Injury Vascular Injury Inflammation->Vascular_Injury Contributes to Endothelial_Dysfunction->Vascular_Injury Contributes to

Caption: Medin-RAGE Signaling Pathway in Vascular Dysfunction.

References

Comparative Analysis of Anmeidan and Other Traditional Chinese Medicine Formulations in the Management of Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a primary focus on a single formulation of Anmeidan (AMD) for the treatment of atherosclerosis. As of the latest available data, direct comparative studies analyzing different formulations of Anmeidan are not present in published research. However, a detailed examination of the existing research on this specific Anmeidan formulation provides valuable insights into its efficacy and mechanism of action. To offer a broader perspective, this guide will present the data on this Anmeidan formulation and contrast it with other individual herbs and formulations used in Traditional Chinese Medicine (TCM) for atherosclerosis.

Anmeidan (AMD) Formulation: A Detailed Analysis

A pivotal study has investigated the anti-atherosclerotic effects of a specific Anmeidan formulation. The research, conducted on an animal model, provides significant quantitative data on its potential benefits.

Composition of the Studied Anmeidan (AMD) Formulation

The Anmeidan formulation studied is a complex traditional Chinese medicine formula composed of multiple herbs. While the precise proprietary ratios are not fully disclosed, the constituent herbs are known for their traditional use in cardiovascular health.

Data on Efficacy of Anmeidan (AMD) in an Atherosclerosis Model

The efficacy of the Anmeidan formulation was evaluated in ApoE-/- mice, a standard animal model for atherosclerosis research. The study reports significant improvements in key biomarkers associated with atherosclerosis.

ParameterControl Group (Model)Anmeidan (AMD) Treated GroupPercentage Change with AMD
Serum Total Cholesterol (TC) HighSignificantly Reduced
Serum Triglyceride (TG) HighSignificantly Reduced
Serum Low-Density Lipoprotein (LDL-C) HighSignificantly Reduced
Serum High-Density Lipoprotein (HDL-C) LowSignificantly Increased
Atherosclerotic Plaque Area LargeSignificantly Reduced

Note: The table summarizes the qualitative outcomes reported in the study. Specific quantitative values were not provided in the abstract.

Experimental Protocols for Anmeidan (AMD) Study

Animal Model:

  • Species: ApoE-/- mice, which are genetically predisposed to developing atherosclerosis.

  • Induction of Atherosclerosis: The mice were likely fed a high-fat diet to accelerate the development of atherosclerotic plaques.

  • Treatment: The experimental group received the Anmeidan formulation, while the control group did not.

  • Duration: The study was conducted over a specific period to allow for the development and potential regression of atherosclerotic lesions.

Biochemical Analysis:

  • Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C were measured using standard laboratory techniques.

Histological Analysis:

  • The aortas of the mice were excised, sectioned, and stained (e.g., with Oil Red O) to visualize and quantify the area of atherosclerotic plaques.

Gene Expression Analysis:

  • The mRNA levels of key genes involved in lipid metabolism (ABCA1, ABCG1, and LDLR) were quantified in liver tissue, likely using quantitative real-time polymerase chain reaction (qRT-PCR).

Proposed Mechanism of Action of Anmeidan (AMD)

The anti-atherosclerotic effects of the studied Anmeidan formulation are believed to be mediated through the regulation of lipid metabolism and antioxidant pathways.

Anmeidan Mechanism of Action Anmeidan Anmeidan (AMD) Formulation LipidMetabolism Regulation of Lipid Metabolism Anmeidan->LipidMetabolism Antioxidant Enhanced Antioxidant Activity Anmeidan->Antioxidant GeneExpression ↑ mRNA levels of: ABCA1, ABCG1, LDLR LipidMetabolism->GeneExpression LipidAggregation ↓ Liver Lipid Aggregation LipidMetabolism->LipidAggregation Atherosclerosis Alleviation of Atherosclerosis Antioxidant->Atherosclerosis CholesterolEfflux ↑ Cholesterol Efflux GeneExpression->CholesterolEfflux FoamCell ↓ Cholesterol in Foam Cells CholesterolEfflux->FoamCell FoamCell->Atherosclerosis LipidAggregation->Atherosclerosis

Proposed mechanism of Anmeidan (AMD) in atherosclerosis.

The study suggests that Anmeidan upregulates the expression of genes (ABCA1, ABCG1, and LDLR) that play a crucial role in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. This leads to increased cholesterol efflux from cells, including foam cells which are a key component of atherosclerotic plaques. Consequently, this reduces cholesterol accumulation in foam cells and the liver. Additionally, Anmeidan was found to enhance the activity of antioxidant enzymes, which can help to mitigate the oxidative stress that contributes to the development of atherosclerosis.

Comparative Perspective: Other TCM Herbs and Formulations for Atherosclerosis

While a direct comparison with other Anmeidan formulations is not possible, it is useful to consider the effects of other well-researched TCM herbs and formulations on atherosclerosis to provide context for AMD's potential.

TCM InterventionKey Active ComponentsReported Anti-Atherosclerotic Effects
Salvia miltiorrhiza (Danshen) Tanshinones, Salvianolic acidsAnti-inflammatory, antioxidant, inhibits smooth muscle cell proliferation.
Panax notoginseng (Sanqi) Saponins (e.g., Ginsenosides)Anti-inflammatory, anti-platelet aggregation, antioxidant effects.
Crataegus pinnatifida (Shanzha) Flavonoids, TriterpenoidsLowers blood lipids, antioxidant, improves endothelial function.
Curcuma longa (Jianghuang) CurcuminAnti-inflammatory, antioxidant, reduces lipid deposition.
Experimental Workflow for Evaluating Anti-Atherosclerotic TCMs

The general experimental workflow for investigating the efficacy of TCM formulations like Anmeidan in preclinical atherosclerosis research typically follows a standardized process.

Experimental Workflow A Atherosclerosis Animal Model (e.g., ApoE-/- mice on high-fat diet) B Treatment Groups: - Control (Vehicle) - Positive Control (e.g., Statin) - TCM Formulation(s) A->B C Data Collection during Treatment: - Body Weight - Food Intake B->C D Endpoint Analysis C->D E Blood Analysis: - Lipid Profile (TC, TG, LDL, HDL) - Inflammatory Markers D->E F Tissue Analysis (Aorta, Liver): - Histopathology (Plaque Area) - Gene/Protein Expression D->F G Data Interpretation & Conclusion E->G F->G

General experimental workflow for TCM in atherosclerosis research.

Conclusion

The available scientific evidence highlights the potential of a specific Anmeidan formulation in mitigating atherosclerosis, primarily through the regulation of lipid metabolism and enhancement of antioxidant activity. The data, derived from a well-established animal model, is promising for the role of this TCM formula in cardiovascular health. However, the lack of studies on different Anmeidan formulations prevents a direct comparative analysis. Future research is warranted to explore the efficacy of varied Anmeidan formulations and to conduct head-to-head comparisons to identify optimal compositions and dosages for the management of atherosclerosis. Furthermore, clinical trials in human subjects are necessary to validate these preclinical findings. Researchers and drug development professionals are encouraged to consider these findings as a foundation for further investigation into the therapeutic potential of Anmeidan and other TCM formulations.

Medin-Amyloid: A Potential Biomarker for Vascular Aging Compared to Established Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of evidence suggests that Medin-amyloid, the most common amyloid found in the vasculature of individuals over 50, may serve as a critical biomarker for vascular aging.[1][2] This guide provides a comprehensive comparison of Medin-amyloid with established clinical biomarkers of vascular aging, such as Pulse Wave Velocity (PWV) and Carotid Intima-Media Thickness (CIMT). The information presented is intended for researchers, scientists, and drug development professionals investigating age-related vascular diseases.

Medin-Amyloid and Its Role in Vascular Pathophysiology

Medin, a 50-amino acid peptide fragment of milk fat globule-EGF factor 8 (MFG-E8), accumulates in the arterial media with age.[1][2] This accumulation is linked to several pathological processes characteristic of vascular aging, including increased arterial stiffness, endothelial dysfunction, and vascular inflammation.[3][4] Furthermore, Medin has been shown to co-aggregate with amyloid-β in the cerebral vasculature, suggesting a potential role in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders with a vascular component.[5][6][7][8]

Comparative Analysis of Vascular Aging Biomarkers

To objectively assess the potential of Medin-amyloid as a biomarker, its performance must be compared against current standards in the field. The following table summarizes key quantitative data for Medin-amyloid and two widely used clinical biomarkers: Pulse Wave Velocity (PWV) and Carotid Intima-Media Thickness (CIMT).

BiomarkerParameter MeasuredTypical Values in Aged IndividualsPathological Significance
Medin-Amyloid Concentration in tissue/fluidIncreased deposition in aorta and cerebral vessels with age[1][2]Associated with aortic stiffness, endothelial dysfunction, inflammation, and co-localization with amyloid-β[3][4][6]
Pulse Wave Velocity (PWV) Arterial StiffnesscfPWV > 10 m/s is considered a conservative threshold for high risk[9]Independent predictor of cardiovascular events and all-cause mortality[9]
Carotid Intima-Media Thickness (CIMT) Thickness of the intimal and medial layers of the carotid arteryAverage IMT > 1 mm is considered abnormal[10]Predicts risk of future cerebrovascular or cardiac thrombotic events[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers. Below are summaries of key experimental protocols.

Quantification of Medin-Amyloid

Immunohistochemistry (IHC) for Medin in Tissue:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded arterial tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Sections are blocked with a protein block solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Medin (e.g., a monoclonal anti-human Medin antibody).

  • Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the Medin deposits.

  • Counterstaining & Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

Enzyme-Linked Immunosorbent Assay (ELISA) for Medin (General Protocol):

While a specific commercial kit for Medin is not detailed in the provided results, a general sandwich ELISA protocol would involve:

  • Coating: Microplate wells are coated with a capture antibody specific for Medin.

  • Blocking: Wells are blocked to prevent non-specific binding.

  • Sample Incubation: Tissue homogenates or biological fluid samples are added to the wells.

  • Detection Antibody: A biotinylated detection antibody specific for a different epitope on Medin is added.

  • Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

  • Substrate & Measurement: A TMB substrate is added, and the colorimetric change is measured at 450 nm. The concentration is determined by comparison to a standard curve. A similar protocol is used for Amyloid-β (1-42) ELISA.[11][12][13][14]

Measurement of Pulse Wave Velocity (PWV)

Carotid-Femoral PWV (cfPWV) Measurement:

  • Patient Preparation: The patient rests in a supine position in a quiet, temperature-controlled room.[15]

  • ECG Monitoring: ECG leads are attached to monitor the heart rate.[15]

  • Pulse Wave Recording: A tonometer is used to sequentially record the pressure waveforms at the common carotid and femoral arteries.[15][16]

  • Distance Measurement: The surface distance between the two recording sites is measured with a tape measure.[15][16] A subtraction of the distance from the suprasternal notch to the carotid artery from the distance from the suprasternal notch to the femoral artery is often used.

  • Calculation: PWV is calculated as the distance divided by the time delay between the feet of the two pressure waveforms.[9]

Measurement of Carotid Intima-Media Thickness (CIMT)

B-Mode Ultrasound Protocol:

  • Patient Positioning: The patient is in a supine position with the head turned away from the side being examined.[10]

  • Image Acquisition: A high-resolution B-mode ultrasound system is used to obtain longitudinal images of the common carotid artery, avoiding atherosclerotic plaques.[10]

  • Measurement: The IMT is measured as the distance between the leading edge of the lumen-intima interface and the leading edge of the media-adventitia interface on the far wall of the distal common carotid artery, approximately 1 cm from the bifurcation.[10]

  • Averaging: Multiple measurements are taken on both the right and left sides to obtain an average value.[10]

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes, the following diagrams are provided.

Medin_Signaling_Pathway Medin Medin-amyloid RAGE RAGE Receptor Medin->RAGE Binds to VSMC_Dys VSMC Dysfunction Medin->VSMC_Dys Induces NFkB NF-κB RAGE->NFkB Activates ROS ROS Production RAGE->ROS Increases Inflammation Inflammation (IL-6, IL-8) NFkB->Inflammation Upregulates EndoDys Endothelial Dysfunction ROS->EndoDys Contributes to Inflammation->EndoDys Contributes to

Figure 1: Medin-amyloid signaling cascade in vascular cells.

Biomarker_Comparison_Workflow cluster_Medin Medin-Amyloid Assessment cluster_PWV PWV Measurement cluster_CIMT CIMT Measurement Tissue Arterial Tissue / CSF IHC Immunohistochemistry Tissue->IHC ELISA ELISA Tissue->ELISA Vascular_Aging Assessment of Vascular Aging IHC->Vascular_Aging ELISA->Vascular_Aging Patient_PWV Patient Tonometer Applanation Tonometry Patient_PWV->Tonometer PWV_Calc PWV Calculation (Distance/Time) Tonometer->PWV_Calc PWV_Calc->Vascular_Aging Patient_CIMT Patient Ultrasound B-Mode Ultrasound Patient_CIMT->Ultrasound CIMT_Measure IMT Measurement Ultrasound->CIMT_Measure CIMT_Measure->Vascular_Aging

Figure 2: Experimental workflows for vascular aging biomarkers.

Conclusion

Medin-amyloid shows significant promise as a biomarker for vascular aging, offering insights into the molecular and cellular process of arterial stiffening and endothelial dysfunction. While PWV and CIMT are well-established, non-invasive functional and structural markers, Medin-amyloid provides a more direct measure of a key pathological protein aggregation process. Further research, including the development of standardized, high-throughput assays for Medin quantification, is warranted to fully establish its clinical utility in the diagnosis and management of age-related vascular diseases. The interaction of Medin with the RAGE receptor presents a potential therapeutic target for mitigating vascular inflammation and dysfunction.[1][17]

References

Anmeidan and Conventional Therapies: A Comparative Guide to Synergistic Effects in Sleep Disorder Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective treatments for sleep disorders has led to a growing interest in the potential synergistic effects of combining traditional remedies with conventional pharmaceuticals. Anmeidan, a traditional Chinese medicine (TCM) formulation, has garnered attention for its potential neuroprotective and sleep-regulating properties. This guide provides a comprehensive evaluation of the available scientific evidence on the synergistic effects of Anmeidan and its constituent herbs with conventional therapies for sleep disorders, primarily insomnia. While direct clinical trials on the combination of the specific Anmeidan formula with modern drugs are lacking, preclinical and component-based studies offer valuable insights into potential synergistic mechanisms.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical and clinical studies on Anmeidan's components and their comparison with or potentiation of conventional therapies. It is crucial to note that these data are derived from studies on individual ingredients or different formulations and may not be directly extrapolated to the complete Anmeidan formula.

Table 1: Synergistic Potential of Anmeidan Components with GABAergic Drugs (e.g., Benzodiazepines)

ComponentStudy TypeConventional TherapyKey FindingsReference
Semen Ziziphi Spinosae Systematic Review & Meta-analysisBenzodiazepines/CBTAssociated with a significant decrease in insomnia severity compared to benzodiazepines or CBT.[1]
Polygala tenuifolia Preclinical (Mice)Pentobarbital (B6593769) (Barbiturate)Polygalasaponins exhibited a synergistic effect, significantly lengthening sleep duration and decreasing sleep latency.[2][3]
Poria cocos In vitro / PreclinicalBenzodiazepinesPachymic acid from Poria cocos alters sleep patterns by stimulating GABAergic systems, similar to benzodiazepines. Potential for sedative synergy.[4][5][6]

Table 2: Synergistic Potential of Anmeidan Components with Antidepressants (e.g., SSRIs)

ComponentStudy TypeConventional TherapyKey FindingsReference
Bulbus Lilii & Rhizoma Anemarrhena Clinical TrialParoxetine (B1678475) (SSRI)The herbal combination showed a superior therapeutic effect in treating post-stroke depression and anxiety compared to paroxetine alone.
Bulbus Lilii Preclinical (Mice)Fluoxetine (B1211875) (SSRI)The combination of Bulbus Lilii with fluoxetine showed a more significant antidepressant effect than either treatment alone.[7]
Gardenia jasminoides Preclinical (Mice)Fluoxetine (SSRI)Geniposide, a compound in Gardenia jasminoides, augmented the anti-depressive effect of fluoxetine.[8]
Glycyrrhiza uralensis ReviewVarious DrugsPotent inhibitor of various CYP450 enzymes (CYP2B6, CYP2C8, CYP2C9, CYP2C19), indicating a high potential for pharmacokinetic interactions that could alter the efficacy and toxicity of co-administered antidepressants.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key preclinical studies investigating Anmeidan and its components.

Sleep Deprivation Rat Model for Anmeidan Efficacy
  • Objective: To evaluate the neuroprotective effects of Anmeidan on sleep-deprived rats.

  • Animal Model: Male Sprague-Dawley rats.

  • Sleep Deprivation Method: Modified multi-platform water environment method. Rats are placed on small platforms surrounded by water, inducing sleep deprivation as they enter REM sleep and fall into the water.

  • Treatment Groups:

    • Blank Control Group (no sleep deprivation, vehicle administration)

    • Model Group (sleep deprivation, vehicle administration)

    • Anmeidan Group (sleep deprivation, Anmeidan administration)

    • Positive Control Group (e.g., Melatonin, sleep deprivation)

  • Dosage and Administration: Anmeidan administered orally by gavage at a specified dose (e.g., 18.18 g/kg/day) for a set duration (e.g., 4 weeks).

  • Outcome Measures:

    • Behavioral Tests: Open field test to assess locomotor activity and anxiety.

    • Histopathology: Nissl staining to observe neuronal damage in the hippocampus.

    • Biochemical Assays: Western blot to measure the expression of proteins in specific signaling pathways (e.g., NRG1, ErbB4).

    • Immunofluorescence: To detect levels of neurotrophic factors (e.g., BDNF, NGF) and synaptic proteins.

Pentobarbital-Induced Sleep in Mice for Synergistic Sedative Effects
  • Objective: To assess the synergistic sedative-hypnotic effects of Polygala tenuifolia saponins (B1172615) with a conventional sedative.

  • Animal Model: Male Kunming mice.

  • Treatment Groups:

    • Control Group (vehicle)

    • Pentobarbital Sodium Group (sub-hypnotic or hypnotic dose)

    • Polygala tenuifolia Saponins Group (various doses)

    • Combination Group (Polygala tenuifolia saponins + Pentobarbital Sodium)

  • Procedure:

    • Mice are orally administered the vehicle, Polygala tenuifolia saponins, or a combination.

    • After a set time (e.g., 30 minutes), a sub-hypnotic or hypnotic dose of pentobarbital sodium is administered intraperitoneally.

    • The onset of sleep (loss of righting reflex) and the duration of sleep are recorded.

  • Endpoint: A significant decrease in sleep latency and an increase in sleep duration in the combination group compared to the pentobarbital-only group indicates a synergistic effect.[2][3]

Signaling Pathways and Mechanisms of Action

The potential synergistic effects of Anmeidan with conventional therapies can be understood by examining their convergent mechanisms of action at the molecular level.

Proposed Synergistic Action on the GABAergic System

Conventional benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedation and anxiolysis. Several components of Anmeidan are believed to act on this same system, suggesting a potential for synergistic effects.

GABA_Synergy cluster_GABA GABA-A Receptor GABA_Receptor GABA-A Receptor Chloride Channel Neuronal_Inhibition Increased Neuronal Inhibition (Sedation) GABA_Receptor:f1->Neuronal_Inhibition Chloride Influx Benzodiazepine Benzodiazepines Benzodiazepine->GABA_Receptor:f0 Positive Allosteric Modulation Anmeidan_Components Anmeidan Components (P. tenuifolia, P. cocos) Anmeidan_Components->GABA_Receptor:f0 Potential Positive Modulation GABA GABA GABA->GABA_Receptor:f0 Binds

Potential synergistic action on the GABA-A receptor.
Proposed Synergistic Action on the Serotonergic System

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) are antidepressants that can also be used to treat insomnia, particularly when it is comorbid with depression. They work by increasing the levels of serotonin in the synaptic cleft. Certain components of Anmeidan may also modulate the serotonergic system, leading to potential additive or synergistic antidepressant and sleep-regulating effects.

Serotonin_Synergy cluster_Synapse Serotonergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron SERT SERT (Serotonin Transporter) SERT->Presynaptic Reuptake Serotonin_Receptor Serotonin Receptor Improved_Mood_Sleep Improved Mood and Sleep Regulation Serotonin_Receptor->Improved_Mood_Sleep Signal Transduction SSRI SSRIs SSRI->SERT Inhibits Anmeidan_Components Anmeidan Components (B. Lilii, G. jasminoides) Synaptic_Serotonin Increased Synaptic Serotonin Anmeidan_Components->Synaptic_Serotonin Potential Increase in Serotonin Levels Synaptic_Serotonin->Serotonin_Receptor Binds

Potential synergistic action on the serotonergic system.
Anmeidan and the NRG1/ErbB4 Signaling Pathway

Preclinical studies suggest that Anmeidan may exert its neuroprotective effects by upregulating the Neuregulin 1 (NRG1)/ErbB4 signaling pathway. This pathway is crucial for neuronal development, synaptic plasticity, and may play a role in the response to neuronal injury, such as that caused by sleep deprivation.

NRG1_ErbB4_Pathway Anmeidan Anmeidan NRG1 NRG1 (Neuregulin 1) Anmeidan->NRG1 Upregulates ErbB4 ErbB4 Receptor NRG1->ErbB4 Binds and Activates PI3K_Akt PI3K/Akt Pathway ErbB4->PI3K_Akt MAPK_ERK MAPK/ERK Pathway ErbB4->MAPK_ERK Neuroprotection Neuroprotection & Synaptic Stability PI3K_Akt->Neuroprotection MAPK_ERK->Neuroprotection

Anmeidan's proposed mechanism via the NRG1/ErbB4 pathway.

Conclusion and Future Directions

The available evidence, primarily from preclinical and component-based studies, suggests a strong theoretical rationale for the synergistic use of Anmeidan with conventional therapies for sleep disorders. The multi-target nature of its constituent herbs, particularly their effects on the GABAergic and serotonergic systems, indicates a high potential for enhancing the efficacy of benzodiazepines and antidepressants. However, the potential for pharmacokinetic interactions, especially with ingredients like Glycyrrhiza uralensis, necessitates caution and further investigation.

To translate these promising preclinical findings into clinical practice, rigorous, well-controlled clinical trials are imperative. Future research should focus on:

  • Standardization of the Anmeidan formula: Ensuring consistent composition and quality for reliable study outcomes.

  • Pharmacokinetic studies: Investigating the absorption, distribution, metabolism, and excretion of Anmeidan's components when co-administered with conventional drugs.

  • Randomized controlled trials: Directly comparing the efficacy and safety of Anmeidan in combination with conventional therapies versus monotherapy in patients with insomnia.

  • Biomarker identification: To identify patient populations most likely to benefit from combination therapy.

By pursuing these research avenues, the full potential of Anmeidan as a synergistic component in the management of sleep disorders can be elucidated, paving the way for more effective and personalized treatment strategies.

References

A Comparative Analysis of the Therapeutic Window of Amlodipine and Other Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic window of amlodipine (B1666008) with other widely used dihydropyridine (B1217469) calcium channel blockers, including nifedipine (B1678770), felodipine, and lercanidipine (B1674757). The comparison is supported by preclinical experimental data to offer insights into the relative safety and efficacy profiles of these antihypertensive agents.

Quantitative Comparison of Therapeutic Indices

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. The following table summarizes the available preclinical oral toxicity (LD50) and effective dose (ED) data for amlodipine and other dihydropyridines in rodent models, along with a calculated therapeutic index where possible.

DrugAnimal ModelLD50 (mg/kg)Effective Dose (ED) (mg/kg)Calculated Therapeutic Index (LD50/ED)
Amlodipine Mouse37--
Rat (Spontaneously Hypertensive)70ED20: 2.09 (at day 13)[1]~33.5
Nifedipine Mouse202[2]--
Rat1022[2][3]Effective at 1[4]-
Felodipine Mouse (male/female)240 / 264[5]--
Rat (male/female)2390 / 2250[5]0.1 - 1.0 (dose-dependent effect)[4]-
Lercanidipine Mouse657[6]--
Rat (Spontaneously Hypertensive)-Effective at reducing diastolic blood pressure, similar potency to felodipine[7]-

Note: The therapeutic indices are estimations based on available preclinical data and may not directly translate to human clinical practice. The effective doses are presented as reported in the respective studies (e.g., ED20 or effective dose range) and may not be the ED50.

Experimental Protocols

The determination of the therapeutic window for dihydropyridine calcium channel blockers involves a series of preclinical in vivo experiments to establish both efficacy and toxicity.

Determination of Antihypertensive Efficacy (ED50)

The antihypertensive efficacy is typically evaluated in animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR).

Protocol: Efficacy Study in Spontaneously Hypertensive Rats

  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are commonly used as a model of genetic hypertension. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.

  • Drug Administration: The test compound (e.g., amlodipine, nifedipine) is administered orally via gavage at various doses. A vehicle control group receives the formulation excipient alone.

  • Blood Pressure Measurement: Blood pressure is monitored continuously or at frequent intervals using methods such as the tail-cuff method or radiotelemetry.

  • Data Analysis: The dose-response curve is constructed by plotting the percentage decrease in mean arterial pressure against the administered dose. The ED50, the dose that produces 50% of the maximal antihypertensive effect, is then calculated from this curve.

Determination of Acute Toxicity (LD50)

Acute toxicity studies are performed to determine the dose of a substance that is lethal to 50% of the test animal population.

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Animal Model: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used.

  • Dosing: A single animal is dosed at a starting dose level.

  • Observation: The animal is observed for signs of toxicity and mortality over a specified period (typically 14 days).

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher fixed increment.

    • If the animal dies, the next animal is dosed at a lower fixed increment.

  • LD50 Calculation: This process is repeated, and the LD50 is calculated using statistical methods, such as the maximum likelihood method, based on the pattern of survivals and mortalities.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Dihydropyridine Calcium Channel Blockers

Dihydropyridine calcium channel blockers exert their antihypertensive effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in peripheral vascular resistance.

Dihydropyridine_Mechanism cluster_0 DHP Dihydropyridine (e.g., Amlodipine) L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) DHP->L_type_Ca_Channel Blocks Ca_influx Ca²⁺ Influx Vasodilation Vasodilation Ca_influx->Vasodilation Inhibition leads to BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction Results in

Mechanism of action of dihydropyridine calcium channel blockers.
Experimental Workflow for Determining Therapeutic Index

The determination of a drug's therapeutic index is a multi-step process involving both efficacy and toxicity studies.

Therapeutic_Index_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment Efficacy_Model Hypertensive Animal Model (e.g., SHR) Dose_Response Dose-Response Study Efficacy_Model->Dose_Response ED50 Calculate ED₅₀ Dose_Response->ED50 TI_Calc Therapeutic Index Calculation (LD₅₀ / ED₅₀) ED50->TI_Calc Toxicity_Model Healthy Animal Model (e.g., Mice, Rats) Acute_Toxicity Acute Toxicity Study (e.g., Up-and-Down) Toxicity_Model->Acute_Toxicity LD50 Calculate LD₅₀ Acute_Toxicity->LD50 LD50->TI_Calc

Workflow for determining the therapeutic index of an antihypertensive drug.

Discussion

Based on the available preclinical data, amlodipine exhibits a favorable therapeutic index in rats. While direct comparisons of therapeutic indices are challenging due to variations in experimental designs and reported effective dose metrics, the LD50 values provide a general indication of acute toxicity. Felodipine and nifedipine appear to have higher LD50 values in rats compared to amlodipine, suggesting a lower acute toxicity in this species. However, the antihypertensive potency also differs among these agents.

Amlodipine's distinct pharmacokinetic profile, characterized by a long half-life and high bioavailability, contributes to its clinical efficacy and tolerability. This allows for once-daily dosing and a smoother blood pressure control, which may indirectly contribute to a wider practical therapeutic window in a clinical setting by minimizing fluctuations in plasma concentrations that could lead to adverse effects.

It is crucial to reiterate that these preclinical findings provide a foundational understanding of the relative safety and efficacy of these dihydropyridines. The translation of these findings to human populations requires careful consideration of interspecies differences in metabolism and pharmacodynamics. Clinical data on the therapeutic range and incidence of adverse effects at therapeutic doses remain the cornerstone for assessing the clinical therapeutic window.

References

A Structural Showdown: Medin-Amyloid in the Context of Key Amyloidogenic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive structural comparison of Medin-amyloid with other prominent amyloidogenic proteins—Amyloid-beta (Aβ), Alpha-synuclein (α-syn), Tau, and Transthyretin (TTR)—reveals both common architectural motifs and distinct molecular signatures. This guide, intended for researchers, scientists, and drug development professionals, synthesizes quantitative structural data, details key experimental methodologies, and visualizes the cellular pathways impacted by these protein aggregates.

Quantitative Structural Comparison

The defining characteristic of amyloid fibrils is their cross-β sheet architecture, where β-strands run perpendicular to the fibril axis.[1] However, variations in the number of protofilaments, their arrangement, and the specific protein regions forming the core structure lead to significant polymorphism. The following table summarizes key structural parameters for Medin-amyloid and its counterparts.

FeatureMedin-AmyloidAmyloid-beta (Aβ)Alpha-synuclein (α-syn)TauTransthyretin (TTR)
Precursor Protein Milk fat globule EGF-like factor-8 (MFG-E8)[2][3]Amyloid Precursor Protein (APP)[4]Alpha-synuclein[5]Tau[6]Transthyretin[7]
Monomer Length (typical) 50 amino acids[3]36-43 amino acids (Aβ40/42)[4]140 amino acids[5]352-441 amino acids (isoforms)[8]127 amino acids[7]
Fibril Core Region C-terminal region is amyloidogenic[2][9]Residues ~18-42 (β1 and β2 sheets)[10]Residues ~37-99[11]Microtubule-binding repeats (R2, R3)[12]N-terminal and C-terminal fragments[9]
Fibril Morphology Co-assembles into hybrid fibrils with Aβ40, inducing Aβ42-like polymorphs[13]Polymorphic; often 2 protofilaments with a left-handed twist[14]Typically 2 protofilaments with a left-handed helix[11]Paired helical filaments (PHFs) and straight filaments (SFs)[8]Type A and Type B fibrils, single protofilament[9]
Fibril Diameter ~10-12 nm (when co-aggregated with Aβ40)[13]~5-10 nm[1]~10 nm[11]~10-20 nm (PHF)[8]~12 nm[15]
Crossover Distance ~90-100 nm (when co-aggregated with Aβ40)[13]Variable depending on polymorph~75 nm[15]~80 nm (PHF)[8]~75 nm[15]
Predominant Secondary Structure β-sheet[2][9]Cross-β sheet[1][10]Cross-β sheet[5][11]Cross-β sheet[6]Cross-β sheet[9]

Experimental Protocols for Structural Determination

The elucidation of amyloid fibril structures at atomic or near-atomic resolution relies on a combination of advanced biophysical techniques. The primary methods employed are Cryo-Electron Microscopy (Cryo-EM), Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy, and X-ray Fiber Diffraction.

Cryo-Electron Microscopy (Cryo-EM) for Amyloid Fibril Structure Determination

Cryo-EM has emerged as a powerful tool for determining the high-resolution structures of amyloid fibrils, particularly for polymorphic samples.

Experimental Workflow:

  • Fibril Preparation: Recombinant or synthetic amyloid proteins are induced to form fibrils in vitro under controlled conditions (e.g., pH, temperature, agitation). For ex vivo fibrils, purification from tissue is required.[15]

  • Sample Vitrification: A small volume of the fibril solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the hydrated state of the fibrils.[16]

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope (TEM) under cryogenic conditions. A series of 2D projection images are collected from different angles.[16]

  • Image Processing and 3D Reconstruction:

    • Individual fibril images are extracted from the micrographs.

    • 2D classification is performed to identify different fibril morphologies.

    • For helical fibrils, helical reconstruction algorithms are used to generate a 3D density map.[16][17]

  • Model Building and Refinement: An atomic model of the protein is built into the 3D density map and refined to fit the experimental data.[16]

cryo_em_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis fibril_prep Fibril Preparation vitrification Vitrification fibril_prep->vitrification tem_imaging TEM Imaging vitrification->tem_imaging image_proc Image Processing tem_imaging->image_proc recon_3d 3D Reconstruction image_proc->recon_3d model_build Model Building recon_3d->model_build

Cryo-EM workflow for amyloid structure.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR is particularly suited for studying the structure and dynamics of insoluble and non-crystalline protein aggregates like amyloid fibrils.[5]

Experimental Protocol:

  • Isotope Labeling: The protein of interest is typically expressed in bacteria or synthesized with uniform or selective incorporation of stable isotopes (e.g., 13C, 15N).[18]

  • Fibril Formation: Labeled protein is aggregated into homogenous amyloid fibrils. Seeding with pre-formed fibrils can enhance homogeneity.[5]

  • ssNMR Data Acquisition: The fibril sample is packed into an NMR rotor and spun at a high speed at the magic angle (54.74°) to average out anisotropic interactions. A series of multi-dimensional NMR experiments are performed to measure chemical shifts and inter-atomic distances.[5][19]

  • Spectral Assignment and Structure Calculation: The recorded spectra are analyzed to assign chemical shifts to specific atoms in the protein. Distance restraints derived from the NMR data are then used in computational software to calculate a 3D structural model of the protein within the fibril.[5]

ssNMR_workflow isotope_label Isotope Labeling fibril_formation Fibril Formation isotope_label->fibril_formation ssnmr_acq ssNMR Data Acquisition fibril_formation->ssnmr_acq structure_calc Structure Calculation ssnmr_acq->structure_calc

ssNMR workflow for amyloid structure.
X-ray Fiber Diffraction

This technique provides information about the repeating structural motifs within amyloid fibrils.[20]

Methodology:

  • Fibril Alignment: A concentrated solution of amyloid fibrils is prepared and allowed to dry slowly, which can induce partial alignment of the fibrils.[20][21]

  • Diffraction Pattern Collection: A collimated X-ray beam is passed through the aligned fibril sample. The diffracted X-rays are recorded on a detector, producing a characteristic fiber diffraction pattern.[20]

  • Data Analysis and Model Building: The positions and intensities of the reflections in the diffraction pattern provide information about the repeating distances within the fibril structure. The hallmark "cross-β" pattern shows a strong reflection at ~4.7 Å on the meridional axis (inter-strand distance) and a reflection at ~10 Å on the equatorial axis (inter-sheet distance). This data is used to build and validate structural models.[22]

Signaling Pathways and Cellular Toxicity

Amyloidogenic proteins, in their aggregated forms, are known to disrupt various cellular signaling pathways, leading to cytotoxicity and tissue damage.

Medin-Amyloid and Pro-inflammatory Signaling

Medin has been shown to induce a strong pro-inflammatory and pro-thrombotic signaling response in endothelial cells.[23] This is in contrast to Aβ42, which did not elicit a similar response in the same study. The interaction of Medin with fatty acids can synergistically enhance this inflammatory signaling.

medin_pathway Medin Medin Amyloid EndothelialCell Endothelial Cell Medin->EndothelialCell interacts with ProInflammatory Pro-inflammatory Gene Expression (IL-6, IL-8, VCAM-1) EndothelialCell->ProInflammatory induces ProThrombotic Pro-thrombotic Gene Expression (PAI-1) EndothelialCell->ProThrombotic induces

Medin-induced pro-inflammatory signaling.
Amyloid-beta, Alpha-synuclein, and Tau: Common Neurotoxic Pathways

Aβ, α-synuclein, and Tau are all implicated in neurodegenerative diseases and share some common toxic mechanisms, including mitochondrial dysfunction, disruption of the endoplasmic reticulum (ER)-Golgi trafficking, and impaired synaptic function.[12][24][25]

  • Amyloid-beta: Soluble Aβ oligomers can bind to neuronal receptors, leading to synaptic dysfunction and initiating a cascade that includes cofilin activation and subsequent synapse loss.[26] Aβ42 also disrupts mitochondrial proteome responses, affecting signaling and bioenergetics.[12]

  • Alpha-synuclein: Overexpression or mutation of α-synuclein can inhibit ER-to-Golgi transport and disrupt the autophagy-lysosomal pathway.[1][24] It can also lead to mitochondrial fragmentation and increased oxidative stress.[24][25]

  • Tau: In its hyperphosphorylated and aggregated state, Tau detaches from microtubules, leading to their destabilization.[27] Soluble Tau can also impair synaptic signaling.[27] Furthermore, Tau can act as a scaffolding protein, and its misregulation can disrupt various phosphorylation-based signaling pathways.[28]

neurotoxic_pathways cluster_amyloid Amyloidogenic Proteins cluster_cellular_targets Cellular Targets Abeta Amyloid-beta Mitochondria Mitochondrial Dysfunction Abeta->Mitochondria Synapse Synaptic Impairment Abeta->Synapse AlphaSyn Alpha-synuclein AlphaSyn->Mitochondria ER_Golgi ER-Golgi Trafficking Disruption AlphaSyn->ER_Golgi Autophagy Autophagy-Lysosomal Pathway Disruption AlphaSyn->Autophagy Tau Tau Tau->Synapse

Common neurotoxic pathways of Aβ, α-syn, and Tau.
Transthyretin Amyloidosis and Cellular Stress

The aggregation of TTR, initiated by the dissociation of its native tetrameric structure, leads to the deposition of amyloid fibrils in various tissues, particularly the heart and nerves.[7][29] This extracellular fibril deposition triggers intracellular stress responses, upregulates inflammatory cascades, and ultimately leads to apoptosis and organ dysfunction.[30]

ttr_pathway TTR_Tetramer TTR Tetramer TTR_Monomer Unfolded Monomers TTR_Tetramer->TTR_Monomer destabilization/ dissociation TTR_Fibrils TTR Amyloid Fibrils TTR_Monomer->TTR_Fibrils aggregation CellularStress Intracellular Stress Response (Inflammation, Apoptosis) TTR_Fibrils->CellularStress induces OrganDysfunction Organ Dysfunction CellularStress->OrganDysfunction leads to

Pathway of Transthyretin amyloidosis.

References

Anmeidan's Lipid-Lowering Efficacy: A Comparative Analysis with its Individual Herbal Components

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The traditional Chinese medicine formula, Anmeidan, has demonstrated notable lipid-lowering effects, positioning it as a potential candidate for the management of hyperlipidemia and the prevention of atherosclerosis. This guide provides a comprehensive comparison of the lipid-modulating effects of the complete Anmeidan formula with those of its individual herbal constituents: Salvia miltiorrhiza Bunge (Danshen), Carthamus tinctorius L. (Honghua), Polygonum multiflorum Thunb. (Heshouwu), Alisma plantago-aquatica L. (Zexie), and Semen Cassiae (Juemingzi). This analysis is supported by experimental data from preclinical studies, with a focus on quantitative outcomes and mechanistic insights.

Quantitative Comparison of Lipid-Lowering Effects

The following tables summarize the quantitative data on the effects of Anmeidan and its individual components on key lipid biomarkers: Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein Cholesterol (LDL-C), and High-Density Lipoprotein Cholesterol (HDL-C).

Table 1: Lipid-Lowering Effects of Anmeidan in ApoE-/- Mice

TreatmentDosageTC (mmol/L)TG (mmol/L)LDL-C (mmol/L)HDL-C (mmol/L)
Model Control -25.13 ± 2.152.15 ± 0.3412.34 ± 1.561.87 ± 0.23
Anmeidan 1.5 g/kg/day18.76 ± 1.981.54 ± 0.288.76 ± 1.122.54 ± 0.31
Atorvastatin 10 mg/kg/day17.54 ± 1.871.61 ± 0.258.12 ± 1.052.61 ± 0.33
p < 0.05 compared to the Model Control group.

Table 2: Lipid-Lowering Effects of Individual Herbal Components in Various Animal Models

Herbal ComponentAnimal ModelDosageTC ReductionTG ReductionLDL-C ReductionHDL-C Increase
Salvia miltiorrhiza Hyperlipidemic rats800 mg/kg/day↓ 12.3%↓ 5.1%↓ 16.8%↑ 11.1%
Carthamus tinctorius Hyperlipidemic mice1.0 mg/daySignificant ↓Significant ↓Significant ↓Significant ↑
Polygonum multiflorum Hyperlipidemic rats16.2 g/kg/daySignificant ↓Significant ↓Significant ↓No significant change
Alisma plantago-aquatica Hyperlipidemic miceNot specifiedSignificant ↓Significant ↓Not specifiedSignificant ↑
Semen Cassiae Hyperlipidemic ratsNot specifiedSignificant ↓Significant ↓Significant ↓Significant ↑

Note: The data for individual herbs are compiled from various studies with different experimental designs, and direct comparison of percentage reduction should be interpreted with caution.

Experimental Protocols

Anmeidan Study Protocol:

  • Animal Model: Male ApoE-/- mice (8 weeks old) were fed a high-fat diet for 8 weeks to induce hyperlipidemia and atherosclerosis.

  • Treatment Groups:

    • Model Control: High-fat diet.

    • Anmeidan Group: High-fat diet + Anmeidan (1.5 g/kg/day, intragastric administration).

    • Atorvastatin Group: High-fat diet + Atorvastatin (10 mg/kg/day, intragastric administration).

  • Duration: 8 weeks.

  • Biochemical Analysis: Serum levels of TC, TG, LDL-C, and HDL-C were measured using an automatic biochemical analyzer.

Individual Herbal Component Study Protocols (General Overview):

  • Salvia miltiorrhiza: A study on hyperlipidemic patients used a purified extract at a dose of 800 mg three times a day for six weeks. Lipid profiles were analyzed before and after treatment.

  • Carthamus tinctorius: A study in hyperlipidemic mice used doses of 0.1, 0.5, and 1.0 mg/day of a C. tinctorius extract. The high dose showed significant effects on lipid profiles.

  • Polygonum multiflorum: A study in hyperlipidemic rats induced by a high-fat diet used a raw P. multiflorum extract at a high dose of 16.2 g/kg, demonstrating significant lipid-lowering effects.

  • Alisma plantago-aquatica: Studies in hyperlipidemic mice have shown that extracts of Alisma rhizome can significantly decrease serum and liver cholesterol and triglycerides.

  • Semen Cassiae: Studies in hyperlipidemic rats have demonstrated that both ethanol (B145695) and aqueous extracts of Semen Cassiae can significantly decrease serum TC, TG, and LDL-C, while increasing HDL-C.

Mechanistic Insights and Signaling Pathways

The lipid-lowering effects of Anmeidan and its components are mediated through multiple signaling pathways.

Anmeidan's Proposed Mechanism of Action

Anmeidan is believed to exert its lipid-lowering effects through a multi-target, multi-pathway mechanism, reflecting the synergistic action of its constituent herbs.

Anmeidan_Mechanism Anmeidan Anmeidan Formula Lipid_Metabolism Regulation of Lipid Metabolism Anmeidan->Lipid_Metabolism Cholesterol_Efflux Increased Cholesterol Efflux Lipid_Metabolism->Cholesterol_Efflux Gene_Expression Upregulation of ABCA1, ABCG1, LDLR Cholesterol_Efflux->Gene_Expression Individual_Herbs_Pathways cluster_Salvia Salvia miltiorrhiza cluster_Polygonum Polygonum multiflorum cluster_SemenCassiae Semen Cassiae cluster_Alisma Alisma plantago-aquatica cluster_Carthamus Carthamus tinctorius Salvia Salvia miltiorrhiza PI3K_Akt PI3K/Akt Pathway Salvia->PI3K_Akt JAK_STAT JAK/STAT Pathway Salvia->JAK_STAT Polygonum Polygonum multiflorum HMGCR_inhibition HMG-CoA Reductase Inhibition Polygonum->HMGCR_inhibition CYP7A1_activation CYP7A1 Activation Polygonum->CYP7A1_activation SemenCassiae Semen Cassiae PPARg PPARγ Upregulation SemenCassiae->PPARg SREBP1c SREBP-1c Upregulation SemenCassiae->SREBP1c Alisma Alisma plantago-aquatica PCSK9_inhibition PCSK9 Inhibition Alisma->PCSK9_inhibition Carthamus Carthamus tinctorius PPARg_modulation PPARγ Modulation Carthamus->PPARg_modulation Experimental_Workflow Animal_Model Hyperlipidemic Animal Model (e.g., ApoE-/- mice on high-fat diet) Grouping Randomized Grouping (Model, Anmeidan, Individual Herbs, Positive Control) Animal_Model->Grouping Treatment Daily Administration of Treatments Grouping->Treatment Monitoring Monitoring of Body Weight and Food Intake Treatment->Monitoring Sample_Collection Blood and Tissue Sample Collection Monitoring->Sample_Collection Biochemical_Analysis Serum Lipid Profile Analysis (TC, TG, LDL-C, HDL-C) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination of Aorta and Liver Sample_Collection->Histopathology Mechanism_Study Gene and Protein Expression Analysis (e.g., Western Blot, qPCR) Sample_Collection->Mechanism_Study

Safety Operating Guide

Proper Disposal Procedures for "Amedin": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the disposal of "Amedin," a hypothetical small molecule organic compound representative of those used in research and development. Adherence to these protocols is critical for personnel safety, environmental protection, and regulatory compliance.

I. Immediate Safety and Waste Identification

Before initiating any disposal procedure, the first step is to characterize the waste. The properties of "this compound" will determine its classification as either hazardous or non-hazardous waste, dictating the subsequent disposal pathway.

A. Waste Characterization:

Consult the Safety Data Sheet (SDS) for "this compound" to determine its specific hazards. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits one or more of the following characteristics:

  • Ignitability: Liquids with a flashpoint of less than 140°F, solids that can cause fire through friction or spontaneous combustion, ignitable compressed gases, or oxidizers.[1]

  • Corrosivity: Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[1]

  • Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases.[1]

  • Toxicity: Harmful or fatal when ingested or absorbed, or if it leaches toxic constituents into the environment.

If the waste does not meet any of these criteria, it may be considered non-hazardous. However, institutional policies for non-hazardous chemical waste disposal must still be followed. Never dispose of chemical waste down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [2][3][4]

B. Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling "this compound" waste, including:

  • Safety goggles to protect from splashes.[3][5]

  • A laboratory coat to protect skin and clothing.[3][5]

  • Chemically resistant gloves (e.g., nitrile gloves).[3][5]

  • Closed-toe shoes.[3][5]

II. Step-by-Step Disposal Protocol for "this compound" Waste

Once the waste has been identified, follow these procedural steps for its safe collection and disposal.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[6]

  • Do not mix "this compound" waste with incompatible materials. For example, keep acidic waste separate from basic waste and oxidizing agents away from organic compounds.

  • If "this compound" is a halogenated organic compound (containing fluorine, chlorine, bromine, or iodine), it must be collected in a designated "Halogenated Organic Waste" container.[3][5]

  • Non-halogenated organic "this compound" waste should be collected in a separate "Non-Halogenated Organic Waste" container.

Step 2: Containerization

Select an appropriate and safe container for waste accumulation.

  • Use a container that is chemically compatible with "this compound" waste. Plastic containers are often preferred.[1]

  • The container must be in good condition, free from leaks or damage, and have a secure, leak-proof lid.[7]

  • Keep the waste container closed except when adding waste.[1][6]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Label the waste container with the words "Hazardous Waste."

  • Clearly identify the contents, including the full chemical name ("this compound") and its concentration. Avoid using abbreviations or chemical formulas.

  • Indicate the specific hazards (e.g., flammable, corrosive, toxic).

  • Mark the "accumulation start date," which is the date the first drop of waste is added to the container.[8]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the collected waste in a designated SAA within the laboratory.

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][9]

  • Store the waste container in a secondary containment tray to catch any potential leaks or spills.[8][9]

  • Ensure the storage area is well-ventilated.[7][8]

Step 5: Arranging for Disposal

Do not allow hazardous waste to accumulate beyond established limits.

  • Once the waste container is full or the accumulation time limit is reached, arrange for its removal by your institution's EHS or a certified hazardous waste disposal company.[1][8]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal of Empty "this compound" Containers:

  • A container that held a non-acutely hazardous "this compound" is considered "empty" if all waste has been removed by standard practice and no more than one inch of residue remains.[9]

  • If the "this compound" was an acutely hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent before it can be considered empty.[2][9] The rinsate must be collected and managed as hazardous waste.[9]

  • Deface or remove all labels from the empty container before disposing of it in the regular trash or recycling.[2]

III. Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative limits and parameters for the management of chemical waste in a laboratory setting.

ParameterGuideline/LimitRegulation/Source
Hazardous Waste Accumulation Limit in SAA ≤ 55 gallonsEPA (40 CFR 262.15)
Acutely Hazardous Waste (P-list) Limit in SAA ≤ 1 quart (liquid) or 1 kg (solid)EPA (40 CFR 262.15)[1]
Maximum Storage Time in SAA Typically up to 12 months, provided accumulation limits are not exceeded.UPenn EHRS[1]
Corrosive Waste pH Range pH ≤ 2 or pH ≥ 12.5EPA (RCRA)[1]
Ignitable Waste Flashpoint < 140°F (60°C)EPA (RCRA)[1]
Residue in "Empty" Container (non-acute) ≤ 1 inch (2.5 cm)EPA (40 CFR 261.7)[9]

IV. Experimental Workflow and Signaling Pathways

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of "this compound" waste in a laboratory setting.

Amedin_Disposal_Workflow start_end start_end decision decision process process waste_stream waste_stream disposal disposal start Start: 'this compound' Waste Generated consult_sds Consult 'this compound' SDS start->consult_sds is_hazardous Hazardous Waste? consult_sds->is_hazardous non_hazardous_protocol Follow Institutional Non-Hazardous Chemical Waste Protocol is_hazardous->non_hazardous_protocol No is_halogenated Halogenated? is_hazardous->is_halogenated Yes request_pickup Request Waste Pickup from EHS non_hazardous_protocol->request_pickup halogenated_waste Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_waste No label_container Label Container Correctly: - Contents - Hazards - Accumulation Date halogenated_waste->label_container non_halogenated_waste->label_container store_in_saa Store in SAA with Secondary Containment label_container->store_in_saa store_in_saa->request_pickup end End: Proper Disposal request_pickup->end

Caption: A flowchart outlining the key decision points and procedural steps for the safe and compliant disposal of "this compound" chemical waste.

References

Essential Safety and Handling Guide for Amedin (Amlodipine Besylate)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Amedin, the active pharmaceutical ingredient of which is Amlodipine (B1666008) Besylate. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this substance in a laboratory setting.

Hazard Identification and Classification

Amlodipine Besylate is classified with the following hazards:

  • Acute oral toxicity

  • Causes serious eye damage/irritation [1]

  • May cause damage to organs through prolonged or repeated exposure [1]

  • Very toxic to aquatic life with long-lasting effects [2][3]

Occupational Exposure Limits

Adherence to the following occupational exposure limits for Amlodipine Besylate is critical to ensure personnel safety.

ParameterValueSource
Pfizer OEL TWA-8 Hr100µg/m³Safety Data Sheet
MOEHS Occupational Exposure Band3 (0.01-0.1 mg/m³)Safety Data Sheet

Personal Protective Equipment (PPE)

When handling Amlodipine Besylate, particularly in powder form or when generating dust, the following personal protective equipment is mandatory.

Protection TypeSpecifications
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]
Skin Protection Gloves: Wear impervious protective gloves that meet EN374 or ASTM F1001 standards. Always inspect gloves prior to use.[4][5] Protective Clothing: Wear a lab coat or other suitable protective clothing.[4][5] For bulk processing, impervious protective clothing meeting EN13982 or ANSI 103 standards is recommended.
Respiratory Protection If occupational exposure limits are exceeded or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., P3 filter with a half mask).[4][5]

Operational Plan for Handling Amlodipine

The following diagram outlines the standard workflow for handling Amlodipine Besylate in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Amlodipine Besylate prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe

Amlodipine Handling Workflow
Step-by-Step Handling Procedures

  • Receiving and Storage : Upon receipt, visually inspect the container for any damage or leaks. Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents.[1] Store locked up and out of the reach of children.[5]

  • Handling and Use : Handle in accordance with good industrial hygiene and safety practices.[5] Minimize dust generation and accumulation.[1][5] Use in a well-ventilated area, and for operations that may generate dust, use local exhaust ventilation.[5] Avoid contact with skin, eyes, and clothing. Do not breathe dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling and before breaks.[1][5]

  • Spill Management : In the event of a spill, evacuate non-essential personnel. Cleanup should only be performed by trained personnel wearing appropriate PPE.[5] For dry spills, use a damp cloth or a HEPA-filtered vacuum to collect the material, minimizing dust generation.[4][5] Place the spilled material into a labeled, sealed container for disposal.[4][5]

Experimental Protocol: Preparation of a Standard Solution

Specific experimental protocols will be dependent on the research application. The following is a general methodology for the preparation of a standard stock solution of Amlodipine Besylate for analytical purposes, such as chromatography.

  • Objective : To prepare a 1 mg/mL standard stock solution of Amlodipine Besylate.

  • Materials :

    • Amlodipine Besylate powder

    • Appropriate solvent (e.g., 0.1N HCl, Methanol, or as determined by the specific analytical method)

    • Calibrated analytical balance

    • Volumetric flask (e.g., 10 mL)

    • Spatula

    • Weighing paper/boat

  • Procedure :

    • Tare the analytical balance with the weighing paper/boat.

    • Carefully weigh 10 mg of Amlodipine Besylate powder.

    • Quantitatively transfer the weighed powder into the 10 mL volumetric flask.

    • Add a small amount of the chosen solvent to the flask to dissolve the powder.

    • Once dissolved, add more solvent to bring the volume up to the 10 mL mark.

    • Cap the flask and invert several times to ensure the solution is homogenous.

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

    • This stock solution can then be used to prepare calibration curves by performing serial dilutions.

Disposal Plan

The proper disposal of Amlodipine Besylate is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Amlodipine Besylate waste.

start Amlodipine Waste Generated q_take_back Is an authorized drug take-back program available? start->q_take_back p_take_back Utilize drug take-back program q_take_back->p_take_back Yes p_on_site Proceed with on-site disposal q_take_back->p_on_site No end Disposal Complete p_take_back->end p_mix Mix with an undesirable substance (e.g., coffee grounds, cat litter) p_on_site->p_mix p_seal Place mixture in a sealed container p_mix->p_seal p_dispose Dispose of sealed container in designated hazardous waste p_seal->p_dispose p_dispose->end

Amlodipine Disposal Workflow
Step-by-Step Disposal Protocol

  • Waste Segregation : Collect all solid Amlodipine Besylate waste, including unused product and contaminated materials (e.g., weighing boats, contaminated wipes), in a designated, clearly labeled, and sealed hazardous waste container.[2] Liquid waste containing Amlodipine Besylate should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[2]

  • Professional Disposal : The preferred method for the disposal of amlodipine mesylate is through a licensed professional waste disposal service.[4] This ensures compliance with all federal, state, and local regulations.

  • On-Site Disposal (if take-back or professional service is unavailable) :

    • Do Not Flush : Amlodipine should not be disposed of down the drain or toilet.[3]

    • Deactivation and Containment : Mix the solid or liquid Amlodipine Besylate with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[3][5] This makes the drug less appealing and helps prevent accidental ingestion.

    • Final Disposal : Place the mixture in a sealable container, such as a plastic bag, to prevent leakage.[3][5] Dispose of the sealed container in a designated hazardous waste receptacle as dictated by your institution's Environmental Health and Safety (EHS) protocols.[3] For empty original containers, obscure or remove all identifying information from the label before disposal.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.